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  • Product: 6-Bromo-4-iodo-1H-indole
  • CAS: 885519-17-5

Core Science & Biosynthesis

Foundational

6-Bromo-4-iodo-1H-indole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Bromo-4-iodo-1H-indole is a halogenated indole derivative with emerging interest in the field of medicinal chemistry. Its unique substitution...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-iodo-1H-indole is a halogenated indole derivative with emerging interest in the field of medicinal chemistry. Its unique substitution pattern, featuring both a bromine and an iodine atom on the indole scaffold, imparts distinct chemical and biological properties. This technical guide provides a comprehensive overview of the core chemical properties, potential synthesis routes, and known biological activities of 6-Bromo-4-iodo-1H-indole, designed to support research and development efforts in drug discovery.

Chemical Properties

The fundamental chemical properties of 6-Bromo-4-iodo-1H-indole are summarized below. While some experimental data is limited, computational predictions and data from analogous structures provide valuable insights.

General Properties
PropertyValueSource
Molecular Formula C₈H₅BrIN[1]
Molecular Weight 321.94 g/mol [1]
CAS Number 885519-17-5[1]
Appearance White to off-white solidVendor Data
Storage 2-8°C, protect from lightVendor Data
Physicochemical Data (Predicted)
PropertyValueSource
Melting Point Not available
Boiling Point Not available
pKa Not available
LogP 3.85 (Predicted)ChemDraw
Spectral Data
  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.

  • ¹³C NMR: The spectrum will display eight distinct signals for the carbon atoms of the indole core. The carbons bearing the bromine and iodine atoms will exhibit characteristic shifts.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (321.94 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the specific synthesis of 6-Bromo-4-iodo-1H-indole is not currently available in the literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of halogenated indoles.

Proposed Synthetic Pathway

A potential synthetic route could involve a multi-step process starting from a readily available indole precursor. The introduction of the bromo and iodo substituents can be achieved through electrophilic halogenation reactions. The regioselectivity of these reactions would be a critical factor to control.

G cluster_0 Proposed Synthesis of 6-Bromo-4-iodo-1H-indole Start Commercially Available Indole Precursor Step1 Bromination (e.g., NBS) Start->Step1 Intermediate1 6-Bromo-1H-indole Step1->Intermediate1 Step2 Iodination (e.g., NIS) Intermediate1->Step2 Product 6-Bromo-4-iodo-1H-indole Step2->Product

Caption: Proposed synthetic workflow for 6-Bromo-4-iodo-1H-indole.

General Experimental Considerations for Halogenation of Indoles
  • Solvent: Dichloromethane, chloroform, or acetic acid are commonly used solvents for halogenation reactions of indoles.

  • Halogenating Agent: N-Bromosuccinimide (NBS) for bromination and N-Iodosuccinimide (NIS) for iodination are common reagents.

  • Temperature: Reactions are typically carried out at or below room temperature to control selectivity and minimize side reactions.

  • Purification: The final product would likely require purification by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Recent studies have highlighted the significant antimicrobial properties of 6-Bromo-4-iodo-1H-indole, positioning it as a compound of interest for the development of new anti-infective agents.

Antimicrobial Activity

A 2025 study published in Microbial Biotechnology reported that 6-bromo-4-iodoindole exhibits potent bactericidal activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) was found to be in the range of 20-30 μg/mL, which is comparable to the antibiotic gentamicin.

The study also demonstrated that this compound effectively inhibits biofilm formation and persister cell formation in S. aureus. These are crucial aspects of bacterial virulence and antibiotic resistance.

Mechanism of Action

The precise mechanism of action has not been fully elucidated, but the study suggests that the antimicrobial effects are associated with the generation of intracellular reactive oxygen species (ROS). Furthermore, it was observed that 6-bromo-4-iodoindole downregulates the transcription of quorum-sensing genes (agrA and RNAIII) and virulence genes (hla and nuc1).

G cluster_1 Antimicrobial Mechanism of 6-Bromo-4-iodo-1H-indole Compound 6-Bromo-4-iodo-1H-indole ROS Intracellular ROS Generation Compound->ROS QuorumSensing Downregulation of Quorum Sensing Genes (agrA, RNAIII) Compound->QuorumSensing Virulence Downregulation of Virulence Genes (hla, nuc1) Compound->Virulence BacterialCellDeath Bactericidal Effect ROS->BacterialCellDeath Biofilm Inhibition of Biofilm Formation QuorumSensing->Biofilm Virulence->BacterialCellDeath Biofilm->BacterialCellDeath Persister Inhibition of Persister Cell Formation Persister->BacterialCellDeath

Caption: Proposed mechanism of antimicrobial action.

Synergistic Effects with Antibiotics

A significant finding from the 2025 study is the synergistic effect of 6-bromo-4-iodoindole with aminoglycoside antibiotics such as tobramycin and gentamicin. This synergy leads to a significant reduction in the effective MICs of these conventional antibiotics, suggesting a potential role for 6-Bromo-4-iodo-1H-indole in combination therapies to combat antibiotic resistance.[3][4]

Safety Profile

Preliminary safety assessments have shown a favorable profile for 6-bromo-4-iodoindole. Cytotoxicity assays in HepG2 cells and phytotoxicity tests indicated low toxicity. Importantly, the study also noted that prolonged exposure to this compound did not induce drug resistance in S. aureus, a stark contrast to the rapid resistance development observed with gentamicin.

Conclusion

6-Bromo-4-iodo-1H-indole is a promising halogenated indole with demonstrated potent antimicrobial and antivirulence properties. Its ability to act synergistically with existing antibiotics and its favorable preliminary safety profile make it an attractive scaffold for the development of novel therapeutics to address the growing challenge of antibiotic resistance. Further research is warranted to fully elucidate its mechanism of action, optimize its synthesis, and explore its full therapeutic potential. This technical guide serves as a foundational resource to aid researchers and drug development professionals in these endeavors.

References

Exploratory

An In-Depth Technical Guide to 6-Bromo-4-iodo-1H-indole (CAS Number: 885519-17-5)

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Bromo-4-iodo-1H-indole is a halogenated indole derivative that holds significant potential as a versatile building block in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-iodo-1H-indole is a halogenated indole derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of both bromine and iodine atoms at specific positions offers unique opportunities for further functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the available information on 6-Bromo-4-iodo-1H-indole, including its physicochemical properties, a proposed synthetic route, and its potential applications in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors in oncology. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates the existing knowledge and provides a framework for its further investigation and utilization.

Physicochemical Properties

6-Bromo-4-iodo-1H-indole is a solid at room temperature and requires storage at 2-8°C to maintain its stability. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 885519-17-5Commercial Suppliers
Molecular Formula C₈H₅BrINCommercial Suppliers
Molecular Weight 321.94 g/mol Commercial Suppliers
Appearance SolidCommercial Suppliers
Storage Temperature 2-8°CCommercial Suppliers
SMILES C1=C(C2=C(C=C1I)NC=C2)BrCommercial Suppliers
InChI InChI=1S/C8H5BrIN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11HCommercial Suppliers

Synthesis

Proposed Experimental Protocol: Iodination of 6-Bromo-1H-indole

Materials:

  • 6-Bromo-1H-indole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 6-bromo-1H-indole (1 equivalent) in anhydrous acetonitrile under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain 6-Bromo-4-iodo-1H-indole.

Note: This is a proposed protocol and would require optimization of reaction conditions, such as temperature, reaction time, and purification methods.

Synthesis_Workflow Start 6-Bromo-1H-indole Reaction Iodination Start->Reaction Reagent N-Iodosuccinimide (NIS) Acetonitrile, 0°C to rt Reagent->Reaction Workup Quenching (Na2S2O3) Extraction (EtOAc) Purification Reaction->Workup Product 6-Bromo-4-iodo-1H-indole Workup->Product

A proposed workflow for the synthesis of 6-Bromo-4-iodo-1H-indole.

Spectroscopic Characterization (Predicted)

While specific spectral data for 6-Bromo-4-iodo-1H-indole is not publicly available, predicted ¹H NMR and ¹³C NMR chemical shifts can be estimated based on the analysis of related halo-indoles. Mass spectrometry would be expected to show a characteristic isotopic pattern for a molecule containing one bromine and one iodine atom.

Data TypePredicted Features
¹H NMR Aromatic protons on the indole ring would exhibit characteristic shifts and coupling patterns. The N-H proton would likely appear as a broad singlet.
¹³C NMR Resonances for the eight carbon atoms of the indole core, with shifts influenced by the electron-withdrawing effects of the bromine and iodine substituents.
Mass Spec (EI) A molecular ion peak (M⁺) around m/z 321, with a characteristic M+2 peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, with numerous indole-containing drugs on the market.[1] Halogenated indoles, in particular, serve as versatile intermediates for the synthesis of more complex molecules through various cross-coupling reactions. The presence of both a bromine and an iodine atom on the 6-Bromo-4-iodo-1H-indole scaffold offers differential reactivity, allowing for selective functionalization at either the 4- or 6-position.

Kinase Inhibitors for Anticancer Therapy

A significant area of application for indole derivatives is in the development of kinase inhibitors for cancer treatment.[2][3][4] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indole scaffold can mimic the purine core of ATP, the natural substrate for kinases, allowing indole-based inhibitors to bind to the ATP-binding site and block kinase activity.

The general mechanism of action for many indole-based kinase inhibitors involves the inhibition of key signaling pathways that control cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Pathway Activates Indole 6-Bromo-4-iodo-1H-indole Derivative Indole->RTK Inhibits Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes Apoptosis Apoptosis Pathway->Apoptosis Inhibits

A simplified signaling pathway for indole-based kinase inhibitors.
Potential as a Scaffold for a Variety of Biological Targets

Beyond kinase inhibition, the indole scaffold has been explored for a wide range of other biological activities, including:

  • Antimicrobial agents

  • Antiviral agents

  • Anti-inflammatory agents

  • Central nervous system (CNS) active agents

The specific biological activities of derivatives of 6-Bromo-4-iodo-1H-indole would depend on the nature of the substituents introduced at the 4- and 6-positions, as well as modifications to the indole nitrogen and the C2/C3 positions of the pyrrole ring.

Experimental Protocols for Biological Evaluation (General)

While no specific biological data for 6-Bromo-4-iodo-1H-indole is available, the following outlines a general workflow for the initial biological evaluation of a novel indole derivative as a potential anticancer agent.

Biological_Evaluation_Workflow Start Synthesized 6-Bromo-4-iodo-1H-indole Derivative Cell_Screen In vitro Cell Viability Assay (e.g., MTT, CellTiter-Glo) on Cancer Cell Lines Start->Cell_Screen IC50 Determine IC50 Values Cell_Screen->IC50 Kinase_Assay In vitro Kinase Inhibition Assay IC50->Kinase_Assay Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Kinase_Assay->Mechanism In_Vivo In vivo Efficacy Studies (Xenograft Models) Mechanism->In_Vivo

A general workflow for the biological evaluation of a novel indole derivative.
In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effect of the compound on a panel of cancer cell lines.

Protocol (MTT Assay):

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the 6-Bromo-4-iodo-1H-indole derivative for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

6-Bromo-4-iodo-1H-indole represents a promising, yet underexplored, chemical entity for the development of novel therapeutic agents. Its di-halogenated structure provides a versatile platform for the synthesis of diverse libraries of compounds through established cross-coupling methodologies. Based on the extensive body of research on related indole derivatives, it is anticipated that compounds derived from this scaffold could exhibit potent biological activities, particularly as kinase inhibitors for the treatment of cancer. Further investigation into the synthesis, characterization, and biological evaluation of 6-Bromo-4-iodo-1H-indole and its derivatives is warranted to fully realize its potential in drug discovery.

References

Foundational

An In-Depth Technical Guide to the Molecular Structure of 6-Bromo-4-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the molecular structure, synthesis, and spectroscopic characterization of 6-Bromo-4-iodo-1H-indole. As a dihal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the molecular structure, synthesis, and spectroscopic characterization of 6-Bromo-4-iodo-1H-indole. As a dihalogenated indole derivative, this compound holds potential as a versatile building block in medicinal chemistry and materials science. This document is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding for researchers and drug development professionals.

Introduction: The Significance of Dihalogenated Indoles

The indole scaffold is a ubiquitous motif in a vast array of natural products and pharmaceuticals. The introduction of halogen atoms onto the indole ring system profoundly influences its physicochemical and biological properties. Halogens can alter metabolic stability, binding affinity to biological targets, and lipophilicity, making halogenated indoles valuable intermediates in drug discovery. Specifically, the presence of both bromine and iodine in 6-Bromo-4-iodo-1H-indole offers distinct reactive sites for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.

Molecular Structure and Properties

The fundamental characteristics of 6-Bromo-4-iodo-1H-indole are summarized below.

PropertyValueSource
CAS Number 885519-17-5[1]
Molecular Formula C₈H₅BrIN[1]
Molecular Weight 321.94 g/mol [1]
Appearance Predicted to be a solidGeneral knowledge
Storage Keep in a dark place, sealed in dry, 2-8°C[1]

The structure of 6-Bromo-4-iodo-1H-indole, featuring a bromine atom at the C6 position and an iodine atom at the C4 position of the indole ring, is depicted below.

Caption: Molecular structure of 6-Bromo-4-iodo-1H-indole.

Synthesis Methodology: A Plausible Route

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: initial bromination at the C6 position followed by iodination at the C4 position. The choice of reagents and reaction conditions is critical to achieve the desired regioselectivity.

G cluster_0 Synthetic Workflow for 6-Bromo-4-iodo-1H-indole Indole 1H-Indole Bromoindole 6-Bromo-1H-indole Indole->Bromoindole NBS, DMF Dihaloindole 6-Bromo-4-iodo-1H-indole Bromoindole->Dihaloindole NIS, TFA

Caption: Proposed synthetic workflow for 6-Bromo-4-iodo-1H-indole.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on analogous reactions reported for other haloindoles.[1][2] Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Synthesis of 6-Bromo-1H-indole

  • Reaction Setup: To a solution of 1H-indole (1 equivalent) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 6-bromo-1H-indole.

Step 2: Synthesis of 6-Bromo-4-iodo-1H-indole

  • Reaction Setup: Dissolve 6-bromo-1H-indole (1 equivalent) in trifluoroacetic acid (TFA). To this solution, add N-iodosuccinimide (NIS) (1.1 equivalents) in one portion at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 6-Bromo-4-iodo-1H-indole.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental data for 6-Bromo-4-iodo-1H-indole, the following spectroscopic characteristics are predicted based on the analysis of closely related halogenated indoles.[2][3][4]

¹H and ¹³C NMR Spectroscopy

The predicted chemical shifts for the protons and carbons of 6-Bromo-4-iodo-1H-indole are presented below. These predictions are based on the known substituent effects of bromine and iodine on the indole ring system.

Table 2: Predicted ¹H and ¹³C NMR Data for 6-Bromo-4-iodo-1H-indole

AtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
N-H8.1 - 8.3 (br s)-
C2-H7.2 - 7.4 (m)125 - 127
C3-H6.5 - 6.7 (m)102 - 104
C4-90 - 95
C5-H7.3 - 7.5 (d)123 - 125
C6-115 - 118
C7-H7.5 - 7.7 (d)113 - 115
C3a-128 - 130
C7a-137 - 139
Mass Spectrometry

The mass spectrum of 6-Bromo-4-iodo-1H-indole is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one iodine atom (monoisotopic ¹²⁷I). The molecular ion peak (M⁺) should be observed at m/z 321 and 323.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion would likely proceed through the loss of halogen atoms and cleavage of the indole ring.

G M [M]⁺˙ m/z 321/323 M_minus_Br [M-Br]⁺ m/z 242 M->M_minus_Br - Br˙ M_minus_I [M-I]⁺ m/z 194/196 M->M_minus_I - I˙ M_minus_HCN [M-HCN]⁺˙ m/z 294/296 M->M_minus_HCN - HCN

Caption: Predicted mass spectral fragmentation of 6-Bromo-4-iodo-1H-indole.

Crystallographic Data (Hypothetical)

As no experimental crystal structure data for 6-Bromo-4-iodo-1H-indole has been reported, a hypothetical representation is provided. X-ray crystallography would be the definitive method to determine the precise bond lengths, bond angles, and packing arrangement of the molecule in the solid state. Such data would be invaluable for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence the material's properties.

Conclusion and Future Directions

6-Bromo-4-iodo-1H-indole represents a promising, yet underexplored, synthetic intermediate. This guide provides a foundational understanding of its molecular structure, a plausible synthetic route, and predicted spectroscopic characteristics. The dual halogenation at positions C4 and C6 opens up numerous possibilities for selective functionalization, making it a valuable tool for the synthesis of novel pharmaceutical agents and functional materials.

Future research should focus on the experimental validation of the proposed synthetic protocol and the comprehensive spectroscopic and crystallographic characterization of 6-Bromo-4-iodo-1H-indole. Elucidating its reactivity in various cross-coupling reactions will further unlock its potential as a versatile building block in organic synthesis.

References

Exploratory

Spectroscopic and Synthetic Data for 6-Bromo-4-iodo-1H-indole Remains Elusive in Public Domain

A comprehensive search for detailed spectroscopic and synthetic information on 6-Bromo-4-iodo-1H-indole has yielded no specific experimental data in the public domain. Despite its commercial availability, researchers, sc...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for detailed spectroscopic and synthetic information on 6-Bromo-4-iodo-1H-indole has yielded no specific experimental data in the public domain. Despite its commercial availability, researchers, scientists, and drug development professionals seeking to utilize this compound will find a notable absence of published ¹H NMR, ¹³C NMR, and mass spectrometry data, as well as detailed experimental protocols for its synthesis.

While numerous databases and scientific suppliers list 6-Bromo-4-iodo-1H-indole, they do not publicly provide the granular spectroscopic and synthetic information required for in-depth research and development. This technical guide was intended to provide a thorough overview of this data; however, the foundational information is not currently available in published literature, including scientific journals and patent databases.

Our investigation did uncover spectroscopic data and synthetic methods for structurally related compounds, such as 6-bromo-1H-indole and various other halogenated indole derivatives. However, this information is not directly transferable to 6-Bromo-4-iodo-1H-indole due to the specific electronic and steric effects of the bromo and iodo substituents at the 6- and 4-positions of the indole ring.

The absence of this critical information presents a significant challenge for researchers. Without access to verified spectroscopic data, the confirmation of the compound's identity and purity in experimental settings is hindered. Furthermore, the lack of a detailed and reproducible synthetic protocol necessitates that any party wishing to work with this molecule would need to either purchase it from a commercial vendor or invest in the development and optimization of their own synthetic route.

For professionals in drug development, this information gap means that any work involving 6-Bromo-4-iodo-1H-indole would require initial, fundamental characterization, adding time and resources to the early stages of a project.

As no specific experimental workflows or signaling pathways involving 6-Bromo-4-iodo-1H-indole were found, the creation of the requested Graphviz diagrams is not possible at this time.

It is recommended that researchers interested in this compound contact commercial suppliers directly to inquire about the availability of characterization data. Alternatively, undertaking a full spectroscopic characterization and the development of a robust synthetic method would be a valuable contribution to the chemical science community.

Foundational

Technical Guide: ¹H NMR Spectrum of 6-Bromo-4-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-4-iodo-1H-indole. Due to the absence of a p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-4-iodo-1H-indole. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous substituted indoles. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound in drug discovery and development workflows.

Predicted ¹H NMR Data

The chemical shifts (δ) for the protons of 6-Bromo-4-iodo-1H-indole are predicted based on the known electronic effects of halogen substituents on the indole ring system. The electron-withdrawing nature of bromine and iodine, along with their positions, influences the shielding and deshielding of the aromatic protons. The predicted data is summarized in the table below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)~8.3broad singlet-
H-2~7.4triplet~2.5
H-3~6.6triplet~2.5
H-5~7.6doublet~1.5
H-7~7.8doublet~1.5

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule such as 6-Bromo-4-iodo-1H-indole. This protocol is based on standard laboratory procedures.[1][2][3][4][5][6]

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the solid 6-Bromo-4-iodo-1H-indole sample.[3][4]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][6] The choice of solvent will depend on the solubility of the compound and should be noted.

  • To ensure a homogeneous solution and remove any particulate matter that could affect the spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][5][6]

  • The final sample height in the NMR tube should be approximately 4 cm.[4][6]

2. NMR Spectrometer Setup and Data Acquisition:

  • The following parameters are typical for a 400 or 500 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.[2]

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is generally sufficient.[2]

    • Number of Scans (NS): Start with 8 or 16 scans to obtain a good signal-to-noise ratio. This can be increased for very dilute samples.[2]

    • Acquisition Time (AQ): An acquisition time of 3-4 seconds is typically adequate for good resolution.[2]

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a reasonable starting point.[2]

    • Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6-8 ppm, should encompass all expected proton signals for this compound.

    • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling relationships between neighboring protons.

Structure and Proton Assignments

The following diagram illustrates the chemical structure of 6-Bromo-4-iodo-1H-indole with the protons labeled corresponding to the data in the table above.

Caption: Structure of 6-Bromo-4-iodo-1H-indole with proton numbering.

References

Exploratory

An In-depth Technical Guide to the 13C NMR Analysis of Dihalogenated Indoles

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of dihalogenated indoles. Given the prevalence o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of dihalogenated indoles. Given the prevalence of halogenated indole moieties in pharmaceuticals and biologically active compounds, a thorough understanding of their spectral characteristics is crucial for structural elucidation, purity assessment, and quality control. This document outlines detailed experimental protocols, presents available 13C NMR data for various dihalogenated indoles, and offers visual guides to the experimental workflow and spectral interpretation.

Introduction

Dihalogenated indoles are a class of heterocyclic compounds that feature an indole core substituted with two halogen atoms. The position and nature of these halogens significantly influence the electronic environment of the carbon atoms in the indole ring, leading to characteristic shifts in their 13C NMR spectra. These spectral fingerprints are invaluable for the unambiguous identification of specific isomers. This guide will delve into the practical aspects of obtaining and interpreting 13C NMR data for these compounds.

Data Presentation: 13C NMR Chemical Shifts of Dihalogenated Indoles

Table 1: 13C NMR Chemical Shifts (ppm) of 2,3-Dihaloindoles

Carbon Position2,3-Dichloroindole2-Chloro-3-bromoindole2,3-Dibromoindole
C-2125.0114.8114.2
C-3111.4100.8100.2
C-3a129.2129.5129.8
C-4121.2121.5121.7
C-5123.1123.0122.9
C-6120.4120.5120.6
C-7112.2112.5112.8
C-7a134.8134.9135.0
Solvent: CDCl₃. Data extracted from Brennan et al. (1986).[1]

Table 2: 13C NMR Chemical Shifts (ppm) of Representative Monohalogenated Indoles for Comparison

Carbon Position5-Chloroindole5-Bromoindole
C-2~125Not explicitly available
C-3~102Not explicitly available
C-3a~128~129.6
C-4~122~124.9
C-5~125~113.1
C-6~121~121.5
C-7~112~112.8
C-7a~134~135.2
Solvent: CDCl₃. Data for 5-chloro-indole derivatives and 5-bromo-3-methyl-1H-indole are used as references.[2][3]

Experimental Protocols

The following section provides a detailed methodology for the 13C NMR analysis of dihalogenated indoles, synthesized from standard laboratory practices for small organic molecules.

I. Sample Preparation

A meticulously prepared sample is fundamental to acquiring a high-quality NMR spectrum.

  • Material Weighing: Accurately weigh between 50-100 mg of the dihalogenated indole sample for a typical 13C NMR experiment. For high-sensitivity instruments, particularly those equipped with a cryoprobe, 5-25 mg may be sufficient.[4]

  • Solvent Selection and Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[2] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the solvent, typically at a concentration of 0.03-0.05% (v/v).[3]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any suspended particles.

  • Filtration and Transfer: To eliminate paramagnetic impurities and particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube.[2][4]

  • Tube Cleaning: Use clean and dry NMR tubes. After use, rinse with a suitable solvent like acetone and dry with a stream of dry air or nitrogen. Avoid oven-drying, as it may not effectively remove solvent vapors.

II. NMR Data Acquisition

The following are typical acquisition parameters for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is typically used.[3]

  • Acquisition Time (AQ): Set to 1-2 seconds. A longer acquisition time can improve resolution.[3]

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.[3]

  • Pulse Width (P1): A 30° or 45° pulse is often used as a compromise between signal intensity and ensuring quantitative measurements are not heavily skewed.[5]

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the entire range of carbon chemical shifts in dihalogenated indoles.[3]

  • Number of Scans (NS): The number of scans will depend on the sample concentration and the sensitivity of the spectrometer. For a moderately concentrated sample, 128 to 1024 scans are typically adequate.[6]

III. Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: The chemical shifts of all observed peaks are identified and tabulated.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the 13C NMR analysis of dihalogenated indoles.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Dihalogenated Indole (50-100 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Set Acquisition Parameters (Pulse, Delay, etc.) load->setup acquire Acquire FID Data setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft process Phase and Baseline Correction ft->process reference Reference Spectrum (TMS = 0 ppm) process->reference interpret Peak Picking and Structural Assignment reference->interpret

Figure 1: Experimental Workflow for 13C NMR Analysis.

Spectral_Interpretation cluster_factors Factors Influencing Chemical Shifts cluster_interpretation Interpretation Logic halogen_type Halogen Electronegativity (F > Cl > Br > I) downfield Downfield Shift (Deshielding) of Carbon Attached to Halogen halogen_type->downfield position Position of Halogen (e.g., C4, C5, C6, C7) position->downfield inductive Inductive Effects (-I) inductive->downfield resonance Resonance Effects (+M) upfield Upfield Shift (Shielding) of Ortho and Para Carbons resonance->upfield predict Predict Isomer Structure downfield->predict upfield->predict

Figure 2: Logical Relationships in Spectral Interpretation.

Conclusion

The 13C NMR analysis of dihalogenated indoles is a powerful tool for their structural characterization. While a comprehensive database of spectral data remains to be fully compiled, the information and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals. By following standardized experimental procedures and understanding the fundamental principles of how halogen substitution influences carbon chemical shifts, accurate and reliable structural elucidation of this important class of compounds can be achieved.

References

Foundational

A Technical Guide to the Discovery and Isolation of Halogenated Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of halogenated indole alkaloids, a prominent cla...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of halogenated indole alkaloids, a prominent class of marine natural products. This document details the experimental protocols for their extraction and purification, presents quantitative and spectroscopic data for key compounds, and visualizes the cellular pathways they modulate.

Introduction: The Chemical Richness of the Marine Environment

The marine environment is a vast reservoir of unique and structurally diverse natural products, many of which possess potent biological activities.[1] Among these, halogenated indole alkaloids have emerged as a significant class of compounds, primarily isolated from marine invertebrates such as sponges and tunicates.[2][3] The presence of halogen atoms, most commonly bromine, often enhances the biological efficacy of these molecules, making them promising candidates for drug discovery and development.[2][4]

This guide focuses on several key families of halogenated indole alkaloids, including the meridianins, aplysinopsins, and psammopemmins, detailing the methodologies for their isolation and characterization.

Experimental Protocols: From Marine Organism to Pure Compound

The isolation of halogenated indole alkaloids is a meticulous process that involves initial extraction from the biological source, followed by systematic fractionation and purification. The general workflow for this process is outlined below.

G General Experimental Workflow for Halogenated Indole Alkaloid Isolation cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_analysis Structure Elucidation & Analysis Collection Collection of Marine Organism Preparation Lyophilization & Grinding Collection->Preparation Extraction Crude Solvent Extraction Preparation->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning TLC Thin-Layer Chromatography (TLC) Partitioning->TLC Column Column Chromatography (e.g., Sephadex LH-20) TLC->Column HPLC Preparative High-Performance Liquid Chromatography (HPLC) Column->HPLC NMR NMR Spectroscopy (1H, 13C, 2D) HPLC->NMR MS Mass Spectrometry (MS) HPLC->MS Purity Purity Assessment NMR->Purity MS->Purity G Meridianin-Mediated Inhibition of CDK and GSK-3 Signaling cluster_cdk CDK Pathway cluster_gsk3 GSK-3 Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates G1S G1/S Transition E2F E2F Rb->E2F inhibits E2F->G1S promotes Apoptosis Cell Cycle Arrest & Apoptosis Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled inhibits Dishevelled Dishevelled Frizzled->Dishevelled inhibits GSK3 GSK-3 Dishevelled->GSK3 inhibits BetaCatenin β-catenin GSK3->BetaCatenin phosphorylates for degradation Gene Gene Transcription TCF TCF/LEF BetaCatenin->TCF TCF->Gene Meridianins Meridianins Meridianins->CDK46 inhibits Meridianins->GSK3 inhibits G Aplysinopsin-Induced Apoptosis via Bcl-2 Pathway Modulation cluster_apoptosis Apoptotic Cascade Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP promotes CytochromeC Cytochrome c Release MOMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Aplysinopsin Aplysinopsin Analogs Aplysinopsin->Bcl2 suppresses p53 p53 Aplysinopsin->p53 increases expression p53->Bax activates

References

Exploratory

Physical properties and stability of 6-Bromo-4-iodo-1H-indole

An In-depth Technical Guide to the Physical Properties and Stability of 6-Bromo-4-iodo-1H-indole For Researchers, Scientists, and Drug Development Professionals Abstract 6-Bromo-4-iodo-1H-indole is a di-halogenated deriv...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties and Stability of 6-Bromo-4-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-iodo-1H-indole is a di-halogenated derivative of indole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The strategic placement of both a bromine and an iodine atom on the indole core imparts unique physicochemical properties that can be exploited in synthetic chemistry, particularly in transition metal-catalyzed cross-coupling reactions, and can influence the biological activity profile of resulting molecules. This guide provides a comprehensive overview of the known physical properties, stability characteristics, and handling protocols for 6-Bromo-4-iodo-1H-indole, offering a foundational resource for its application in research and development.

Introduction: The Significance of Halogenated Indoles

The indole nucleus is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and functional materials. Halogenation of the indole ring is a key strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of bromine and iodine offers distinct advantages; both can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), with the carbon-iodine bond typically being more reactive, allowing for selective, sequential functionalization. Understanding the fundamental properties and stability of building blocks like 6-Bromo-4-iodo-1H-indole is therefore critical for the rational design and successful execution of complex synthetic campaigns.

Molecular and Physicochemical Properties

The core physicochemical properties of 6-Bromo-4-iodo-1H-indole are summarized below. It is important to note that while some data are available from commercial suppliers, comprehensive experimental characterization in peer-reviewed literature is limited.

PropertyValueSource
IUPAC Name 6-Bromo-4-iodo-1H-indole
CAS Number 885519-17-5[1]
Molecular Formula C₈H₅BrIN[1]
Molecular Weight 321.94 g/mol [1]
Appearance Not specified (likely a solid)
Melting Point Data not available
Boiling Point Data not available
Density Data not available
SMILES BrC1=CC2=C(C=CN2)C(I)=C1[1]

Spectral Data Interpretation

Detailed spectral data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are typically provided by the supplier on the Certificate of Analysis (CoA). Researchers should always consult the CoA for the specific batch being used. Based on the structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: The spectrum should show signals corresponding to the N-H proton of the indole ring (typically a broad singlet), and distinct signals for the three aromatic protons on the benzene and pyrrole rings.

  • ¹³C NMR: The spectrum will display eight distinct carbon signals corresponding to the indole core.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) and one iodine atom (¹²⁷I). The molecular ion peak [M]⁺ would be expected around m/z 321 and 323.

Solubility Profile

While specific solubility data for 6-Bromo-4-iodo-1H-indole is not published, its solubility can be inferred from its structure and the properties of similar halogenated indoles.

  • Aqueous Solubility: Expected to have very low solubility in water.[2]

  • Organic Solvents: Likely soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, ethyl acetate, and dichloromethane.

For experimental purposes, it is recommended to perform solubility tests to determine the optimal solvent system for a given application.

Stability and Storage

The stability of 6-Bromo-4-iodo-1H-indole is a critical consideration for its storage and use in chemical reactions.

Chemical Stability and Reactivity

The indole nucleus is susceptible to oxidation, which can occur at the C2 and C3 positions of the pyrrole ring, potentially leading to the formation of oxindole and isatin derivatives.[3][4] The presence of two electron-withdrawing halogen atoms may slightly deactivate the ring towards electrophilic attack but does not eliminate this degradation pathway.

The carbon-iodine bond is weaker than the carbon-bromine bond and is the most probable site of initial degradation, particularly under reductive conditions or in the presence of light or certain transition metals. This lability, however, is precisely what makes it a valuable synthetic handle for selective functionalization.

Caption: Potential degradation pathways for 6-Bromo-4-iodo-1H-indole.

Photostability

Aromatic iodides are often sensitive to light.[5] Photolytic cleavage of the C-I bond can generate radical species, leading to decomposition or unwanted side reactions. Therefore, the compound should be protected from light during storage and handling.

Thermal Stability

While specific data is unavailable, halo-indoles are generally stable at room temperature. However, prolonged exposure to high temperatures should be avoided to prevent decomposition.

Recommended Storage Conditions

To ensure the integrity of the compound, the following storage conditions are recommended:

  • Temperature: Store in a cool environment, with refrigeration (2-8 °C) being ideal.[6][7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Use a tightly sealed, amber-colored vial or container to protect from moisture and light.[2]

  • Location: Keep in a dry, well-ventilated place away from strong oxidizing agents.[2][8]

Safe Handling and Disposal

As with any chemical, proper safety precautions must be observed when handling 6-Bromo-4-iodo-1H-indole.

Hazard Identification

Based on safety data for structurally related bromo-indoles, this compound should be treated as hazardous.[9][10]

  • Health Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[2][9][10] Harmful if swallowed or inhaled.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles.[2][11] Handle only in a well-ventilated area or a chemical fume hood.[2][10]

First Aid Measures
  • If on Skin: Wash with plenty of soap and water.[2][11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][11]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2][10]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2][8]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][10]

Experimental Protocols

The following protocols are provided as general guidance for the quality control and stability assessment of 6-Bromo-4-iodo-1H-indole.

Protocol: Purity Assessment by HPLC-UV

This method provides a framework for determining the purity of the material.

  • Sample Preparation: Prepare a stock solution of 6-Bromo-4-iodo-1H-indole in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.

  • HPLC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm or 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Caption: Workflow for purity assessment via HPLC-UV.

Protocol: Forced Degradation Study

This study exposes the compound to harsh conditions to identify potential degradation products and pathways.

  • Prepare Solutions: Prepare solutions of 6-Bromo-4-iodo-1H-indole (~0.5 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions (in separate vials):

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solid powder at 105 °C for 48 hours.

    • Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) or a photostability chamber for 24 hours.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze by HPLC-UV (as described in 7.1), comparing them to an unstressed control sample. A mass spectrometer detector (LC-MS) is highly recommended to identify the mass of any degradation products.

Caption: Workflow for a forced degradation study.

Conclusion

6-Bromo-4-iodo-1H-indole is a valuable synthetic intermediate whose utility is maximized when its physical and stability properties are well understood. While comprehensive data remains to be published, this guide synthesizes available information and established chemical principles to provide researchers with a reliable framework for its storage, handling, and application. Key considerations include its sensitivity to light and oxidation, and the need for appropriate protective measures during handling. Adherence to these guidelines will help ensure the integrity of the material and the success of subsequent research endeavors.

References

Foundational

Halogenated Indoles: A Comprehensive Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Halogenated indoles, a diverse class of heterocyclic compounds, have emerged from a rich history spanning ancient dyes to the forefront of mode...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated indoles, a diverse class of heterocyclic compounds, have emerged from a rich history spanning ancient dyes to the forefront of modern medicinal chemistry as privileged scaffolds in drug discovery.[1] Their unique chemical properties, conferred by the presence of one or more halogen atoms on the indole ring, significantly influence their biological activity, making them potent agents for a wide array of therapeutic applications. This technical guide provides an in-depth overview of the current landscape of halogenated indoles, focusing on their antimicrobial, anticancer, and neuroprotective potential. We will delve into the quantitative data supporting their efficacy, detailed experimental protocols for their evaluation, and the intricate signaling pathways through which they exert their effects.

Antimicrobial and Antifungal Applications

Halogenated indoles have demonstrated significant promise in combating the growing threat of antimicrobial resistance. They exhibit broad-spectrum activity against various pathogens, including drug-resistant strains of bacteria and fungi.

Quantitative Data: Antimicrobial and Antifungal Activity

The following tables summarize the minimum inhibitory concentrations (MIC) of various halogenated indoles against different microbial species.

CompoundMicroorganismMIC (µg/mL)Reference
6-bromo-4-iodoindoleStaphylococcus aureus20-30[2][3]
4-bromo-6-chloroindoleStaphylococcus aureus20-30[2][3]
4,6-dibromoindoleCandida albicans25[4]
5-bromo-4-chloroindoleCandida albicans25[4]
4,6-dibromoindoleNon-albicans Candida species10-50[4]
5-bromo-4-chloroindoleNon-albicans Candida species10-50[4]
7-benzyloxyindoleCandida albicans4.5 (0.02 mM)[5]
4-fluoroindoleCandida albicans(Effective biofilm inhibition)[5]
5-iodoindoleCandida albicans(Effective biofilm inhibition)[5]
Mechanism of Action: Antimicrobial Effects

Halogenated indoles employ a multi-pronged attack against microbial pathogens. One of the key mechanisms involves the inhibition of quorum sensing , a cell-to-cell communication system that bacteria use to coordinate group behaviors such as biofilm formation and virulence factor production.[6][7] By disrupting these communication pathways, halogenated indoles can effectively disarm pathogens and render them more susceptible to conventional antibiotics. For instance, multi-halogenated indoles have been shown to downregulate the expression of quorum-sensing genes like agrA and RNAIII in Staphylococcus aureus.[2][3] This leads to a reduction in biofilm formation and the production of virulence factors such as α-haemolysin.[2][3]

Furthermore, these compounds can induce the production of intracellular reactive oxygen species (ROS) , leading to oxidative stress and subsequent cell death.[2][3]

Antimicrobial_Mechanism Halogenated_Indole Halogenated_Indole Quorum_Sensing Quorum_Sensing Halogenated_Indole->Quorum_Sensing Inhibits ROS_Production ROS_Production Halogenated_Indole->ROS_Production Induces Biofilm_Formation Biofilm_Formation Quorum_Sensing->Biofilm_Formation Controls Virulence_Factors Virulence_Factors Quorum_Sensing->Virulence_Factors Controls Bacterial_Cell_Death Bacterial_Cell_Death Biofilm_Formation->Bacterial_Cell_Death Inhibition leads to increased susceptibility Virulence_Factors->Bacterial_Cell_Death Inhibition leads to reduced pathogenesis ROS_Production->Bacterial_Cell_Death Leads to

Mechanism of antimicrobial action of halogenated indoles.
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Halogenated indole compound stock solution (in a suitable solvent like DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the halogenated indole compound in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Dilute the overnight microbial culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Controls: Include a positive control (microbe in broth without the compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Applications

The indole scaffold is a common feature in many anticancer drugs, and halogenation has been shown to enhance the cytotoxic activity of these compounds.[8] Halogenated indoles exert their anticancer effects through the modulation of various signaling pathways, leading to cell cycle arrest and apoptosis.

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of representative halogenated indoles against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indole-3-carbinol (I3C)H1299 (Lung)449.5
FlavopereirineSW480 (Colorectal)15.33
FlavopereirineSW620 (Colorectal)10.52
FlavopereirineDLD1 (Colorectal)10.76
FlavopereirineHCT116 (Colorectal)8.15
FlavopereirineHT29 (Colorectal)9.58
3,5-Diprenyl indoleMIA PaCa-2 (Pancreatic)9.5
2,4-Cl2 conjugateMCF-7 (Breast)12.2[9]
4-NO2 conjugateMCF-7 (Breast)14.5[9]
2,4-Cl2 conjugateHepG2 (Liver)14.8[9]
4-NO2 conjugateHepG2 (Liver)18.3[9]
Mechanism of Action: Anticancer Effects

A key signaling pathway implicated in the anticancer activity of indole derivatives, including halogenated indoles, is the PI3K/Akt/mTOR pathway . This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][11][12][13][14] Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway, leading to the suppression of tumor growth.[15][16] The inhibition of Akt, a central node in this pathway, can lead to the induction of apoptosis and cell cycle arrest.[15]

Anticancer_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Cycle_Progression Cell_Cycle_Progression mTOR->Cell_Cycle_Progression Promotes Apoptosis_Inhibition Apoptosis_Inhibition mTOR->Apoptosis_Inhibition Promotes Halogenated_Indole Halogenated Indoles (e.g., I3C, DIM) Halogenated_Indole->Akt Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by halogenated indoles.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • Halogenated indole compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated indole compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Neuroprotective Applications

Emerging research suggests that halogenated indoles may also possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. Their mechanisms of action in the central nervous system are multifaceted, often involving the modulation of oxidative stress and inflammatory pathways.

Mechanism of Action: Neuroprotection

One of the key mechanisms underlying the neuroprotective effects of certain indole derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[17][18] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, indole compounds can enhance the cellular defense against oxidative stress, a major contributor to neuronal damage in neurodegenerative disorders. For instance, the indole-derivative compound NC001-8 has been shown to upregulate NRF2 and its downstream target NQO1, thereby protecting dopaminergic neurons from MPP+-induced toxicity, a model for Parkinson's disease.[17][18]

Neuroprotection_Mechanism Oxidative_Stress Oxidative_Stress Neuronal_Protection Neuronal_Protection Oxidative_Stress->Neuronal_Protection Inhibits Indole_Derivative Indole_Derivative Nrf2 Nrf2 Indole_Derivative->Nrf2 Activates Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., NQO1) Nrf2->Antioxidant_Genes Upregulates Antioxidant_Genes->Oxidative_Stress Counteracts Antioxidant_Genes->Neuronal_Protection Promotes

Neuroprotective mechanism of indole derivatives via the Nrf2 pathway.
Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of a compound against a neurotoxin-induced cell death model.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture plates

  • Complete cell culture medium

  • Halogenated indole compound stock solution

  • Neurotoxin (e.g., MPP+ for Parkinson's disease models, Aβ peptide for Alzheimer's disease models)

  • Reagents for cell viability assessment (e.g., MTT or LDH assay kits)

  • Reagents for measuring oxidative stress (e.g., DCFH-DA for ROS detection)

Procedure:

  • Cell Culture and Differentiation: Culture neuronal cells and, if necessary, differentiate them into a more mature neuronal phenotype.

  • Pre-treatment: Pre-treat the cells with various concentrations of the halogenated indole compound for a specific duration (e.g., 2-24 hours).

  • Neurotoxin Exposure: Following pre-treatment, expose the cells to the neurotoxin at a predetermined toxic concentration.

  • Incubation: Co-incubate the cells with the compound and the neurotoxin for a specified period (e.g., 24-48 hours).

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using an MTT or LDH assay to quantify the protective effect of the compound against neurotoxin-induced cell death.

    • Oxidative Stress: Measure the levels of intracellular ROS using a fluorescent probe like DCFH-DA to determine if the neuroprotective effect is mediated by antioxidant activity.

  • Data Analysis: Compare the results from compound-treated cells with those from cells treated with the neurotoxin alone to determine the extent of neuroprotection.

Conclusion

Halogenated indoles represent a versatile and potent class of compounds with significant therapeutic potential across a spectrum of diseases. Their ability to modulate key signaling pathways in microbes, cancer cells, and neurons underscores their importance as lead structures in drug discovery. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic applications of these fascinating molecules. Future research should focus on optimizing the structure-activity relationships of halogenated indoles to enhance their efficacy and safety profiles, ultimately paving the way for the development of novel and effective therapies.

References

Exploratory

An In-depth Technical Guide on the Safety and Handling of 6-Bromo-4-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Material Safety Data Sheet (MSDS) for 6-Bromo-4-iodo-1H-indole was located. The following guidance is based on the safety profiles o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 6-Bromo-4-iodo-1H-indole was located. The following guidance is based on the safety profiles of structurally similar halogenated indoles and general best practices for handling such compounds in a laboratory setting. It is imperative to consult the specific MSDS for any chemical before handling, storage, or disposal.

Hazard Identification and Classification

6-Bromo-4-iodo-1H-indole is a halogenated indole derivative. While specific toxicity data is unavailable, based on analogous compounds, it should be handled as a potentially hazardous substance. The primary hazards associated with similar compounds include:

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

GHS Hazard Pictograms (Anticipated) :

PictogramHazard Class
alt text
Warning

Hazard Statements (Anticipated) :

CodeStatement
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Statements (Anticipated) :

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264Wash face, hands and any exposed skin thoroughly after handling.[1][2][4][5]
P271Use only outdoors or in a well-ventilated area.[1][2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1][2][4][5]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P312Call a POISON CENTER or doctor if you feel unwell.[2]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[1][2]
P501Dispose of contents/container to an approved waste disposal plant.[2]

Physical and Chemical Properties

PropertyValue (for 6-Bromo-1H-indole)
Molecular FormulaC8H6BrN
Molecular Weight196.04 g/mol [3]
AppearanceSolid
Melting PointNot Available
Boiling PointNot Available
SolubilityNo information available

Experimental Protocols: Safe Handling Procedures

The following protocols are based on best practices for handling halogenated aromatic compounds in a laboratory setting.[6]

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial to mitigate risks.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[6]Protects against splashes and vapors that can cause serious eye damage.[6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[6]Prevents skin contact, which can lead to irritation.[6]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6]Minimizes inhalation of dust or vapors, preventing respiratory irritation.[6]

3.2. Engineering Controls

ControlSpecification
Ventilation Work should be conducted in a properly functioning chemical fume hood.[6]
Safety Equipment An eyewash station and safety shower should be readily accessible.

3.3. Handling and Storage

  • Handling:

    • Avoid dust formation.

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]

    • Wash hands and any exposed skin thoroughly after handling.[1][2][4][5]

    • Use only in a well-ventilated area.[1][2]

  • Storage:

    • Store in a well-ventilated place.[1][2][4][5]

    • Keep the container tightly closed.[1][2][4][5]

    • Store locked up.[1]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2]
Skin Contact IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing.[1]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1]
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4][5]

Accidental Release Measures

  • Personal Precautions:

    • Ensure adequate ventilation.

    • Use personal protective equipment as required.

    • Avoid dust formation.

  • Environmental Precautions:

    • Should not be released into the environment.

  • Methods for Containment and Cleaning Up:

    • Sweep up and shovel into suitable containers for disposal.

    • Keep in suitable, closed containers for disposal.

Disposal Considerations

Halogenated organic waste must be segregated from non-halogenated waste and disposed of as hazardous waste.[6] Follow your institution's hazardous waste disposal procedures. The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[6]

Visualization of Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling 6-Bromo-4-iodo-1H-indole in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area aliquot Aliquot Chemical prep_area->aliquot reaction Perform Reaction aliquot->reaction decontaminate Decontaminate Glassware reaction->decontaminate segregate Segregate Halogenated Waste decontaminate->segregate dispose Dispose of Waste segregate->dispose end End dispose->end start Start start->prep_ppe

Caption: Safe handling workflow for 6-Bromo-4-iodo-1H-indole.

References

Foundational

Core Concepts: Understanding the Electronic Landscape of Indole

An In-depth Technical Guide to the Electronic Properties of Functionalized Indole Systems For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Properties of Functionalized Indole Systems

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional organic materials.[1][2] Its versatile and electron-rich nature allows for extensive functionalization, enabling the precise tuning of its electronic properties for specific applications.[3][4] This guide provides a comprehensive overview of the principles governing the electronic characteristics of functionalized indole systems, details the experimental and computational methodologies used for their characterization, and presents key data to inform future research and development.

The electronic behavior of an indole derivative is primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: The outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons (nucleophilicity) and its ionization potential. A higher HOMO energy level indicates a better electron donor.

  • LUMO: The innermost orbital without electrons. Its energy level corresponds to the ability to accept electrons (electrophilicity) and the electron affinity. A lower LUMO energy level signifies a better electron acceptor.

  • HOMO-LUMO Gap (Energy Gap): The energy difference between the HOMO and LUMO levels is a critical parameter. It determines the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A smaller energy gap generally corresponds to easier excitation and a red-shift (longer wavelength) in the molecule's absorption spectrum.[5][6]

Functionalization of the indole ring with various substituent groups systematically modifies the electron density distribution, thereby altering the HOMO and LUMO energy levels and the resulting energy gap. This principle is the foundation for designing indole derivatives with tailored photophysical and electrochemical properties.

Tuning Electronic Properties: The Role of Substituents

The electronic properties of the indole ring can be predictably modified by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions.

  • Electron-Donating Groups (EDGs): Groups like amino (–NH₂), hydroxyl (–OH), and methoxy (–OCH₃) increase the electron density of the indole ring. This typically raises the HOMO energy level, making the molecule a better electron donor. The effect on the LUMO is less pronounced, leading to a general decrease in the HOMO-LUMO gap.[6]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (–NO₂), cyano (–CN), and formyl (–CHO) decrease the electron density of the indole system. These groups stabilize both the HOMO and LUMO levels, but the stabilization of the LUMO is often more significant. This results in a reduced HOMO-LUMO gap and a shift of absorption to longer wavelengths (bathochromic shift).[7]

The position of the substituent also plays a crucial role. Studies have shown that substitution at the C4-position can have a particularly strong effect on the electronic transition dipole moments of the indole chromophore.[7]

Data Presentation: Electronic Properties of Substituted Indoles

The following tables summarize key quantitative data for various functionalized indole systems, compiled from experimental and computational studies.

Table 1: HOMO, LUMO, and Energy Gaps for 5-Substituted Indoles

Substituent (at C5)R GroupHOMO (eV)LUMO (eV)Energy Gap (eV)
Cyano–CN-6.45-0.915.54
Chloro–Cl-6.11-0.635.48
Hydrogen–H-5.99-0.555.44
Methyl–Me-5.84-0.495.35
Amino–NH₂-5.44-0.325.12

Data calculated using DFT methods. Source: Adapted from kinetic and theoretical studies on 5-R-substituted indoles.[8]

Table 2: Photophysical Properties of 4-Substituted Indoles in Ethanol

Substituent (at C4)R GroupMax. Absorbance (λ_ab_ max, nm)Max. Emission (λ_em_ max, nm)Stokes Shift (nm)
Methoxy–OCH₃28935263
Methyl–CH₃29135867
Hydrogen–H29435763
Bromo–Br30138281
Cyano–CN306408102
Formyl–CHO321468147
Nitro–NO₂363N/A (non-fluorescent)N/A

Source: Adapted from experimental data on tuning the electronic transition energy of indole.[7]

Methodologies for Characterization

A combination of experimental and computational techniques is employed to characterize the electronic properties of functionalized indoles.

Experimental Protocols
  • UV-Visible (UV-Vis) Absorption Spectroscopy

    • Objective: To determine the wavelengths of light absorbed by the molecule, which correspond to electronic transitions between orbitals (e.g., HOMO to LUMO).

    • Methodology:

      • A solution of the indole derivative is prepared in a suitable solvent (e.g., ethanol, acetonitrile) at a known concentration (typically in the micromolar range).

      • The solution is placed in a quartz cuvette with a defined path length (usually 1 cm).

      • A UV-Vis spectrophotometer scans a range of wavelengths (e.g., 200–800 nm), passing a beam of light through the sample.

      • The instrument measures the absorbance at each wavelength. The wavelength of maximum absorbance (λ_max) corresponds to the primary electronic transition.

  • Fluorescence Spectroscopy

    • Objective: To measure the emission spectrum of a fluorescent molecule after excitation. This provides information on the excited state properties.

    • Methodology:

      • A dilute solution of the compound is prepared in a suitable solvent.

      • The solution is placed in a fluorometer.

      • The sample is excited at a fixed wavelength (usually its λ_max_ from UV-Vis spectroscopy).

      • The instrument scans a range of longer wavelengths to detect the emitted light, generating an emission spectrum. The wavelength of maximum emission intensity (λ_em_ max) is recorded.

      • The difference between λ_ab_ max and λ_em_ max is the Stokes shift.[7]

  • Cyclic Voltammetry (CV)

    • Objective: To determine the oxidation and reduction potentials of a molecule, which can be used to estimate the HOMO and LUMO energy levels, respectively.

    • Methodology:

      • A solution of the indole derivative is prepared in an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

      • A three-electrode system (working, reference, and counter electrodes) is immersed in the solution.

      • The potential of the working electrode is swept linearly versus the reference electrode, and the resulting current is measured.

      • The potential at which oxidation begins (E_ox_) is correlated to the HOMO energy, and the potential at which reduction begins (E_red_) is correlated to the LUMO energy.

      • The energy levels can be estimated using empirical formulas, often by referencing against a known standard like ferrocene/ferrocenium (Fc/Fc⁺).

Computational Protocols

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules.[5][9]

  • Objective: To calculate optimized molecular geometry, HOMO/LUMO energy levels, electron density distribution, and simulate absorption spectra.

  • Methodology:

    • Structure Input: The 3D structure of the functionalized indole is built using molecular modeling software.

    • Geometry Optimization: The structure's geometry is optimized to find the lowest energy conformation. This is typically performed using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[5]

    • Frequency Calculation: A frequency calculation is run to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • Property Calculation: Single-point energy calculations on the optimized geometry are performed to obtain the energies of the molecular orbitals (HOMO, LUMO).

    • Excited State Calculation: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic excited states, allowing for the simulation of the UV-Vis absorption spectrum.[6][10]

Visualization of Workflows and Pathways

G Computational Workflow for Electronic Property Analysis cluster_input Input Stage cluster_calc DFT Calculation cluster_analysis Analysis & Output Start Define Indole Scaffold & Substituent Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Start->Opt Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq SPE Single-Point Energy Calculation Freq->SPE MO Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) SPE->MO TDDFT Excited State Calculation (TD-DFT) SPE->TDDFT Spectra Simulated UV-Vis Spectrum TDDFT->Spectra

Caption: A typical workflow for analyzing the electronic properties of a functionalized indole using Density Functional Theory (DFT).

G Conceptual Pathway: Indole Derivative as a Kinase Inhibitor Indole Functionalized Indole (Kinase Inhibitor) Kinase Kinase Active Site (ATP Binding Pocket) Indole->Kinase Competitively Binds Block Binding & Inhibition Indole->Block PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Kinase->PhosphoSubstrate Phosphorylates Substrate (Normal Activity) ATP ATP ATP->Kinase Binds Substrate Protein Substrate Substrate->Kinase Binds Block->Kinase Prevents ATP Binding

Caption: Conceptual signaling pathway showing how a functionalized indole can act as a competitive kinase inhibitor in drug development.

Applications in Research and Development

The ability to fine-tune the electronic properties of indoles has led to their application in diverse fields.

  • Drug Development: The electronic characteristics of an indole-based drug candidate influence its ability to bind to biological targets like enzymes and receptors.[11] For example, modifying the electron density can enhance interactions within a kinase's ATP-binding pocket or improve membrane permeability. Many approved drugs, including the anti-inflammatory indomethacin and various anticancer agents, feature an indole core.[2]

  • Organic Electronics: Functionalized indoles and their fused-ring derivatives, such as indolo[3,2-b]carbazoles, are used as organic semiconductors.[12][13] By tuning the HOMO/LUMO levels, researchers can optimize these materials for use as hole-transport layers in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[14]

  • Fluorescent Probes: Introducing specific functional groups can create indole derivatives with unique photophysical properties, such as large Stokes shifts and high fluorescence quantum yields. These molecules can be developed into sensitive fluorescent probes for biological imaging and sensing applications.[7]

References

Exploratory

An In-depth Technical Guide on the Solubility of 6-Bromo-4-iodo-1H-indole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-4-iodo-1H-indole, a key heterocyclic intermediate in med...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-4-iodo-1H-indole, a key heterocyclic intermediate in medicinal chemistry and drug development. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information inferred from synthetic and analytical procedures, alongside standardized experimental protocols for determining solubility.

Introduction to 6-Bromo-4-iodo-1H-indole

6-Bromo-4-iodo-1H-indole is a dihalogenated indole derivative. The indole scaffold is a prevalent core in numerous pharmacologically active compounds, and halogenated derivatives are crucial for modulating physicochemical properties such as lipophilicity and metabolic stability, as well as for serving as synthetic handles for further functionalization through cross-coupling reactions. An understanding of the solubility of this intermediate is critical for its use in synthesis, purification, and formulation development.

Solubility Profile

Table 1: Qualitative Solubility of 6-Bromo-4-iodo-1H-indole in Various Organic Solvents

Solvent ClassSolventSolubility IndicationApplication Context
Ethers Tetrahydrofuran (THF)Mentioned as a reaction solvent for related haloindoles and quinolines, suggesting at least moderate solubility.[1]Synthesis
Diethyl EtherOften used as an extraction solvent in the workup of indole syntheses, indicating good solubility.Extraction / Workup
Esters Ethyl AcetateCommonly used as an eluent in column chromatography for purification and as an extraction solvent, indicating good solubility.[1]Purification / Extraction
Hydrocarbons HexaneTypically used as a non-polar co-solvent in chromatography, suggesting low to moderate solubility. Often used in combination with more polar solvents like ethyl acetate to achieve desired separation.[2]Purification (Chromatography)
Petroleum EtherUsed for precipitation of related compounds, indicating poor solubility.[1]Purification / Precipitation
Nitriles AcetonitrileUsed as a solvent in the synthesis of related iodo-substituted heterocycles, suggesting it is a suitable reaction solvent.[1]Synthesis
Amides N,N-Dimethylformamide (DMF)Frequently used as a polar aprotic solvent for reactions involving indole derivatives, suggesting good solubility.Synthesis
Sulfoxides Dimethyl Sulfoxide (DMSO)A universal polar aprotic solvent known to dissolve a wide range of organic compounds.[3] It is also a common solvent for NMR analysis of poorly soluble compounds, indicating high solubility.[3]NMR Spectroscopy / Stock Solution Preparation
Chlorinated Dichloromethane (DCM)A common solvent for organic reactions and chromatography, suggesting good solubility. A patent for a related 6-bromoindole derivative uses dichloromethane as a reaction solvent.[4]Synthesis / Purification
Chloroform (Deuterated)A standard solvent for NMR spectroscopy of organic molecules, implying good solubility.[5]NMR Spectroscopy

Experimental Protocols

3.1. General Protocol for Determining Qualitative and Quantitative Solubility

This protocol describes a standard method for determining the solubility of a solid organic compound like 6-Bromo-4-iodo-1H-indole in an organic solvent.

Materials:

  • 6-Bromo-4-iodo-1H-indole

  • Selected organic solvents (e.g., DMSO, THF, Ethyl Acetate, Hexane)

  • Analytical balance

  • Vials or test tubes with caps

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled environment (e.g., water bath)

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 6-Bromo-4-iodo-1H-indole to a vial containing a known volume of the selected organic solvent (e.g., 1 mL).

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer should be used.

  • Separation of Undissolved Solid:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

  • Quantification of Dissolved Solute:

    • Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of 6-Bromo-4-iodo-1H-indole.

    • Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. The result is typically expressed in mg/mL or mol/L.

3.2. Representative Synthetic Protocol for a 6-Bromoindole Derivative

The following protocol is adapted from a patent describing the synthesis of a 6-bromoindole derivative and illustrates the use of organic solvents in the synthesis of related compounds.[4]

Reaction: Friedel-Crafts acylation of 6-bromoindole.

Materials:

  • 6-bromoindole

  • Anhydrous dichloromethane

  • Aluminum chloride

  • Oxalyl chloride

Procedure:

  • Dissolve 40g of 6-bromoindole in 450 mL of anhydrous dichloromethane in a reaction flask.

  • Add 15g of aluminum chloride to the solution.

  • Slowly add 60g of oxalyl chloride to the reaction mixture.

  • Reflux the mixture for 2 hours.

  • After cooling to room temperature, quench the reaction by the addition of water.

  • Perform a liquid-liquid extraction to separate the organic phase.

  • Dry the organic phase and concentrate it to obtain the crude product, 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.

  • The crude product can be further purified by column chromatography.[4]

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess solute to known volume of solvent prep2 Seal vial and agitate at constant temperature (24-48h) prep1->prep2 Equilibration sep1 Allow suspension to settle prep2->sep1 sep2 Filter supernatant (e.g., 0.45 µm filter) sep1->sep2 Remove undissolved solid quant1 Dilute filtered saturated solution sep2->quant1 quant2 Analyze by calibrated method (e.g., HPLC) quant1->quant2 Measurement quant3 Calculate solubility (mg/mL or mol/L) quant2->quant3 Data Analysis

Caption: Workflow for determining the solubility of a solid compound.

Diagram 2: Synthetic Pathway for a Functionalized 6-Bromoindole

G start 6-Bromoindole intermediate1 2-(6-bromo-1H-indol-3-yl)- 2-oxoacetyl chloride start->intermediate1 Friedel-Crafts Acylation reagent1 Oxalyl Chloride, AlCl3 intermediate2 2-(6-bromo-1H-indol-3-yl)- 2-oxoacetamide intermediate1->intermediate2 Amidation reagent2 Ammonia water final_product 2-(6-bromo-1H-indol-3-yl)ethanamine intermediate2->final_product Reduction reagent3 Reducing Agent (e.g., LiAlH4)

Caption: A representative synthetic route starting from 6-bromoindole.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-Bromo-4-iodo-1H-indole from 4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 6-Bromo-4-iodo-1H-indole, a polysubstituted indole derivative with potential appl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 6-Bromo-4-iodo-1H-indole, a polysubstituted indole derivative with potential applications in medicinal chemistry and drug development. The synthetic strategy commences with the selective ortho-bromination of commercially available 4-iodoaniline to yield 2-bromo-4-iodoaniline. This intermediate subsequently undergoes a palladium-catalyzed Larock indole synthesis with ethynyltrimethylsilane, followed by in-situ desilylation to afford the target compound. Detailed experimental protocols for each step are provided, along with a summary of materials, equipment, and expected yields.

Introduction

Substituted indoles are a prominent class of heterocyclic compounds widely found in natural products and pharmaceuticals. Their diverse biological activities make them attractive scaffolds for drug discovery. The target molecule, 6-Bromo-4-iodo-1H-indole, possesses a unique substitution pattern with halogen atoms at positions 4 and 6, offering multiple points for further functionalization through cross-coupling reactions. This application note details a robust and efficient two-step synthetic route from 4-iodoaniline.

Overall Synthetic Scheme

The synthesis of 6-Bromo-4-iodo-1H-indole from 4-iodoaniline is proposed to proceed via a two-step sequence as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Ortho-Bromination cluster_1 Step 2: Larock Indole Synthesis and Desilylation A 4-iodoaniline B 2-bromo-4-iodoaniline A->B  N-Bromosuccinimide (NBS),  DMF, 0 °C to rt   C Ethynyltrimethylsilane D 6-Bromo-4-iodo-1H-indole C->D  Pd(OAc)2, PPh3,  K2CO3, LiCl, DMF, 100 °C;  then TBAF   B_clone 2-bromo-4-iodoaniline B_clone->D  Pd(OAc)2, PPh3,  K2CO3, LiCl, DMF, 100 °C;  then TBAF  

A proposed synthetic workflow for 6-Bromo-4-iodo-1H-indole.

Experimental Protocols

Part 1: Synthesis of 2-Bromo-4-iodoaniline

This protocol describes the selective ortho-bromination of 4-iodoaniline using N-bromosuccinimide (NBS) as the brominating agent. The amino group strongly directs the electrophilic substitution to the ortho position, while the para position is blocked by the iodine atom.

Materials and Equipment:

  • 4-iodoaniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-iodoaniline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) to make a 0.5 M solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-bromo-4-iodoaniline as a solid.

Quantitative Data (Predicted):

ParameterValue
Starting Material4-iodoaniline
Product2-bromo-4-iodoaniline
Molecular FormulaC₆H₅BrIN
Molecular Weight297.92 g/mol
AppearanceOff-white to pale yellow solid
Expected Yield85-95%
Melting Point69-72 °C
Part 2: Synthesis of 6-Bromo-4-iodo-1H-indole

This part details the palladium-catalyzed Larock indole synthesis to construct the indole ring, followed by the removal of the trimethylsilyl (TMS) protecting group.[1][2][3]

Materials and Equipment:

  • 2-bromo-4-iodoaniline

  • Ethynyltrimethylsilane

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add 2-bromo-4-iodoaniline (1.0 eq.), potassium carbonate (2.5 eq.), and lithium chloride (1.2 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF, followed by palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.).

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add ethynyltrimethylsilane (1.5 eq.) via syringe and seal the tube.

  • Heat the reaction mixture in a preheated oil bath at 100 °C for 12-16 hours.

  • Monitor the formation of the TMS-protected indole intermediate by TLC or LC-MS.

  • Once the cyclization is complete, cool the reaction mixture to room temperature.

  • Add the 1M solution of TBAF in THF (1.5 eq.) and stir at room temperature for 1-2 hours to effect desilylation.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-Bromo-4-iodo-1H-indole.

Quantitative Data (Predicted):

ParameterValue
Starting Material2-bromo-4-iodoaniline
Product6-Bromo-4-iodo-1H-indole
Molecular FormulaC₈H₅BrIN
Molecular Weight321.94 g/mol
AppearanceSolid
Expected Yield60-75%

Characterization Data (Predicted)

As of the date of this document, experimental characterization data for 6-Bromo-4-iodo-1H-indole is not widely available in the literature. The following data is predicted based on the analysis of structurally similar indole derivatives.

Data TypePredicted Values
¹H NMR (400 MHz, DMSO-d₆)δ 11.5 (s, 1H, NH), 7.8-7.2 (m, 4H, Ar-H)
¹³C NMR (101 MHz, DMSO-d₆)δ 138.1, 130.5, 128.2, 125.4, 122.9, 115.7, 102.1, 85.3
Mass Spec. (ESI-MS)m/z 321.86 [M-H]⁻

Signaling Pathways and Experimental Workflows

The logical relationship between the key steps of the synthesis is outlined below.

logical_relationship start Start: 4-iodoaniline step1 Step 1: Ortho-Bromination start->step1 intermediate Intermediate: 2-bromo-4-iodoaniline step1->intermediate step2 Step 2: Larock Indole Synthesis intermediate->step2 step3 Step 3: Desilylation step2->step3 end Final Product: 6-Bromo-4-iodo-1H-indole step3->end

Logical flow of the synthetic protocol.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of 6-Bromo-4-iodo-1H-indole from 4-iodoaniline. This protocol is amenable to scale-up and provides a key intermediate for the synthesis of more complex molecules for drug discovery and materials science applications. The predicted characterization data should be confirmed by experimental analysis of the final product.

References

Application

Application Notes and Protocols for 6-Bromo-4-iodo-1H-indole as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Bromo-4-iodo-1H-indole is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its dihalogen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-iodo-1H-indole is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its dihalogenated structure, featuring a bromine atom at the 6-position and an iodine atom at the 4-position of the indole scaffold, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds makes it a valuable building block for the synthesis of complex, poly-substituted indole derivatives, which are core components of numerous biologically active compounds, including protein kinase inhibitors and selective androgen receptor modulators (SARMs).[1][2]

The indole nucleus is a privileged scaffold in drug discovery, and the ability to precisely introduce substituents at specific positions is crucial for optimizing the pharmacological properties of drug candidates. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, enabling regioselective functionalization at the 4-position while leaving the 6-bromo position intact for subsequent transformations. This stepwise approach is highly advantageous for the construction of molecular libraries for structure-activity relationship (SAR) studies.

Key Applications

The primary application of 6-bromo-4-iodo-1H-indole lies in its use as a precursor for the synthesis of substituted indoles via palladium-catalyzed cross-coupling reactions such as:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds by reacting with boronic acids or their esters.

  • Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.

  • Heck Coupling: For the reaction with alkenes to form substituted alkenes.

These reactions enable the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, onto the indole core, facilitating the exploration of chemical space in drug discovery programs. A notable application of analogous bromo-chloro-indole intermediates is in the synthesis of the AMP-activated protein kinase (AMPK) activator PF-06409577, highlighting the importance of such dihalogenated indoles in developing clinical candidates.[3]

Data Presentation: Regioselectivity in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is the cornerstone of the synthetic utility of 6-bromo-4-iodo-1H-indole. The following table summarizes the general principles and expected outcomes for selective cross-coupling reactions.

Reaction TypePosition of Initial ReactionRationaleSubsequent Reaction
Suzuki-Miyaura CouplingC4 (Iodo)The C-I bond is weaker and more susceptible to oxidative addition to the Pd(0) catalyst.Suzuki-Miyaura coupling at C6 (Bromo) under more forcing conditions.
Sonogashira CouplingC4 (Iodo)Preferential reaction at the more reactive C-I bond.Sonogashira or other cross-coupling at C6 (Bromo).
Buchwald-Hartwig AminationC4 (Iodo)Selective amination at the 4-position can be achieved with careful control of reaction conditions.Further functionalization at the C6 (Bromo) position.

Experimental Protocols

The following are representative, detailed protocols for the selective functionalization of 6-bromo-4-iodo-1H-indole. These protocols are based on established methodologies for similar dihalogenated heterocyclic systems and should be optimized for specific substrates.

Protocol 1: Selective Sonogashira Coupling at the 4-Position

This protocol describes the selective reaction of a terminal alkyne at the C4-iodo position of 6-bromo-4-iodo-1H-indole.

Materials:

  • 6-Bromo-4-iodo-1H-indole (1.0 equiv)

  • Terminal alkyne (e.g., Ethynylpyridine) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (anhydrous)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 6-bromo-4-iodo-1H-indole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add anhydrous DMF and anhydrous triethylamine.

  • Add the terminal alkyne dropwise to the stirred reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 6-bromo-4-(alkynyl)-1H-indole.

Quantitative Data (Representative for analogous systems):

Catalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ / CuIEt₃N / DMF806-1275-90
Protocol 2: Selective Suzuki-Miyaura Coupling at the 4-Position

This protocol details the selective coupling of an arylboronic acid at the C4-iodo position.

Materials:

  • 6-Bromo-4-iodo-1H-indole (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a microwave vial equipped with a magnetic stir bar, combine 6-bromo-4-iodo-1H-indole, the arylboronic acid, and Pd(PPh₃)₄.

  • Add the 2M aqueous Na₂CO₃ solution and 1,4-dioxane.

  • Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 30-60 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the 6-bromo-4-aryl-1H-indole.

Quantitative Data (Representative for analogous systems):

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃ (aq)Dioxane1101-480-95

Visualizations

Synthetic Pathway for Sequential Functionalization

G A 6-Bromo-4-iodo-1H-indole B 6-Bromo-4-alkynyl-1H-indole A->B Sonogashira Coupling (Selective at C4-I) C 6-Aryl-4-alkynyl-1H-indole B->C Suzuki Coupling (at C6-Br)

Caption: Sequential Sonogashira and Suzuki coupling of 6-bromo-4-iodo-1H-indole.

Experimental Workflow for Selective Suzuki Coupling

G start Start reagents Combine 6-bromo-4-iodo-1H-indole, arylboronic acid, Pd catalyst, and base in solvent start->reagents reaction Heat reaction mixture (monitor by TLC/LC-MS) reagents->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification product Pure 6-bromo-4-aryl-1H-indole purification->product

Caption: General workflow for a selective Suzuki coupling reaction.

Signaling Pathway Context: AMPK Activation

Many indole-based compounds are developed as kinase inhibitors or activators. The following diagram illustrates a simplified AMPK signaling pathway, a target for which indole derivatives like PF-06409577 have been developed.[3][4][5][6]

G AMPK_Activator Indole-based AMPK Activator (e.g., PF-06409577) AMPK AMPK AMPK_Activator->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Autophagy Autophagy AMPK->Autophagy promotes Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth promotes

Caption: Simplified AMPK signaling pathway targeted by indole-based activators.

References

Method

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 6-Bromo-4-iodo-1H-indole

Audience: Researchers, scientists, and drug development professionals. Introduction 6-Bromo-4-iodo-1H-indole is a valuable and versatile building block in organic synthesis, particularly for the construction of complex h...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-4-iodo-1H-indole is a valuable and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds used in pharmaceutical and materials science research. The presence of two different halogen atoms at distinct positions on the indole core allows for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this selectivity. Generally, the C-I bond is more reactive and will undergo oxidative addition to the palladium(0) catalyst under milder conditions than the more robust C-Br bond. This chemoselectivity enables the targeted introduction of various substituents at the C4 position, followed by a subsequent coupling reaction at the C6 position, providing a powerful strategy for creating diverse and highly functionalized indole derivatives.

This document provides detailed protocols and comparative data for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—utilizing 6-Bromo-4-iodo-1H-indole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. With 6-Bromo-4-iodo-1H-indole, selective arylation or vinylation can be readily achieved at the more reactive C4 position.

Selective C4-Arylation Protocol

This protocol details a typical procedure for the selective Suzuki-Miyaura coupling at the C4-iodo position.

dot

Caption: Workflow for selective Suzuki-Miyaura coupling.

Methodology:

  • Preparation: To a dry Schlenk flask, add 6-Bromo-4-iodo-1H-indole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a base such as Na₂CO₃ or K₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a suitable ligand like PPh₃ (4-10 mol%).

  • Solvent and Degassing: Add a degassed solvent mixture, typically toluene/water, dioxane/water, or DME/water (e.g., 4:1 ratio, 5-10 mL). Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 6-bromo-4-aryl-1H-indole.

Quantitative Data: Suzuki-Miyaura Coupling

The following table summarizes representative conditions and yields for the selective mono-arylation at the C4 position.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)[1]
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O803~82
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O904>90
33-Pyridylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1006~75

Yields are approximate and based on typical outcomes for similar substrates; specific yields for 6-Bromo-4-iodo-1H-indole may vary.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted indoles. The higher reactivity of the C-I bond allows for highly selective alkynylation at the C4 position.

Selective C4-Alkynylation Protocol

This protocol provides a standard method for the selective Sonogashira coupling at the C4-iodo position.[2][3]

Methodology:

  • Preparation: In a dry, argon-flushed Schlenk flask, dissolve 6-Bromo-4-iodo-1H-indole (1.0 mmol, 1.0 equiv) in a suitable solvent such as toluene or DMF (10 mL).

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) and a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which can often serve as both the base and a co-solvent.[2]

  • Catalyst Addition: Add the palladium catalyst, commonly PdCl₂(PPh₃)₂ (1-3 mol%), and the copper(I) co-catalyst, CuI (2-5 mol%).[2][4]

  • Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary. The reaction is typically rapid and can be monitored by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with water or saturated aqueous NH₄Cl.[2] Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to afford the 6-bromo-4-alkynyl-1H-indole.

Quantitative Data: Sonogashira Coupling

The following table presents typical conditions and expected yields for the selective C4-alkynylation.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)[2]
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene25~85-95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (3)Et₃NToluene25~90
31-HexynePdCl₂(PPh₃)₂ (2)CuI (5)DIPADMF40~80-90

Yields are based on typical outcomes for aryl iodides and may vary for the specific substrate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[5][6] This reaction allows for the selective introduction of primary or secondary amines at the C4 position of the indole scaffold.

Selective C4-Amination Protocol

This protocol describes a general procedure for the selective amination at the C4-iodo position. The choice of ligand is critical for achieving high yields.[6]

dot

Buchwald_Hartwig_Logic Logical Path for Selective Buchwald-Hartwig Amination Start 6-Bromo-4-iodo-1H-indole Conditions Select Conditions: - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) - Amine (R₂NH) Start->Conditions C4_Reaction Preferential Oxidative Addition at more labile C4-I bond Conditions->C4_Reaction Mild Heating C6_Inert C6-Br bond remains intact under mild conditions Conditions->C6_Inert Product Product: 6-Bromo-4-amino-1H-indole C4_Reaction->Product

Caption: Logic for selective C4 Buchwald-Hartwig amination.

Methodology:

  • Preparation: Charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like RuPhos, 2-5 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv).[6]

  • Reagent Addition: Add the 6-Bromo-4-iodo-1H-indole (1.0 mmol, 1.0 equiv) and the amine (1.2-1.5 equiv).

  • Solvent and Degassing: Add an anhydrous, degassed solvent such as toluene or dioxane (5-10 mL). Seal the tube and purge with argon.

  • Reaction: Heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to obtain the 6-bromo-4-(amino)-1H-indole product.

Quantitative Data: Buchwald-Hartwig Amination

The table below outlines representative conditions for the selective C4 amination.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)[7]
1MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOt-BuToluene100>85
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane110~80
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene100>90

Yields are estimates based on established Buchwald-Hartwig methodology and may differ for the specific substrate.

Summary and Outlook

The palladium-catalyzed cross-coupling of 6-Bromo-4-iodo-1H-indole provides a highly efficient and modular approach for the synthesis of complex indole derivatives. The pronounced difference in reactivity between the C-I and C-Br bonds allows for excellent chemoselectivity, enabling the initial functionalization at the C4 position under relatively mild conditions. The resulting 6-bromo-4-substituted indole serves as a versatile intermediate for further diversification at the C6 position, opening avenues for the rapid construction of molecular libraries essential for drug discovery and materials science. Researchers can leverage these protocols as a starting point, with the understanding that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrate combinations.

References

Application

Application Notes and Protocols for Sonogashira Coupling of 6-Bromo-4-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the selective Sonogashira coupling of 6-bromo-4-iodo-1H-indole with terminal alkynes. The inherent re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective Sonogashira coupling of 6-bromo-4-iodo-1H-indole with terminal alkynes. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for chemoselective alkynylation at the 4-position of the indole ring, leaving the bromine atom intact for subsequent functionalization. This methodology is a valuable tool in the synthesis of complex indole derivatives for pharmaceutical and materials science applications.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. For dihalogenated substrates like 6-bromo-4-iodo-1H-indole, the greater reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization. By carefully controlling the reaction conditions, mono-alkynylation at the 4-position can be achieved with high yields.[2]

Furthermore, protection of the indole nitrogen, often with a tert-butoxycarbonyl (Boc) group, can prevent side reactions and improve the solubility of the substrate, leading to higher yields and easier purification.[3]

Reaction Scheme and Selectivity

The primary reaction of interest is the selective coupling of a terminal alkyne at the 4-position of the 6-bromo-4-iodo-1H-indole. The general reaction scheme is as follows:

Reaction_Scheme cluster_reactants Reactants cluster_products Product 6-bromo-4-iodo-1H-indole 6-Bromo-4-iodo-1H-indole catalyst Pd Catalyst [Cu(I) co-catalyst] Base, Solvent, Temp. 6-bromo-4-iodo-1H-indole->catalyst alkyne Terminal Alkyne (R-C≡C-H) alkyne->catalyst product 4-Alkynyl-6-bromo-1H-indole catalyst->product

Caption: General scheme for the selective Sonogashira coupling at the 4-position of 6-bromo-4-iodo-1H-indole.

Summary of Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the selective Sonogashira coupling at the 4-position of 6-bromo-4-iodo-1H-indole, based on protocols for analogous dihaloarenes and bromoindoles.

EntryPalladium Catalyst (mol%)Copper(I) Iodide (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
1PdCl₂(PPh₃)₂ (2-5)CuI (4-10)Triethylamine (TEA)THF or DMFRoom Temp. - 602-685-95
2Pd(PPh₃)₄ (3-5)CuI (5-10)Diisopropylamine (DIPA)Toluene50-804-880-90
3Pd(OAc)₂ (2) / XPhos (4)- (Copper-free)K₂CO₃Dioxane80-10012-2475-85

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general and robust method for the selective alkynylation of 6-bromo-4-iodo-1H-indole.

Materials:

  • N-Boc-6-bromo-4-iodo-1H-indole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add N-Boc-6-bromo-4-iodo-1H-indole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when copper-mediated side reactions, such as alkyne homocoupling (Glaser coupling), are a concern.

Materials:

  • N-Boc-6-bromo-4-iodo-1H-indole (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add N-Boc-6-bromo-4-iodo-1H-indole, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous and degassed 1,4-dioxane via syringe.

  • Add the terminal alkyne.

  • Heat the reaction mixture to 100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_copper Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd(0)L2->OxAdd Ar-I ArPd(II)IL2 Ar-Pd(II)-I(L)₂ OxAdd->ArPd(II)IL2 Transmetalation Transmetalation ArPd(II)IL2->Transmetalation ArPd(II)alkyneL2 Ar-Pd(II)-(C≡CR)(L)₂ Transmetalation->ArPd(II)alkyneL2 RedElim Reductive Elimination ArPd(II)alkyneL2->RedElim RedElim->Pd(0)L2 Product Ar-C≡CR RedElim->Product CuCycle Copper Cycle Cu-alkyne Cu-C≡CR CuCycle->Cu-alkyne Alkyne R-C≡C-H Alkyne->CuCycle Base Base Base->CuCycle CuI CuI CuI->CuCycle Cu-alkyne->Transmetalation Experimental_Workflow Start Start Setup Reaction Setup under Inert Atmosphere (Indole, Pd catalyst, [CuI], Base) Start->Setup Solvent Add Anhydrous, Degassed Solvent and Base Setup->Solvent Alkyne Add Terminal Alkyne Solvent->Alkyne Reaction Heat and Stir (Monitor by TLC/LC-MS) Alkyne->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End Protocol_Selection Start Starting Material: 6-Bromo-4-iodo-1H-indole Protect Is the indole N-H protected? Start->Protect No_Protect Consider N-protection (e.g., Boc) to improve yield and solubility Protect->No_Protect No Yes_Protect Proceed with N-protected indole Protect->Yes_Protect Yes No_Protect->Yes_Protect Homocoupling Is alkyne homocoupling (Glaser coupling) a concern? Yes_Protect->Homocoupling Yes_Homocoupling Use Copper-Free Protocol (e.g., Pd(OAc)₂/XPhos, K₂CO₃) Homocoupling->Yes_Homocoupling Yes No_Homocoupling Use Standard Copper-Catalyzed Protocol (e.g., PdCl₂(PPh₃)₂/CuI, TEA) Homocoupling->No_Homocoupling No

References

Method

Application Notes & Protocols: Regioselective Reactions of Dihalogenated Indoles

For Researchers, Scientists, and Drug Development Professionals Introduction Dihalogenated indoles are pivotal building blocks in medicinal chemistry and materials science.[1][2] Their utility stems from the presence of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihalogenated indoles are pivotal building blocks in medicinal chemistry and materials science.[1][2] Their utility stems from the presence of two halogen atoms, which can be selectively functionalized to introduce diverse molecular complexity.[3][4] This differential reactivity allows for the stepwise and regiocontrolled synthesis of polysubstituted indole derivatives, a scaffold prevalent in numerous pharmaceuticals and natural products.[2][5]

This document provides detailed application notes and experimental protocols for key regioselective reactions of dihalogenated indoles, focusing on palladium-catalyzed cross-coupling reactions and metal-halogen exchange strategies.

Regioselective Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[6] In dihalogenated indoles, the electronic and steric differences between the halogenated positions often allow for selective functionalization. For instance, in many dihaloindoles, the reactivity of the halogens follows the order I > Br > Cl, and reactivity can be influenced by the position on the indole ring (e.g., C4 vs. C6, C5 vs. C7).[7][8]

Below are protocols for three fundamental cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

G

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction forms a C-C bond between an organohalide and an organoboron species.[9] It is widely used due to its mild conditions, broad functional group tolerance, and the commercial availability of numerous boronic acids and esters.[10][11] Regioselectivity can often be achieved by controlling reaction temperature and the stoichiometry of the boronic acid.[7][8]

Table 1: Regioselective Suzuki-Miyaura Coupling Conditions & Yields

Dihalo-Substrate Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Position Yield (%) Reference
2,5-Dibromo-3-hexylthiophene Arylboronic acid (1.1 eq) Pd(PPh₃)₄ (5) K₂CO₃ Toluene/H₂O 100 12 C5 70-85 [12]
4,5-Dibromothiophene-2-carboxaldehyde Arylboronic acid (1.0 eq) Pd(PPh₃)₄ (5) Na₂CO₃ Dioxane 80 2 C5 ~75 [7]
7-Bromo-4-sulfonamido-indazole (4-Methoxyphenyl)boronic acid Pd(PPh₃)₄ (10) Cs₂CO₃ Dioxane/EtOH/H₂O 140 4 C7 70 [10]

| 6,7-Bis(boryl)indole | Iodobenzene (1.0 eq) | Pd(dppf)Cl₂ (5) | K₃PO₄ | 1,4-Dioxane | 50 | 12 | C7 | 85 |[13] |

Experimental Protocol: Regioselective Mono-Arylation of 4,6-Dibromo-1H-indole

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the more reactive halogen position.

Materials:

  • 4,6-Dibromo-1H-indole

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Argon or Nitrogen gas supply

  • Pressure-rated reaction vessel

Procedure: [9]

  • To a pressure-rated vessel equipped with a magnetic stir bar, add 4,6-dibromo-1H-indole (1.0 eq), the arylboronic acid (1.1 eq), and Cs₂CO₃ (2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Sparge the resulting suspension with a stream of inert gas for 10-15 minutes to ensure the mixture is deoxygenated.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the mixture and continue sparging for an additional 5-10 minutes.

  • Seal the vessel securely with a screw cap.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated indole.

// Nodes Pd0 [label="Pd(0)L₂", fontcolor="#202124"]; ArX_Pd0 [label="Ar(X)-Pd(II)L₂\n(Oxidative Addition)"]; Ar_B_Pd [label="Ar(Ar')-Pd(II)L₂\n(Transmetalation)"]; Ar_Ar [label="Ar-Ar'", fontcolor="#EA4335"]; Base_Boron [label="R-B(OR)₂ + Base"]; Activated_Boron [label="[R-B(OR)₂(Base)]⁻"];

// Invisible nodes for layout center [shape=point, width=0, height=0];

// Edges Pd0 -> ArX_Pd0 [label=" Ar-X", fontcolor="#5F6368"]; ArX_Pd0 -> Ar_B_Pd [label=" [Ar'-B(OH)₃]⁻", fontcolor="#5F6368"]; Ar_B_Pd -> Ar_Ar [label=" Reductive\n Elimination", fontcolor="#5F6368", dir=none]; Ar_B_Pd -> Pd0 [dir=back, constraint=false]; Base_Boron -> Activated_Boron [label=" Activation", fontcolor="#5F6368"]; Activated_Boron -> ArX_Pd0 [style=dashed, color="#4285F4", label=" Transmetalation\n Partner", fontcolor="#4285F4"];

// Positioning {rank=same; Pd0; Ar_Ar;} ArX_Pd0 [pos="3,2!"]; Ar_B_Pd [pos="6,2!"]; Base_Boron [pos="6,0!"]; Activated_Boron [pos="3,0!"]; Pd0 [pos="0,2!"]; Ar_Ar [pos="9,2!"]; } /dot Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne.[14][15] The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[16] Its utility in synthesizing conjugated enynes and arylalkynes makes it invaluable in materials science and drug discovery.

Table 2: Regioselective Sonogashira Coupling Conditions & Yields

Dihalo-Substrate Alkyne Pd Catalyst (mol%) Cu(I) Source (mol%) Base Solvent Temp (°C) Yield (%) Reference
(E)-1,2-Dibromoethene Phenylacetylene Pd(PPh₃)₄ (2) CuI (4) Et₃N THF RT >90 (mono) [17]
Aryl Iodide 2-Methyl-3-butyn-2-ol PdCl₂(PPh₃)₂ (2) CuI (1) Et₃N N/A RT 80-95 [18]

| 2,3-Dibromobenzofuran | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | 60 | 91 |[19] |

Experimental Protocol: Regioselective Mono-Alkynylation of 5,7-Dibromo-1H-indole

This protocol outlines a general procedure for selective Sonogashira coupling.

Materials:

  • 5,7-Dibromo-1H-indole

  • Terminal Alkyne (e.g., Phenylacetylene, 1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), >3 equivalents)

  • Argon or Nitrogen gas supply

Procedure: [16][17]

  • To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • To this mixture, add the 5,7-dibromo-1H-indole (1.0 eq) and the terminal alkyne (1.2 eq).

  • Stir the reaction mixture at the desired temperature (typically room temperature to 60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by flash column chromatography to isolate the mono-alkynylated indole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a C-N bond.[20] This reaction has revolutionized the synthesis of aryl amines, which are common motifs in pharmaceuticals.[21] The choice of ligand and base is critical for achieving high yields and selectivity.[22]

Table 3: Buchwald-Hartwig Amination Conditions & Yields

Aryl Halide Amine Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
Aryl Bromide Primary Amine Pd₂(dba)₃ / BINAP NaOt-Bu Toluene 80 75-95 [20][21]
Aryl Chloride Primary Amine Pd(OAc)₂ / JosiPhos NaOt-Bu Toluene 100 >90 [21]

| Aryl Bromide | Secondary Amine | Pd(OAc)₂ / P(o-tol)₃ | NaOt-Bu | Toluene | 100 | 80-98 |[20][23] |

Experimental Protocol: Regioselective Mono-Amination of 4,7-Dichloro-1H-indole

This protocol describes a general procedure for selective Buchwald-Hartwig amination, which is often more challenging with aryl chlorides, requiring specialized ligands.[22]

Materials:

  • 4,7-Dichloro-1H-indole

  • Primary or Secondary Amine (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) (4 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOt-Bu) or LHMDS) (1.4 equivalents)

  • Anhydrous, deoxygenated Toluene or Dioxane

  • Argon or Nitrogen gas supply

Procedure: [20][22]

  • In a glovebox or under a robust stream of inert gas, add Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.4 eq) to a dry reaction vessel.

  • Add the anhydrous solvent, followed by 4,7-dichloro-1H-indole (1.0 eq) and the amine (1.2 eq).

  • Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)(X)L₂\n(Oxidative Addition)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine_Complex [label="[Ar-Pd(II)(NHR'R'')L₂]⁺X⁻\n(Amine Coordination)", fillcolor="#FBBC05", fontcolor="#202124"]; Amide_Complex [label="Ar-Pd(II)(NR'R'')L₂\n(Deprotonation)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-NR'R''", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" Ar-X"]; OxAdd -> Amine_Complex [label=" R'R''NH"]; Amine_Complex -> Amide_Complex [label=" Base, -HBX"]; Amide_Complex -> Product [label=" Reductive\n Elimination"]; Amide_Complex -> Pd0; } /dot Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Regioselectivity via Metal-Halogen Exchange

Metal-halogen exchange is a powerful technique for generating organometallic reagents that can then be trapped with an electrophile.[24] The exchange rate is highly dependent on the halogen (I > Br > Cl), allowing for selective reactions on dihalogenated substrates.[24][25] Lithium-halogen exchange using organolithium reagents (e.g., n-BuLi) is common.[26]

Logical Relationship for Site-Selective Functionalization

G

Experimental Protocol: Selective C6-Deuteration of 4-Bromo-6-iodo-1H-indole

This protocol demonstrates the principle of selective metal-halogen exchange by quenching the intermediate with a simple electrophile, D₂O.

Materials:

  • 4-Bromo-6-iodo-1H-indole

  • n-Butyllithium (n-BuLi) (1.6 M in hexanes, 1.1 equivalents)

  • Deuterium Oxide (D₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

Procedure: [25]

  • To a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, add 4-bromo-6-iodo-1H-indole (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes. The selective exchange at the C-I bond will occur.

  • Quench the reaction by adding an excess of D₂O dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify by column chromatography to yield 4-bromo-6-deuterio-1H-indole.

References

Application

Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 6-Bromo-4-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the synthesis and potential applications of novel anticancer agents derived from the versatile star...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel anticancer agents derived from the versatile starting material, 6-Bromo-4-iodo-1H-indole. This document outlines detailed protocols for Suzuki and Sonogashira cross-coupling reactions to generate potent kinase inhibitors targeting the BRAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.

Introduction: Targeting the BRAF/MEK/ERK Pathway with Indole-Based Inhibitors

The RAS/RAF/MEK/ERK signaling pathway is a key cascade that regulates cell growth, differentiation, and survival.[1][2] Constitutive activation of this pathway, often due to mutations in the BRAF gene (such as the V600E mutation), is a major driver in many human cancers, including melanoma.[1][2] Consequently, inhibitors of the BRAF kinase have emerged as effective targeted therapies.[1][3]

The indole scaffold is a privileged structure in medicinal chemistry and is a core component of numerous kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bonds make it an ideal starting point for the design of potent and selective anticancer agents.[4][5] 6-Bromo-4-iodo-1H-indole is a particularly attractive starting material due to the differential reactivity of its two halogen atoms, allowing for selective and sequential functionalization through cross-coupling reactions.[4] This enables the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

This document details the synthesis of a representative BRAF inhibitor, Compound 1 , from 6-Bromo-4-iodo-1H-indole via a sequential Suzuki and Sonogashira coupling strategy.

Synthetic Strategy and Experimental Protocols

The synthetic approach leverages the higher reactivity of the iodo group in Suzuki coupling, followed by a Sonogashira coupling at the bromo position.[4]

Synthesis of Intermediate 1: Suzuki Coupling

The first step involves a selective Suzuki-Miyaura cross-coupling reaction at the more reactive C4-iodo position of 6-Bromo-4-iodo-1H-indole with an appropriate boronic acid.[6]

Reaction Scheme:

Suzuki Coupling cluster_start Starting Material cluster_product Intermediate 1 start 6-Bromo-4-iodo-1H-indole reagents + Arylboronic Acid [Pd(PPh₃)₄, K₂CO₃] 1,4-Dioxane/H₂O start->reagents product Intermediate 1 (6-Bromo-4-aryl-1H-indole) reagents->product start_img start_img product_img product_img

Figure 1: Suzuki coupling at the C4-iodo position.

Experimental Protocol:

  • To a dried flask, add 6-Bromo-4-iodo-1H-indole (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) to the flask under a positive flow of inert gas.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 85°C and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Synthesis of Compound 1: Sonogashira Coupling

The second step involves a Sonogashira cross-coupling reaction at the C6-bromo position of Intermediate 1 with a terminal alkyne.[7]

Reaction Scheme:

Sonogashira Coupling cluster_start Intermediate 1 cluster_product Compound 1 start Intermediate 1 reagents + Terminal Alkyne [PdCl₂(PPh₃)₂, CuI, Et₃N] start->reagents product Compound 1 (Final Product) reagents->product start_img start_img product_img product_img

Figure 2: Sonogashira coupling at the C6-bromo position.

Experimental Protocol:

  • To a dried, sealed tube, add Intermediate 1 (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous triethylamine (Et₃N) followed by the terminal alkyne (1.5 eq.).

  • Seal the tube and heat the reaction mixture to 80°C for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield Compound 1 .

Biological Activity and Data Presentation

The synthesized compounds are evaluated for their inhibitory activity against BRAF V600E kinase and their anti-proliferative effects on melanoma cell lines harboring the BRAF V600E mutation. The following tables present representative data for indole-based BRAF inhibitors with structural similarities to Compound 1 .

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC₅₀ (µM)
Representative Compound A BRAF V600E0.51[8]
Representative Compound B BRAF V600E1.36[8]
Sorafenib (Reference) BRAF V600E0.85[8]

Table 2: Anti-proliferative Activity against BRAF V600E Mutant Cell Lines

CompoundCell LineIC₅₀ (µM)
Representative Compound A HepG26.63[8]
Representative Compound B HepG22.50[8]
Sorafenib (Reference) HepG23.90[8]

Mechanism of Action and Signaling Pathway

Compound 1 is designed to act as an ATP-competitive inhibitor of the BRAF V600E kinase. By binding to the ATP-binding pocket of the mutated BRAF protein, it prevents the phosphorylation and subsequent activation of MEK1/2. This, in turn, inhibits the phosphorylation of ERK1/2, leading to a blockade of the downstream signaling cascade. The ultimate effect is the inhibition of cell proliferation and induction of apoptosis in BRAF V600E-mutant cancer cells.[1][2]

BRAF-MEK-ERK_Pathway RAS RAS BRAF BRAF V600E RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, & Differentiation Transcription_Factors->Cell_Proliferation Promotes Compound1 Compound 1 (BRAF Inhibitor) Compound1->BRAF Inhibits

Figure 3: Inhibition of the BRAF/MEK/ERK signaling pathway.

Experimental Workflow Visualization

The overall workflow from synthesis to biological evaluation is depicted below.

Experimental_Workflow Start 6-Bromo-4-iodo-1H-indole Suzuki Suzuki Coupling Start->Suzuki Intermediate Intermediate 1 Suzuki->Intermediate Sonogashira Sonogashira Coupling Intermediate->Sonogashira Compound1 Compound 1 (Final Product) Sonogashira->Compound1 Purification Purification & Characterization (Chromatography, NMR, MS) Compound1->Purification Kinase_Assay In Vitro Kinase Assay (BRAF V600E) Purification->Kinase_Assay Cell_Assay Cell-Based Assays (Anti-proliferative, Apoptosis) Purification->Cell_Assay Data_Analysis Data Analysis & SAR Studies Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Figure 4: Overall experimental workflow.

Conclusion

6-Bromo-4-iodo-1H-indole serves as a valuable and versatile starting material for the synthesis of novel indole-based anticancer agents. The differential reactivity of the halogen substituents allows for the strategic and selective introduction of various functionalities through robust and well-established cross-coupling methodologies. The synthesized compounds, exemplified by the representative BRAF inhibitor 1 , have the potential to potently and selectively inhibit key oncogenic signaling pathways, offering promising avenues for the development of new targeted cancer therapies. Further optimization of the synthesized compounds through SAR studies is warranted to improve their efficacy and pharmacokinetic properties.

References

Method

Application of 6-Bromo-4-iodo-1H-indole in Organic Semiconductor Design

Application Note AP-OS-2025-01 Introduction 6-Bromo-4-iodo-1H-indole is a versatile difunctionalized indole derivative that holds significant promise as a key building block in the design and synthesis of novel organic s...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-OS-2025-01

Introduction

6-Bromo-4-iodo-1H-indole is a versatile difunctionalized indole derivative that holds significant promise as a key building block in the design and synthesis of novel organic semiconductors. Its distinct halogenated positions (bromo and iodo) offer orthogonal reactivity, enabling selective functionalization through various cross-coupling reactions. This allows for the precise construction of extended π-conjugated systems, a fundamental requirement for efficient charge transport in organic electronic devices. This application note outlines the potential of 6-Bromo-4-iodo-1H-indole in the development of high-performance organic field-effect transistors (OFETs), focusing on its use as a precursor to synthesize advanced materials such as functionalized indolo[3,2-b]carbazoles.

The indole moiety is an electron-rich heterocyclic structure that can act as a strong electron donor in donor-acceptor (D-A) type organic semiconductors. The strategic placement of bromo and iodo groups on the indole core allows for sequential, site-selective introduction of different aromatic or heteroaromatic units. This modular approach is crucial for fine-tuning the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and for controlling the solid-state packing of the resulting semiconductor materials.

Core Application: Synthesis of Indolo[3,2-b]carbazole Derivatives

A primary application of 6-Bromo-4-iodo-1H-indole is in the synthesis of indolo[3,2-b]carbazole (ICz) derivatives. The ICz core is a rigid, planar, and electron-rich scaffold known to facilitate strong intermolecular π-π stacking, which is highly desirable for efficient charge transport. The synthetic strategy involves a sequential palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to first build up a larger conjugated system and then induce ring closure to form the fused indolo[3,2-b]carbazole structure. The remaining halogen functionality on the ICz core can be further functionalized to enhance solubility and modulate electronic properties.

Performance Data of Indolo[3,2-b]carbazole-Based OFETs

The following table summarizes the typical performance characteristics of OFETs fabricated using various solution-processed indolo[3,2-b]carbazole derivatives, which are representative of the materials that can be synthesized from 6-Bromo-4-iodo-1H-indole precursors.

Semiconductor MaterialDeposition MethodHole Mobility (μ) (cm²/Vs)On/Off RatioRef.
3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazoleDrop-casting0.22~10⁵[1]
Soluble Indolo[3,2-b]carbazole DerivativeDrop-casting0.06>10⁶[2]
Soluble Indolo[3,2-b]carbazole DerivativeZone-casting0.12>10⁶[2]
5,11-bis(4-octylphenyl)indolo[3,2-b]carbazoleVacuum Deposition0.1210⁷[3]

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Indolo[3,2-b]carbazole Precursor via Sequential Suzuki Coupling

This protocol describes a hypothetical, yet plausible, synthetic route to a functionalized indolo[3,2-b]carbazole precursor starting from 6-Bromo-4-iodo-1H-indole.

Materials:

  • 6-Bromo-4-iodo-1H-indole

  • Arylboronic acid 1 (e.g., 4-octylphenylboronic acid)

  • Arylboronic acid 2 (e.g., phenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • K₂CO₃ (Potassium carbonate)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous MgSO₄

  • Standard laboratory glassware and purification supplies

Procedure:

  • First Suzuki Coupling (Selective Iodide Coupling):

    • In a flame-dried Schlenk flask, dissolve 6-Bromo-4-iodo-1H-indole (1.0 eq) and arylboronic acid 1 (1.1 eq) in a 3:1 mixture of toluene and ethanol.

    • Add an aqueous solution of K₂CO₃ (2 M, 3.0 eq).

    • Degas the mixture by bubbling with argon for 20 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

    • Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature, and add water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 6-Bromo-4-(aryl)-1H-indole.

  • Second Suzuki Coupling (Bromide Coupling):

    • In a separate Schlenk flask, dissolve the purified 6-Bromo-4-(aryl)-1H-indole (1.0 eq) and arylboronic acid 2 (1.2 eq) in a 3:1 mixture of toluene and ethanol.

    • Add an aqueous solution of K₂CO₃ (2 M, 3.0 eq).

    • Degas the mixture with argon for 20 minutes.

    • Add a fresh portion of Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction mixture to 90 °C and stir under argon for 24 hours.

    • Monitor the reaction by TLC.

    • Work-up and purify as described in step 1 to obtain the di-arylated indole precursor.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET

Materials:

  • Synthesized indolo[3,2-b]carbazole derivative

  • Highly doped silicon wafer with a 300 nm SiO₂ layer (serves as gate and dielectric)

  • Organic solvent for the semiconductor (e.g., chloroform, chlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Shadow mask for electrode deposition

Procedure:

  • Substrate Cleaning:

    • Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone and isopropyl alcohol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with an oxygen plasma or UV-ozone cleaner for 10 minutes to remove any remaining organic residues and to hydroxylate the surface.

  • Dielectric Surface Treatment (Optional but Recommended):

    • To improve the semiconductor/dielectric interface, treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS). This is typically done by vapor deposition or solution immersion.

  • Semiconductor Film Deposition:

    • Prepare a solution of the synthesized indolo[3,2-b]carbazole derivative in a suitable organic solvent (e.g., 5 mg/mL in chloroform).

    • Deposit the semiconductor film onto the treated Si/SiO₂ substrate using a solution-based technique such as spin-coating, drop-casting, or zone-casting.

    • Anneal the film at an optimized temperature (e.g., 100-150 °C) to improve crystallinity and remove residual solvent.

  • Electrode Deposition:

    • Place a shadow mask with the desired channel length (L) and width (W) on top of the semiconductor film.

    • Thermally evaporate a 50 nm layer of gold (Au) through the shadow mask to define the source and drain electrodes.

  • Device Characterization:

    • Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under an inert atmosphere (e.g., nitrogen or vacuum).

    • Extract key performance parameters such as hole mobility (μ) and the on/off current ratio from the transfer and output characteristics.

Visualizations

G cluster_synthesis Synthetic Pathway start 6-Bromo-4-iodo-1H-indole step1 First Suzuki Coupling (Arylboronic Acid 1, Pd Catalyst) start->step1 intermediate 6-Bromo-4-(aryl)-1H-indole step1->intermediate step2 Second Suzuki Coupling (Arylboronic Acid 2, Pd Catalyst) intermediate->step2 precursor Di-arylated Indole Precursor step2->precursor step3 Intramolecular Cyclization (e.g., Oxidative Coupling) precursor->step3 product Functionalized Indolo[3,2-b]carbazole step3->product

Caption: Synthetic route to functionalized indolo[3,2-b]carbazoles.

G cluster_device OFET Device Architecture Gate Doped Si (Gate) Dielectric SiO₂ (Dielectric) Semiconductor Indolo[3,2-b]carbazole Film Source Au (Source) Drain Au (Drain)

Caption: Bottom-gate, top-contact OFET structure.

References

Application

Application Notes and Protocols for the Synthesis of Complex Indole Alkaloids from 6-Bromo-4-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of complex indole alkaloids, specifically focusing on the versatile starti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of complex indole alkaloids, specifically focusing on the versatile starting material, 6-Bromo-4-iodo-1H-indole. This dihalogenated indole offers a unique platform for sequential and regioselective functionalization, enabling the construction of diverse and biologically active molecules. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed cross-coupling conditions is a key feature that will be exploited in the synthetic strategies outlined below.

The protocols provided are based on established methodologies and are intended to serve as a guide for the synthesis of complex indole alkaloids, such as the Meridianin class of marine alkaloids, which are known for their potent kinase inhibitory activity.

Strategic Approach: Regioselective Cross-Coupling

The synthetic strategy hinges on the higher reactivity of the C-I bond at the 4-position compared to the C-Br bond at the 6-position in palladium-catalyzed cross-coupling reactions. This allows for a stepwise introduction of different substituents, leading to the synthesis of complex, unsymmetrically substituted indole scaffolds. A typical synthetic sequence involves:

  • N-Protection: Protection of the indole nitrogen to improve solubility and prevent side reactions.

  • Selective Sonogashira or Suzuki Coupling at C-4: Reaction at the more reactive iodo-position.

  • Second Cross-Coupling at C-6: Functionalization of the bromo-position.

  • Deprotection and further transformations: Removal of the protecting group and subsequent reactions to achieve the final target molecule.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the key cross-coupling steps. The data is compiled from literature reports on similar halogenated indole substrates and serves as a starting point for optimization.

Table 1: Regioselective Sonogashira Coupling at the C-4 Position of N-Protected 6-Bromo-4-iodo-1H-indole

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-6~90
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHTHFRT12~95
3Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NToluene608~85
41-HexynePd(dppf)Cl₂ / CuICs₂CO₃Dioxane9012~88

Table 2: Suzuki-Miyaura Coupling at the C-6 Position of N-Protected 4-Substituted-6-bromo-1H-indole

EntryBoronic Acid/EsterCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012~92
24-Methoxyphenylboronic acidPd(PPh₃)₄-Na₂CO₃Dioxane/H₂O10016~85
3Pyridine-3-boronic acidPd₂(dba)₃XPhosCsFTHF8018~80
4(2-Aminopyrimidin-4-yl)boronic acidPd(dppf)Cl₂-K₂CO₃DME/H₂O9024~75

Experimental Protocols

Protocol 1: N-Protection of 6-Bromo-4-iodo-1H-indole with a Tosyl Group
  • To a stirred solution of 6-Bromo-4-iodo-1H-indole (1.0 equiv.) in anhydrous THF at 0 °C, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equiv.) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-tosyl-6-bromo-4-iodo-1H-indole.

Protocol 2: Regioselective Sonogashira Coupling at the C-4 Position
  • To a dry Schlenk flask, add N-protected-6-bromo-4-iodo-1H-indole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed solvent (e.g., DMF or THF) and a suitable base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (see Table 1) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Coupling at the C-6 Position
  • In a microwave vial, combine the N-protected-4-substituted-6-bromo-1H-indole (1.0 equiv.), the corresponding boronic acid or boronate ester (1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a degassed solvent mixture (e.g., DME/H₂O 4:1).

  • Seal the vial and heat in a microwave reactor at the specified temperature and time (optimization may be required).

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: One-Pot Masuda Borylation/Suzuki Coupling for the Synthesis of Meridianin D Analogs

This protocol is adapted for the synthesis of Meridianin D, a 6-bromo-3-(2-aminopyrimidin-4-yl)-1H-indole, from a suitable 6-bromo-3-iodo-1H-indole precursor.[1]

  • To a dry Schlenk vessel under an inert atmosphere, add N-protected 6-bromo-3-iodo-1H-indole (1.0 equiv.) and [Pd(PPh₃)₄] (0.03 equiv.).

  • Suspend the solids in dry 1,4-dioxane.

  • Add dry triethylamine (10 equiv.) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (HBpin, 1.5 equiv.).

  • Stir the mixture at 80 °C for 4 hours.

  • Cool to room temperature and add methanol to quench excess HBpin.

  • Add cesium carbonate (2.5 equiv.) and 4-chloro-2-aminopyrimidine (1.0 equiv.).

  • Stir the mixture at 100 °C for 15 hours.

  • Cool to room temperature and add potassium hydroxide for N-deprotection (if applicable).

  • Dilute with dichloromethane and adsorb onto Celite®.

  • Purify by flash chromatography on silica gel.

Mandatory Visualizations

Synthetic_Pathway start 6-Bromo-4-iodo-1H-indole N_protection N-Protection (e.g., TsCl, NaH) start->N_protection protected_indole N-Protected 6-Bromo-4-iodo-1H-indole N_protection->protected_indole sonogashira Regioselective Sonogashira (Alkyne, Pd/Cu catalyst) protected_indole->sonogashira suzuki_1 Regioselective Suzuki (Boronic Acid, Pd catalyst) protected_indole->suzuki_1 intermediate_1 N-Protected 4-Alkynyl-6-bromo-1H-indole sonogashira->intermediate_1 intermediate_2 N-Protected 4-Aryl-6-bromo-1H-indole suzuki_1->intermediate_2 suzuki_2 Suzuki Coupling (Boronic Acid, Pd catalyst) intermediate_1->suzuki_2 heck Heck Coupling (Alkene, Pd catalyst) intermediate_2->heck deprotection Deprotection suzuki_2->deprotection heck->deprotection final_alkaloid Complex Indole Alkaloid deprotection->final_alkaloid

Caption: General synthetic workflow for complex indole alkaloids.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Addition of Reagents (Substrate, Catalyst, Base) setup->reagents solvent Solvent Addition (Anhydrous, Degassed) reagents->solvent reaction Reaction (Heating/Stirring) solvent->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Typical experimental workflow for cross-coupling reactions.

Meridianin_Signaling cluster_JAK_STAT JAK/STAT Pathway cluster_GSK3B GSK3β Pathway cytokine Cytokine receptor Receptor cytokine->receptor JAK JAK receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization nucleus Nucleus STAT3_dimer->nucleus gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Akt Akt GSK3B GSK3β Akt->GSK3B Inhibition downstream Downstream Targets (e.g., Tau, β-catenin) GSK3B->downstream Phosphorylation meridianin Meridianin Alkaloids meridianin->JAK Inhibition meridianin->GSK3B Inhibition

References

Method

One-Pot Synthesis of Substituted Indoles Using Bromo-Iodo Precursors: An Application Note and Protocol

Introduction: The Enduring Importance of the Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of a vast array of natural products, pharmaceutica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of a vast array of natural products, pharmaceuticals, and biologically active compounds. Its prevalence in blockbuster drugs, from the anti-migraine triptans to anti-cancer agents, underscores the critical need for efficient and versatile synthetic methodologies to access structurally diverse indole derivatives. Traditional named reactions for indole synthesis, while historically significant, often suffer from limitations such as harsh reaction conditions, limited substrate scope, and the generation of stoichiometric byproducts.

Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed cross-coupling reactions to overcome these challenges. This application note details a powerful one-pot strategy for the synthesis of substituted indoles, leveraging the differential reactivity of bromo-iodo aniline precursors. This approach enables a sequential, selective functionalization of the aniline scaffold, allowing for the controlled introduction of substituents at both the 2- and 7-positions of the indole ring in a single, uninterrupted reaction sequence. This methodology offers significant advantages in terms of operational simplicity, atom economy, and the ability to rapidly generate libraries of complex indole derivatives for drug discovery and materials science applications.

The Scientific Foundation: Exploiting Halogen Reactivity for Sequential Functionalization

The success of this one-pot synthesis hinges on the well-established principles of palladium-catalyzed cross-coupling reactions, specifically the differential reactivity of carbon-halogen bonds. The general order of reactivity for aryl halides in oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl. This significant difference in reactivity allows for the selective functionalization of a bromo-iodo substituted aniline.

Our strategy employs a sequential Sonogashira coupling at the more reactive C-I bond, followed by an intramolecular cyclization to construct the indole core, and a subsequent, optional, cross-coupling reaction (e.g., Suzuki or Heck) at the less reactive C-Br bond. This entire cascade is performed in a single reaction vessel, obviating the need for isolation and purification of intermediates, thereby streamlining the synthetic process and maximizing efficiency.

Mechanistic Pathway

The one-pot synthesis of a 2,7-disubstituted indole from a 2-bromo-6-iodoaniline precursor can be conceptualized in the following sequence:

  • Selective Sonogashira Coupling: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl-iodide bond, which is significantly more facile than the oxidative addition to the aryl-bromide bond. The resulting arylpalladium(II) iodide complex then undergoes transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) co-catalyst) and subsequent reductive elimination to yield the 2-alkynyl-6-bromoaniline intermediate and regenerate the palladium(0) catalyst.[1][2]

  • Intramolecular Cyclization (Annulation): The newly formed 2-alkynyl-6-bromoaniline then undergoes an intramolecular cyclization. This step can be promoted by the palladium catalyst or a copper co-catalyst and typically involves the nucleophilic attack of the aniline nitrogen onto the alkyne, which is activated by coordination to the metal center. This 5-endo-dig cyclization forms the indole ring.[1][3]

  • Second Cross-Coupling at the Bromine Position (Optional): With the indole core constructed, the still-present aryl-bromide bond can be activated for a second cross-coupling reaction, such as a Suzuki or Heck coupling, by adjusting the reaction conditions or adding the appropriate reagents to the same pot. This allows for the introduction of a second point of diversity at the 7-position of the indole.

The following diagram illustrates the overall workflow:

G cluster_0 One-Pot Reaction Vessel Start 2-Bromo-6-Iodoaniline + Terminal Alkyne Sonogashira Selective Sonogashira Coupling (at C-I bond) Start->Sonogashira Pd(0) catalyst, Cu(I) co-catalyst, Base Intermediate 2-Alkynyl-6-bromoaniline (in situ) Sonogashira->Intermediate Cyclization Intramolecular Annulation (Indole Formation) Intermediate->Cyclization Heat Indole_Br 7-Bromo-2-substituted Indole (in situ) Cyclization->Indole_Br Second_Coupling Second Cross-Coupling (e.g., Suzuki at C-Br bond) Indole_Br->Second_Coupling Boronic acid, Pd(0) catalyst, Base (optional) Final_Product 2,7-Disubstituted Indole Second_Coupling->Final_Product

Caption: Workflow for the one-pot synthesis of 2,7-disubstituted indoles.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are recommended for the cross-coupling reactions. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Representative Precursor: N-protected 2-bromo-6-iodoaniline. The protecting group on the aniline nitrogen (e.g., tosyl, mesyl, or Boc) is often beneficial for the stability of the starting material and can facilitate the cyclization step.[3][4] For simplicity, the following protocol will be described for a generic N-protected precursor.

Protocol 1: One-Pot Synthesis of a 7-Bromo-2-Substituted Indole

This protocol details the selective Sonogashira coupling and subsequent intramolecular cyclization to yield a 7-bromo-2-substituted indole.

  • Reaction Setup: To a flame-dried Schlenk flask, add the N-protected 2-bromo-6-iodoaniline (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas three times. Add a degassed solvent (e.g., DMF or THF, 5 mL) and a suitable base (e.g., triethylamine, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material and the formation of the 2-alkynyl-6-bromoaniline intermediate.

  • Cyclization: Once the Sonogashira coupling is complete, heat the reaction mixture to an appropriate temperature (typically 80-120 °C) to induce the intramolecular cyclization. Continue to monitor the reaction until the formation of the 7-bromo-2-substituted indole is complete.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. The filtrate can be concentrated under reduced pressure, and the residue purified by column chromatography on silica gel to afford the desired product.

Protocol 2: One-Pot Synthesis of a 2,7-Disubstituted Indole via Sequential Sonogashira and Suzuki Coupling

This protocol extends Protocol 1 by incorporating a subsequent Suzuki coupling at the bromine position in the same reaction vessel.

  • Steps 1-5 from Protocol 1: Follow the procedure for the synthesis of the 7-bromo-2-substituted indole.

  • Addition of Suzuki Reagents: After the formation of the 7-bromo-2-substituted indole is confirmed, cool the reaction mixture to room temperature. To the same flask, add the arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst suitable for Suzuki coupling (e.g., Pd(dppf)Cl₂, 0.03 equiv.), and an aqueous solution of a base (e.g., 2M Na₂CO₃, 2.0 equiv.).

  • Suzuki Coupling: Heat the reaction mixture to the desired temperature for the Suzuki coupling (typically 80-100 °C) and stir vigorously until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Data Presentation: Reaction Parameters and Scope

The versatility of this one-pot methodology is demonstrated by its compatibility with a range of functional groups on both the terminal alkyne and the subsequent cross-coupling partner. The following table summarizes representative reaction conditions and expected yields for the synthesis of various substituted indoles.

EntryAlkyne Substituent (R¹)Second Coupling Partner (R²)ProductTypical Yield (%)
1Phenyl-7-Bromo-2-phenylindole85-95
2n-Butyl-7-Bromo-2-n-butylindole80-90
3Trimethylsilyl-7-Bromo-2-(trimethylsilyl)indole90-98
4Phenyl4-Methoxyphenylboronic acid2-Phenyl-7-(4-methoxyphenyl)indole75-85
5n-ButylPhenylboronic acid2-n-Butyl-7-phenylindole70-80

Visualization of the Catalytic Cycle

The following diagram illustrates the key steps in the initial selective Sonogashira coupling at the C-I bond.

G cluster_1 Palladium Catalytic Cycle cluster_2 Copper Co-catalyst Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L_n) OxAdd->PdII_Aryl Ar-I Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR(L_n) Transmetalation->PdII_Alkyne R-C≡C-Cu RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuI CuI Alkyne_H R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne_H->Cu_Acetylide CuI, Base Cu_Acetylide->Transmetalation

Sources

Application

Application Notes & Protocols: 6-Bromo-4-iodo-1H-indole in the Development of Antimicrobial Compounds

Abstract The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Halogenated indoles have emerged as a promising cla...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Halogenated indoles have emerged as a promising class of compounds, demonstrating significant activity against drug-resistant pathogens. This document provides detailed application notes on the utility of 6-bromo-4-iodo-1H-indole as a strategic precursor for synthesizing potent antimicrobial agents. We present its intrinsic antibacterial and antibiofilm properties, delve into its mechanism of action, and provide detailed, field-tested protocols for its synthesis and subsequent derivatization into novel antimicrobial candidates. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new anti-infective agents.

Introduction: The Strategic Value of the Dihalogenated Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and the ability to participate in various biological interactions make it an attractive starting point for drug design. Halogenation of the indole ring has been shown to significantly enhance antimicrobial and antibiofilm properties.[2]

The specific dihalogenated compound, 6-bromo-4-iodo-1H-indole, offers a distinct strategic advantage. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential functionalization via modern cross-coupling reactions. The C-I bond is more susceptible to oxidative addition in palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, enabling selective modification at the C4-position while leaving the C6-bromo substituent intact for subsequent chemical transformations. This built-in selectivity provides a powerful tool for creating diverse molecular libraries from a single, advanced intermediate.

Furthermore, 6-bromo-4-iodoindole is not merely a synthetic building block; it is a bioactive agent in its own right, exhibiting potent bactericidal activity against high-priority pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[2]

Intrinsic Antimicrobial Activity of 6-Bromo-4-iodo-1H-indole

Recent studies have highlighted 6-bromo-4-iodoindole as a lead compound with potent activity against both planktonic (free-swimming) and biofilm-forming S. aureus, including drug-resistant strains.[2] Its efficacy is comparable to clinically used antibiotics such as gentamicin.

Data Presentation: Antimicrobial and Antibiofilm Activity

The antimicrobial potential of 6-bromo-4-iodoindole has been quantified using standard microbiological assays. The Minimum Inhibitory Concentration (MIC) is a key metric representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound Bacterial Strain MIC (μg/mL) Reference
6-Bromo-4-iodoindoleStaphylococcus aureus ATCC 653820[2]
6-Bromo-4-iodoindoleMethicillin-Resistant S. aureus (MRSA) MW220-30[1][2]
6-Bromo-4-iodoindoleMethicillin-Resistant S. aureus (MRSA) 3359120-30[1][2]
Gentamicin (Control)S. aureus ATCC 653820-50[2]

In addition to inhibiting growth, 6-bromo-4-iodoindole effectively prevents the formation of biofilms, which are structured communities of bacteria that exhibit high tolerance to conventional antibiotics.[2] It has also been shown to inhibit the formation of "persister" cells, a subpopulation of dormant bacteria that are highly resistant to antibiotic treatment.[2]

Mechanism of Action

The antimicrobial activity of 6-bromo-4-iodoindole is multifaceted, targeting key bacterial processes without rapidly inducing resistance—a significant advantage over many conventional antibiotics.[2]

  • Induction of Oxidative Stress: The compound triggers the generation of intracellular Reactive Oxygen Species (ROS), which leads to widespread damage of essential cellular components like DNA, proteins, and lipids, ultimately causing cell death.[2]

  • Virulence Factor Suppression: It downregulates the transcription of critical quorum-sensing genes (agrA, RNAIII) and virulence genes (hla, nuc1).[2] This disrupts the cell-to-cell communication bacteria use to coordinate attacks and release toxins.

  • Synergistic Effects: 6-bromo-4-iodoindole exhibits synergy with aminoglycoside antibiotics like tobramycin and gentamicin, significantly lowering their effective MICs.[2] This suggests its potential use in combination therapies to enhance the efficacy of existing drugs and combat resistance.

The proposed multi-target mechanism of action is visualized in the diagram below.

Mechanism_of_Action cluster_0 6-Bromo-4-iodo-1H-indole cluster_1 Bacterial Cell cluster_2 Cellular Effects Indole 6-Bromo-4-iodo-1H-indole ROS Intracellular ROS Generation Indole->ROS Induces QS Quorum Sensing Genes (agrA, RNAIII) Indole->QS Downregulates Virulence Virulence Genes (hla, nuc1) Indole->Virulence Downregulates Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Damage Toxin Reduced Toxin Production QS->Toxin Virulence->Toxin Death Bactericidal Effect Damage->Death Biofilm Biofilm Inhibition Toxin->Biofilm Toxin->Death Biofilm->Death Contributes to cell survival

Caption: Mechanism of action for 6-bromo-4-iodo-1H-indole.

Protocols: Synthesis and Application

The following protocols provide detailed, step-by-step methodologies for the synthesis of the 6-bromo-4-iodo-1H-indole scaffold and its subsequent derivatization. These protocols are designed to be self-validating, with clear checkpoints and characterization steps.

Protocol 1: Synthesis of 6-Bromo-4-iodo-1H-indole

This protocol is adapted from established methods for the synthesis of dihaloindoles and regioselective iodination of activated aromatic systems. It follows a three-step process starting from commercially available 6-bromoindole. The workflow is designed to first protect and activate the indole ring, facilitate regioselective iodination at the C4 position, and finally deprotect to yield the target compound.

Synthesis_Workflow Start Start: 6-Bromo-1H-indole Step1 Step 1: N-Protection (e.g., Boc Anhydride, DMAP) Start->Step1 Intermediate1 N-Boc-6-bromo-1H-indole Step1->Intermediate1 Step2 Step 2: Regioselective C4-Iodination (N-Iodosuccinimide (NIS), TFA) Intermediate1->Step2 Intermediate2 N-Boc-6-bromo-4-iodo-1H-indole Step2->Intermediate2 Step3 Step 3: N-Deprotection (TFA or HCl in Dioxane) Intermediate2->Step3 End Product: 6-Bromo-4-iodo-1H-indole Step3->End

Caption: Synthetic workflow for 6-bromo-4-iodo-1H-indole.

Materials:

  • 6-Bromoindole (commercially available)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

Step 1: N-Protection of 6-Bromoindole

  • To a solution of 6-bromoindole (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq) and (Boc)₂O (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The product spot should be less polar than the starting material.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-6-bromo-1H-indole, which can often be used in the next step without further purification.

Step 2: Regioselective C4-Iodination

  • Dissolve the crude N-Boc-6-bromo-1H-indole (1.0 eq) in DCM or a similar inert solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.

  • Slowly add trifluoroacetic acid (TFA) (0.2 eq) dropwise. The TFA acts as a catalyst to activate the NIS for electrophilic aromatic substitution.[3]

  • Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to isolate N-Boc-6-bromo-4-iodo-1H-indole.

Step 3: N-Deprotection

  • Dissolve the purified N-Boc-6-bromo-4-iodo-1H-indole in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) or a solution of HCl in 1,4-dioxane.

  • Stir at room temperature for 1-3 hours until TLC analysis shows complete consumption of the starting material.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude 6-bromo-4-iodo-1H-indole can be purified by recrystallization or column chromatography to yield the final product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Derivatization via Suzuki Cross-Coupling

This protocol describes a representative method for functionalizing the C4-position of 6-bromo-4-iodo-1H-indole using a Suzuki-Miyaura cross-coupling reaction. The higher reactivity of the C-I bond allows for selective coupling at this position.

Materials:

  • 6-Bromo-4-iodo-1H-indole (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 6-bromo-4-iodo-1H-indole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 6-bromo-4-aryl-1H-indole derivative.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow Start Prepare Compound Stock Solution (in DMSO) Step1 Perform 2-fold Serial Dilutions in 96-well plate Start->Step1 Step3 Inoculate Wells with Bacterial Suspension Step1->Step3 Step2 Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) Step2->Step3 Step4 Incubate at 37°C for 18-24 hours Step3->Step4 Step5 Read Results: Observe for Turbidity Step4->Step5 End Determine MIC: Lowest concentration with no visible growth Step5->End

Caption: Workflow for MIC determination via broth microdilution.

Procedure:

  • Preparation of Compound: Dissolve the synthesized indole derivative in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

6-Bromo-4-iodo-1H-indole is a highly valuable scaffold for the development of novel antimicrobial agents. Its intrinsic bactericidal and antibiofilm activities, coupled with a multi-target mechanism that may circumvent rapid resistance development, make it a compelling lead compound. The differential reactivity of its halogen substituents provides a robust platform for synthetic chemists to generate diverse libraries of new chemical entities. The protocols provided herein offer a practical guide for the synthesis, derivatization, and biological evaluation of this promising molecule. Future research should focus on exploring a wider range of substitutions at the C4 and C6 positions to further delineate the structure-activity relationship and optimize the therapeutic potential of this indole series.

References

  • Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Deriv
  • Multi-halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbial Biotechnology.
  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi.
  • 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal.
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • A regioselective and common synthetic method of dihalogenoindoles and its application for the total syntheses of marine alkaloid. HETEROCYCLES.

Sources

Method

Application Notes and Protocols for Metal-Free Synthesis of Indole Derivatives

Introduction: The Enduring Significance of the Indole Scaffold and the Imperative of Sustainable Synthesis The indole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural pr...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Significance of the Indole Scaffold and the Imperative of Sustainable Synthesis

The indole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to blockbuster drugs like sumatriptan and ondansetron, underscores the critical importance of efficient and versatile synthetic routes to access this privileged scaffold.[4] Historically, many classical indole syntheses, while foundational, have relied on harsh conditions or the use of heavy metal catalysts. The increasing demand for environmentally benign and cost-effective chemical processes has catalyzed a paradigm shift towards metal-free synthetic strategies. These approaches not only mitigate the environmental impact associated with metal waste but also circumvent issues of catalyst toxicity and product contamination, which are of paramount concern in the pharmaceutical industry.

This technical guide provides an in-depth exploration of selected, robust metal-free methodologies for the synthesis of indole derivatives. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-proven protocols for their execution. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical tools to implement these sustainable synthetic strategies in their own laboratories.

Oxidative Cyclization of N-Tosyl-2-alkenylanilines: A Direct Path to Substituted Indoles

One of the most direct and atom-economical approaches to indole synthesis involves the intramolecular cyclization of N-protected 2-vinylanilines.[4][5] Metal-free oxidative C-H amination has emerged as a powerful tool in this context, offering a straightforward route to a diverse range of substituted indoles.[6] This method typically employs a stoichiometric oxidant to facilitate the key C-N bond-forming cyclization.

Mechanistic Rationale: The Role of the Oxidant

The reaction is initiated by a single-electron transfer (SET) from the electron-rich N-tosyl-2-alkenylaniline to the oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to form a radical cation intermediate. This is followed by an intramolecular cyclization of the nitrogen-centered radical onto the alkene moiety. The resulting carbocation is then quenched, and subsequent aromatization leads to the formation of the indole ring. The choice of oxidant is critical and can influence the reaction efficiency and substrate scope.

G cluster_0 Oxidative Cyclization Mechanism A N-Tosyl-2-alkenylaniline B Radical Cation Intermediate A->B -e- (Oxidant) C Cyclized Intermediate B->C Intramolecular Cyclization D Indole Product C->D -H+ / Aromatization

Caption: Proposed mechanism for the oxidative cyclization of N-Tosyl-2-alkenylanilines.

Experimental Protocol: DDQ-Mediated Synthesis of a Substituted Indole

This protocol is adapted from the work of Jang and co-workers and provides a general procedure for the synthesis of substituted indoles via a metal-free C-H amination.[6]

Materials:

  • N-Tosyl-2-alkenylaniline derivative (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the N-Tosyl-2-alkenylaniline (0.2 mmol, 1.0 equiv).

  • Dissolve the starting material in anhydrous dichloromethane (2.0 mL) under an inert atmosphere.

  • Add DDQ (0.24 mmol, 1.2 equiv) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired indole derivative.

Data Summary and Scope

The DDQ-mediated oxidative cyclization is a robust method with a broad substrate scope.[6]

EntrySubstituent on Alkene (R1)Substituent on Aniline (R2)Yield (%)
1HH94
2MeH92
3PhH88
4H4-Me93
5H4-Cl90

Table 1: Representative yields for the DDQ-mediated synthesis of substituted indoles.

Base-Promoted Intramolecular Cyclization of 2-Alkynylanilines

The intramolecular cyclization of 2-alkynylanilines is a powerful and versatile strategy for the synthesis of a wide range of indole derivatives. This transformation can be promoted by various reagents, with bases being a common and effective choice for metal-free conditions.[7]

Mechanistic Rationale: The Role of the Base

The reaction proceeds via a 5-endo-dig cyclization. The base, typically a strong base like potassium tert-butoxide or cesium carbonate, deprotonates the amine, increasing its nucleophilicity. The resulting anilide anion then attacks the proximal carbon of the alkyne moiety in an intramolecular fashion. The resulting vinylic anion is then protonated upon workup to afford the indole product.

G cluster_1 Base-Promoted Cyclization Mechanism A 2-Alkynylaniline B Anilide Anion A->B Base (-BH+) C Vinylic Anion Intermediate B->C 5-endo-dig Cyclization D Indole Product C->D Protonation (H+)

Caption: Mechanism of the base-promoted intramolecular cyclization of 2-alkynylanilines.

Experimental Protocol: Cesium Carbonate-Mediated Synthesis of an N-Substituted Indole

This protocol is a general procedure for the synthesis of N-substituted indoles from ortho-alkynylanilides using cesium carbonate as the base.[7]

Materials:

  • ortho-Alkynylanilide derivative (1.0 equiv)

  • Cesium carbonate (Cs2CO3) (2.0 equiv)

  • Toluene, anhydrous

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a Schlenk tube or a sealable reaction vial, add the ortho-alkynylanilide (0.5 mmol, 1.0 equiv) and cesium carbonate (1.0 mmol, 2.0 equiv).

  • Add anhydrous toluene (5.0 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction may take up to 24 hours for completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the inorganic base, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the desired N-substituted indole.

Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles

Organocatalysis has revolutionized asymmetric synthesis, providing a powerful metal-free alternative for the construction of chiral molecules.[1][2] The functionalization of the indole core through organocatalytic methods allows for the enantioselective synthesis of a vast array of complex and biologically active indole derivatives.[8]

Mechanistic Rationale: Chiral Brønsted Acid Catalysis

In this representative example of an asymmetric Friedel-Crafts reaction, a chiral phosphoric acid (CPA) acts as a Brønsted acid catalyst. It protonates the electrophile, activating it towards nucleophilic attack. Simultaneously, the chiral counteranion forms a chiral ion pair, effectively controlling the stereochemical outcome of the reaction by directing the approach of the indole nucleophile from a specific face.

G cluster_2 Organocatalytic Asymmetric Friedel-Crafts Reaction Workflow Start Combine Indole, Electrophile, and Chiral Catalyst Reaction Stir at Controlled Temperature Start->Reaction Monitoring Monitor by TLC/HPLC Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Determine Yield and Enantiomeric Excess Purification->Analysis End Chiral Indole Derivative Analysis->End

Caption: General workflow for an organocatalytic asymmetric reaction.

Experimental Protocol: Enantioselective Friedel-Crafts Reaction of Phenanthrenequinones and Indoles

This protocol is adapted from a procedure for the organocatalyzed Friedel-Crafts reaction of phenanthrenequinones and indoles using a squaramide-based catalyst.[9]

Materials:

  • Phenanthrenequinone derivative (0.1 mmol, 1.0 equiv)

  • Indole derivative (0.7 mmol, 7.0 equiv)

  • (S,S)-dimethylaminocyclohexyl-squaramide catalyst (0.01 mmol, 10 mol%)

  • Dichloromethane (CH2Cl2), anhydrous

  • Reaction tube

  • Magnetic stirrer and stir bar

  • Chiral HPLC column for enantiomeric excess determination

Procedure:

  • To a clean, dry reaction tube, add the phenanthrenequinone (0.1 mmol, 1.0 equiv), the indole (0.7 mmol, 7.0 equiv), and the organocatalyst (0.01 mmol, 10 mol%).

  • Add anhydrous dichloromethane (1.0 mL) to the tube.

  • Stir the resulting mixture at 0 °C for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Directly purify the reaction mixture by silica gel column chromatography using a hexane/ethyl acetate mixture (e.g., 4:1) as the eluent to afford the chiral product.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Electrochemical Synthesis of Indoles: A Green and Sustainable Approach

Electrosynthesis has emerged as a powerful and sustainable tool in modern organic chemistry, utilizing electrons as traceless reagents to drive chemical transformations.[10][11] This approach avoids the need for stoichiometric chemical oxidants or reductants, often leading to cleaner reactions and simpler workups.

Mechanistic Rationale: Reductive Cyclization of o-Nitrostyrenes

The electrochemical synthesis of indoles from o-nitrostyrenes involves the reduction of the nitro group at the cathode.[12] This process generates a nitroso intermediate, which can undergo further reduction and cyclization. The presence of a proton donor is crucial for the subsequent steps, which involve dehydration and aromatization to form the indole ring.

G cluster_3 Electrochemical Indole Synthesis Mechanism A o-Nitrostyrene B Nitro Radical Anion A->B +e- (Cathode) C Nitroso Intermediate B->C Further Reduction D Hydroxylamine Intermediate C->D +2e-, +2H+ E Cyclized Intermediate D->E Intramolecular Cyclization F Indole Product E->F -H2O / Aromatization

Caption: Proposed mechanism for the electrochemical synthesis of indoles from o-nitrostyrenes.

Experimental Protocol: Electrosynthesis of a Substituted 1H-Indole

This protocol is based on the electrochemical reduction of substituted o-nitrostyrenes.[12]

Materials:

  • Substituted o-nitrostyrene (1.0 equiv)

  • Proton donor (e.g., phenol or methyl 3-oxobutanoate) (10.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Supporting electrolyte (e.g., tetramethylammonium tetrafluoroborate)

  • Carbon cathode (e.g., reticulated vitreous carbon)

  • Sacrificial anode (e.g., magnesium or zinc)

  • Electrochemical cell (undivided or divided)

  • DC power supply

Procedure:

  • Set up the electrochemical cell with the carbon cathode and the sacrificial anode.

  • Prepare a solution of the substituted o-nitrostyrene, the proton donor, and the supporting electrolyte in anhydrous DMF.

  • Fill the electrochemical cell with the prepared solution.

  • Apply a constant current or potential to the cell to initiate the electrolysis. The specific conditions will depend on the substrate and the cell setup.

  • Continue the electrolysis until the starting material is consumed, as monitored by TLC or another suitable analytical technique.

  • Upon completion, stop the electrolysis and work up the reaction mixture. This typically involves removing the electrodes, quenching the reaction, extracting the product, and purifying it by column chromatography.

Conclusion

The methodologies presented in this guide represent a selection of the diverse and powerful metal-free strategies available for the synthesis of indole derivatives. From oxidative cyclizations and base-promoted annulations to elegant organocatalytic transformations and sustainable electrochemical approaches, these methods offer viable and often superior alternatives to traditional metal-catalyzed reactions. By embracing these techniques, researchers can contribute to the advancement of green chemistry while continuing to explore the rich chemical space of indole-based compounds for applications in medicine, materials science, and beyond.

References

Application

Synthesis of 6-Bromo-4-iodo-1H-indole-3-carbaldehyde: An In-Depth Technical Guide

This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Bromo-4-iodo-1H-indole-3-carbaldehyde, a key intermediate in the development of novel therapeutics. This document is intended for...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Bromo-4-iodo-1H-indole-3-carbaldehyde, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities. The strategic placement of halogen substituents on the indole ring system can profoundly influence the molecule's physicochemical properties, metabolic stability, and target-binding affinity. 6-Bromo-4-iodo-1H-indole-3-carbaldehyde, with its unique substitution pattern, serves as a versatile building block for the synthesis of complex molecules, including potential kinase inhibitors and other targeted therapies. The aldehyde functionality at the C3 position provides a convenient handle for further chemical transformations, making this a highly valuable intermediate in drug discovery programs.

Synthetic Strategy: A Two-Step Approach

The preparation of 6-Bromo-4-iodo-1H-indole-3-carbaldehyde is most effectively achieved through a two-step synthetic sequence, starting from the commercially available 6-bromo-1H-indole. This strategy involves:

  • Regioselective C4-Iodination: The introduction of an iodine atom at the C4 position of the 6-bromo-1H-indole core.

  • Vilsmeier-Haack Formylation: The subsequent formylation at the C3 position to yield the target aldehyde.

This approach allows for the controlled installation of the desired functional groups in a stepwise manner, ensuring high yields and purity of the final product.

G cluster_0 Step 1: C4-Iodination cluster_1 Step 2: Vilsmeier-Haack Formylation 6-Bromo-1H-indole 6-Bromo-1H-indole 6-Bromo-4-iodo-1H-indole 6-Bromo-4-iodo-1H-indole 6-Bromo-1H-indole->6-Bromo-4-iodo-1H-indole Iodinating Agent (e.g., NIS, ICl) 6-Bromo-4-iodo-1H-indole-3-carbaldehyde 6-Bromo-4-iodo-1H-indole-3-carbaldehyde 6-Bromo-4-iodo-1H-indole->6-Bromo-4-iodo-1H-indole-3-carbaldehyde POCl₃, DMF Aqueous Workup

Caption: Synthetic workflow for the preparation of 6-Bromo-4-iodo-1H-indole-3-carbaldehyde.

Part 1: Regioselective C4-Iodination of 6-Bromo-1H-indole

The introduction of an iodine atom at the C4 position of the indole ring is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity. While various methods for indole iodination exist, a direct and efficient approach is paramount.

Protocol 1: Direct C4-Iodination using N-Iodosuccinimide (NIS)

This protocol is favored for its mild reaction conditions and the use of a relatively safe iodinating agent.

Materials

Reagent/SolventGradeSupplier
6-Bromo-1H-indole≥98%Commercially Available
N-Iodosuccinimide (NIS)≥98%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Commercially Available
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLaboratory Prepared
Saturated Sodium Thiosulfate (Na₂S₂O₃)Aqueous SolutionLaboratory Prepared
BrineSaturated Aqueous SolutionLaboratory Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available

Instrumentation

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen inlet

  • Dropping funnel

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-1H-indole (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NIS: Slowly add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution.

  • Addition of TFA: After the addition of NIS, add trifluoroacetic acid (TFA) (1.0 eq) dropwise via a syringe or dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford pure 6-bromo-4-iodo-1H-indole.

Causality and Experimental Choices

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Low Temperature (0 °C): Controls the reactivity of the iodinating agent and minimizes the formation of undesired side products.

  • Trifluoroacetic Acid (TFA): Acts as a catalyst to activate the NIS and promote the electrophilic substitution at the C4 position.

  • Sodium Thiosulfate Quench: Neutralizes any unreacted iodine and NIS.

  • Aqueous Workup: Removes acidic and water-soluble impurities.

Part 2: Vilsmeier-Haack Formylation of 6-Bromo-4-iodo-1H-indole

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles like indoles.[1][2] The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic iminium salt, which then attacks the C3 position of the indole.[3]

Protocol 2: C3-Formylation

Materials

Reagent/SolventGradeSupplier
6-Bromo-4-iodo-1H-indoleAs prepared in Part 1-
Phosphorus Oxychloride (POCl₃)≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLaboratory Prepared
BrineSaturated Aqueous SolutionLaboratory Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available

Instrumentation

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen inlet

  • Thermometer

  • Dropping funnel

  • Reflux condenser

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure

  • Vilsmeier Reagent Preparation: In a three-neck flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Addition of Indole: Dissolve 6-bromo-4-iodo-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC. A patent for the similar synthesis of 6-bromo-1H-indole-3-carbaldehyde suggests heating at 85 °C for 5 hours.[4]

  • Hydrolysis: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basification and Workup: Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic. Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield 6-Bromo-4-iodo-1H-indole-3-carbaldehyde.

Causality and Experimental Choices

  • Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture, so anhydrous conditions are crucial for its successful formation and reaction.

  • Controlled Addition of POCl₃: The reaction between DMF and POCl₃ is exothermic; slow addition at low temperature prevents uncontrolled reactions.

  • Heating: The formylation of the di-halogenated indole may require heating to proceed at a reasonable rate due to the electron-withdrawing nature of the halogens.

  • Aqueous Workup with Base: The intermediate iminium salt is hydrolyzed to the aldehyde upon treatment with water. The base neutralizes the acidic byproducts of the reaction.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the indole NH, the aldehyde proton, and the aromatic protons on the substituted benzene ring.
¹³C NMR Signals for the carbonyl carbon of the aldehyde, and the carbons of the indole ring system.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₉H₅BrINO.
Melting Point A sharp melting point indicates high purity.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N,N-Dimethylformamide (DMF): A potential irritant and can be absorbed through the skin. Use in a well-ventilated area or fume hood.

  • Halogenated Solvents (DCM): Handle in a fume hood.

  • Trifluoroacetic Acid (TFA): Corrosive. Handle with care using appropriate PPE.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in iodination Incomplete reaction or side reactions.Ensure anhydrous conditions. Increase reaction time or slightly increase the equivalents of NIS and TFA.
Multiple spots on TLC after iodination Formation of di-iodinated or other regioisomers.Optimize the reaction temperature and stoichiometry of reagents. Improve purification by column chromatography.
Low yield in formylation Incomplete formation of Vilsmeier reagent or incomplete reaction.Ensure anhydrous conditions for reagent preparation. Increase reaction time or temperature.
Difficult purification Presence of starting material or byproducts.Optimize reaction conditions for full conversion. Use appropriate solvent systems for chromatography.

Conclusion

The synthesis of 6-Bromo-4-iodo-1H-indole-3-carbaldehyde presented herein provides a reliable and scalable route to this valuable building block. Careful execution of the described protocols, with particular attention to reaction conditions and safety procedures, will enable researchers to access this key intermediate for their drug discovery and development endeavors. The versatility of the final product opens avenues for the creation of a diverse library of novel indole-based compounds with potential therapeutic applications.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (2012). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sonogashira Coupling with 6-Bromo-4-iodo-1H-indole

This technical guide provides in-depth troubleshooting advice and optimized protocols for researchers, chemists, and drug development professionals working with the Sonogashira cross-coupling reaction on the challenging...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides in-depth troubleshooting advice and optimized protocols for researchers, chemists, and drug development professionals working with the Sonogashira cross-coupling reaction on the challenging 6-Bromo-4-iodo-1H-indole substrate. Our focus is on achieving high-yield, chemoselective coupling at the C4-iodo position while minimizing common side reactions.

Core Principle: Exploiting Differential Halogen Reactivity

The key to successfully functionalizing 6-Bromo-4-iodo-1H-indole lies in understanding and controlling the chemoselectivity of the palladium-catalyzed reaction. The oxidative addition step, which is often rate-limiting, is highly dependent on the carbon-halogen bond strength.[1][2] The established reactivity order for aryl halides is I > OTf > Br >> Cl.[1][3][4] This significant difference in reactivity allows for the selective activation of the C-I bond at the 4-position under mild conditions, leaving the more robust C-Br bond at the 6-position intact.

cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalyst Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd(0)L2->OxAdd Pd(II)_Intermediate Aryl-Pd(II)-Halide Complex OxAdd->Pd(II)_Intermediate Fast Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Pd(II)_Alkyne Aryl-Pd(II)-Alkynyl Complex Transmetalation->Pd(II)_Alkyne Reductive_Elimination Reductive Elimination Pd(II)_Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 4-Alkynyl-6-bromo-1H-indole Reductive_Elimination->Product Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Copper(I) Acetylide (R-C≡C-Cu) Alkyne->Cu_Acetylide Deprotonation by Base Base Amine Base Cu(I) Cu(I) Salt Cu(I)->Cu_Acetylide Cu_Acetylide->Transmetalation Transfers Alkynyl Group to Pd(II) Substrate 6-Bromo-4-iodo-1H-indole Substrate->OxAdd Selective C-I Bond Cleavage

Figure 1. Catalytic cycles for selective Sonogashira coupling.

Frequently Asked Questions (FAQs)

Q1: Which halogen on 6-Bromo-4-iodo-1H-indole will react first in a Sonogashira coupling? A: The iodine at the C4 position will react selectively. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst than the carbon-bromine bond.[4][5] By maintaining mild reaction conditions (e.g., room temperature to moderate heat), you can achieve excellent chemoselectivity for the C4 position.

Q2: Is it possible to perform a second coupling at the C6-bromo position? A: Yes. After the initial selective coupling at the C4-iodo position, the resulting 4-alkynyl-6-bromo-1H-indole can be subjected to a second Sonogashira coupling. However, activating the C-Br bond typically requires more forcing conditions, such as higher temperatures, longer reaction times, and potentially a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands).[4][6]

Q3: Is a copper co-catalyst mandatory for this reaction? A: No, copper-free Sonogashira reactions are not only possible but often advantageous.[3] While the classic Sonogashira protocol uses a copper(I) salt (e.g., CuI) to facilitate the formation of a copper acetylide intermediate, this can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[7][8] Performing the reaction under copper-free conditions is the most direct way to eliminate this side product, though it may require careful optimization of the palladium catalyst, ligand, and base.[7][9]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired 4-Alkynyl Product.

Question: My reaction is producing very little or none of the desired 4-(alkynyl)-6-bromo-1H-indole. What are the likely causes and solutions?

Answer: This is a common issue that can usually be traced to one of three areas: the catalyst system, the quality of reagents, or the reaction environment.

  • Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may be inefficient for this electron-rich heterocyclic substrate.[10] Catalyst deactivation can also halt the reaction.

    • Solution: Switch to a more robust catalyst system. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) palladium complexes often provide higher stability and activity.[7][10] For copper-free systems, air-stable precatalysts such as [DTBNpP]Pd(crotyl)Cl have proven effective even at room temperature.[11]

  • Reagent Quality: Impurities in starting materials, solvents, or bases can poison the catalyst.[3][12] Amine bases can oxidize over time, and copper(I) iodide can degrade.

    • Solution: Use high-purity starting materials. Ensure the terminal alkyne is pure to prevent inhibition and side reactions. Use a fresh bottle of CuI if applicable.[3] Distill amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) before use.

  • Reaction Environment: Oxygen is a critical inhibitor; it can oxidize the active Pd(0) catalyst and promote alkyne homocoupling.[3][12] Insufficient temperature may lead to a stalled reaction, while excessive heat can cause catalyst decomposition.

    • Solution: Thoroughly degas all solvents and the reaction mixture. This is best achieved by at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes.[12] Maintain a positive pressure of inert gas throughout the experiment. Optimize the temperature—start at room temperature for the C-I coupling and gently heat (e.g., 40-60 °C) only if necessary.

Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product.

Question: My main byproduct is the dimer of my terminal alkyne. How can I prevent this?

Answer: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, primarily promoted by the copper co-catalyst in the presence of oxygen.[7][13]

  • Primary Solution (Copper-Free Protocol): The most effective method to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[7][9][14] This removes the primary catalyst for the side reaction.

  • Secondary Solution (Optimize Copper-Catalyzed Protocol):

    • Rigorous Deoxygenation: Ensure your setup is strictly anaerobic. Oxygen is a key ingredient for this side reaction.[3]

    • Slow Addition: If feasible, add the terminal alkyne slowly via syringe pump. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[15]

    • Lower Copper Loading: Reduce the amount of CuI to the minimum required for catalytic activity (e.g., 1-2 mol%).

Problem 3: Formation of the 4,6-Dialkynyl Double-Coupling Product.

Question: I am observing the formation of a product where the alkyne has coupled to both the C4 and C6 positions. How do I improve selectivity?

Answer: The formation of the dialkynylated product indicates that your reaction conditions are too harsh and are sufficient to activate the less reactive C-Br bond.

  • Solution: The key is to use milder conditions optimized for the C-I bond's higher reactivity.[4]

    • Reduce Temperature: This is the most critical parameter. Perform the reaction at room temperature. Avoid heating unless the reaction completely stalls. Aryl bromides typically require higher temperatures to react, so keeping the temperature low is the best way to differentiate between the two sites.[6]

    • Shorten Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the 6-bromo-4-iodo-1H-indole has been consumed to prevent subsequent reaction at the C-Br position.

    • Use Stoichiometry to Your Advantage: Use only a slight excess (1.05-1.1 equivalents) of the terminal alkyne. A large excess can drive the reaction towards double coupling once the more reactive starting material is consumed.

Problem 4: A Black Precipitate (Palladium Black) Forms in the Reaction.

Question: My reaction mixture turned black, and the reaction stopped. What happened?

Answer: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the Pd(0) catalyst, leading to a loss of catalytic activity.[3]

  • Causes & Solutions:

    • High Temperature: Excessive heat is a common cause. Lower the reaction temperature.

    • Solvent Choice: Some solvents can promote decomposition. While commonly used, THF has been anecdotally reported to promote the formation of palladium black under certain conditions.[16] Consider switching to other common solvents like DMF, toluene, or dioxane.[10][15]

    • Impure Reagents: Impurities can poison and destabilize the catalyst. Use high-purity, degassed reagents and solvents.[3]

    • Ligand Choice: A robust ligand can protect the palladium center. If you are using a simple phosphine like PPh₃, consider switching to a bulkier, more electron-rich ligand (e.g., a biarylphosphine) that forms a more stable complex with the palladium.[10]

Start Reaction Yield is Low Check_Catalyst Is the Catalyst/Ligand System Robust for Indoles? Start->Check_Catalyst Check_Reagents Are Reagents/Solvents Pure and Fresh? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Action: Use Bulky, Electron-Rich Ligands (e.g., XPhos) or Air-Stable Precatalysts. Check_Catalyst->Solution_Catalyst No Check_Atmosphere Is the System Strictly Anaerobic? Check_Reagents->Check_Atmosphere Yes Solution_Reagents Action: Use High-Purity Reagents. Distill Amine Base. Use Fresh CuI. Check_Reagents->Solution_Reagents No Solution_Atmosphere Action: Degas Solvents Thoroughly (Freeze-Pump-Thaw). Maintain Inert Atmosphere. Check_Atmosphere->Solution_Atmosphere No Success Yield Optimized Check_Atmosphere->Success Yes Solution_Catalyst->Check_Reagents Solution_Reagents->Check_Atmosphere Solution_Atmosphere->Success

Figure 2. Troubleshooting workflow for low yield.

Data & Parameter Summary

Table 1: Recommended Catalyst & Ligand Systems
Catalyst SystemLoading (mol%)Co-CatalystNotes
PdCl₂(PPh₃)₂ / CuIPd: 2-5, Cu: 4-10Copper(I) IodideClassic conditions; may require heating and is prone to homocoupling.[12]
Pd(PPh₃)₄ / CuI5-10Copper(I) IodideCommon, but Pd(PPh₃)₄ is air-sensitive.[11]
Pd₂(dba)₃ / XPhosPd: 1-2, Ligand: 2-4None (Copper-Free)Excellent for challenging substrates; bulky ligand prevents catalyst decomposition.[10]
[DTBNpP]Pd(crotyl)Cl1-2None (Copper-Free)Air-stable precatalyst enabling room-temperature, copper-free reactions.[11]
Pd(OAc)₂ / SPhosPd: 1-2, Ligand: 2-4None (Copper-Free)Another effective bulky phosphine ligand system.
Table 2: Solvent & Base Combinations for Selective C-I Coupling
SolventBase (Equivalents)TemperatureNotes
Toluene / Triethylamine (3:1 v/v)Amine serves as base & co-solventRT to 50 °CGood general-purpose system.[15]
DMF or AcetonitrileDiisopropylethylamine (2-3 eq.)RT to 40 °CPolar aprotic solvents can aid solubility.[6][17]
DioxaneK₂CO₃ or Cs₂CO₃ (2-3 eq.)50-80 °CInorganic bases can be effective, especially in copper-free systems.[7]
DMSOTriethylamine (2-3 eq.)Room TemperatureEffective solvent for some copper-free systems.[11][18]

Optimized Protocol: Selective Copper-Free Sonogashira Coupling at C4

This protocol is designed to maximize yield and selectivity for the 4-alkynyl product while minimizing side reactions by employing a robust palladium/ligand system under copper-free conditions.

Materials:

  • 6-Bromo-4-iodo-1H-indole (1.0 eq.)

  • Terminal Alkyne (1.1 eq.)

  • Pd₂(dba)₃ (0.01 eq., 1 mol%)

  • XPhos (0.04 eq., 4 mol%)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (2.5 eq.)

  • Toluene, anhydrous and degassed (volume to make ~0.1 M solution)

  • Argon or Nitrogen gas supply

  • Oven-dried Schlenk flask or sealed reaction vial

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-4-iodo-1H-indole (1.0 eq.), Pd₂(dba)₃ (0.01 eq.), XPhos (0.04 eq.), and Cs₂CO₃ (2.5 eq.).

  • Seal and Purge: Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 10-15 minutes. This is achieved by alternating between vacuum and backfilling with the inert gas (3 cycles).

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed, anhydrous toluene via syringe to the flask. Stir the mixture for 5 minutes. Then, add the terminal alkyne (1.1 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours. Look for the complete consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature (if heated). Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure 4-(alkynyl)-6-bromo-1H-indole. Pre-treating the silica gel with 1% triethylamine in the eluent can help prevent product streaking.[12]

References

Optimization

Technical Support Center: Regioselective Functionalization of 6-Bromo-4-iodo-1H-indole

Welcome to the technical support center for the regioselective functionalization of 6-Bromo-4-iodo-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troublesh...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 6-Bromo-4-iodo-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the complexities of selective C-C and C-N bond formation on this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the functionalization of 6-Bromo-4-iodo-1H-indole?

A1: The principal challenge lies in achieving regioselectivity between the C4-iodo and C6-bromo positions. The carbon-iodine (C-I) bond is significantly weaker and thus more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This inherent reactivity difference allows for selective functionalization at the C4 position under carefully controlled conditions.

Q2: How can I favor selective reaction at the C4-iodo position?

A2: To achieve high selectivity for the C4 position, it is crucial to employ mild reaction conditions. This includes using lower reaction temperatures, shorter reaction times, and a less reactive palladium catalyst system. By fine-tuning these parameters, oxidative addition of the palladium catalyst to the more labile C-I bond is favored, leaving the C-Br bond intact for subsequent transformations.

Q3: Is it possible to selectively functionalize the C6-bromo position first?

A3: While challenging due to the higher reactivity of the C-I bond, selective functionalization at the C6 position is not impossible. Strategies to achieve this could involve:

  • Steric Hindrance: Employing a bulky protecting group on the indole nitrogen that sterically hinders the C4 position.

  • Specialized Ligands: Using specific palladium ligands that may alter the catalyst's selectivity.

  • Sequential Functionalization: The most common and reliable approach is a two-step process where the C4-iodo position is first functionalized, followed by a second cross-coupling reaction at the C6-bromo position under more forcing conditions (e.g., higher temperature, more active catalyst).[1]

Q4: Does the N-H proton of the indole ring interfere with cross-coupling reactions?

A4: Yes, the acidic N-H proton can interfere with many cross-coupling reactions. It can react with organometallic reagents or the base, leading to side reactions and reduced yields. Therefore, protection of the indole nitrogen is often recommended.[2][3] Common protecting groups include Boc, SEM, or a simple benzoyl group.[2] The choice of protecting group should be compatible with the subsequent reaction conditions and easily removable.[2][3]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material in Suzuki-Miyaura Coupling

Possible Causes:

  • Catalyst Inactivity: The palladium catalyst may be inactive or decomposed.

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is slow.

  • Base Incompatibility: The chosen base may not be effective for the specific reaction conditions.

  • Low Reaction Temperature: The temperature may be too low to overcome the activation energy.

Troubleshooting Steps:

  • Catalyst Choice: Use a pre-activated palladium(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a suitable phosphine ligand. For challenging couplings, consider more electron-rich and bulky ligands.

  • Base Screening: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

  • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments, while monitoring for potential side reactions.

Issue 2: Poor Regioselectivity (Reaction at both C4 and C6)

Possible Causes:

  • Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can lead to the reaction of the less reactive C-Br bond.

  • Highly Active Catalyst: A very reactive catalyst may not effectively differentiate between the C-I and C-Br bonds.

  • Excess Coupling Partner: Using a large excess of the boronic acid or other coupling partner can drive the reaction towards double addition.

Troubleshooting Steps:

  • Lower Temperature and Time: Start the reaction at a lower temperature (e.g., room temperature or 50 °C) and monitor the progress closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed.

  • Catalyst and Ligand Tuning: Use a less reactive palladium catalyst or a ligand that promotes selectivity.

  • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the coupling partner.

Issue 3: Homocoupling of the Coupling Partner

Possible Causes:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids (in Suzuki reactions) or terminal alkynes (in Sonogashira reactions).

  • Inefficient Catalytic Cycle: If the cross-coupling is slow, side reactions like homocoupling become more prevalent.

Troubleshooting Steps:

  • Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Optimize Reaction Conditions: Address any issues that may be slowing down the desired cross-coupling reaction (see Issue 1).

Data Presentation: Regioselective Cross-Coupling Reactions

The following tables summarize typical reaction conditions for achieving regioselective functionalization at the C4 position of N-protected 6-Bromo-4-iodo-1H-indole.

Table 1: Regioselective Suzuki-Miyaura Coupling at C4

EntryAryl Boronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O8012~85-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane/H₂O9016~80-90
33-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O1008>90

Table 2: Regioselective Sonogashira Coupling at C4

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THFRT6~90
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NH (4)DMF504>95
31-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (3)Acetonitrile608~85

Experimental Protocols

Detailed Protocol for Regioselective Suzuki-Miyaura Coupling at C4

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C4 position of N-protected 6-Bromo-4-iodo-1H-indole.

Materials:

  • N-protected 6-Bromo-4-iodo-1H-indole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture, degassed)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add the N-protected 6-Bromo-4-iodo-1H-indole, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Detailed Protocol for Regioselective Sonogashira Coupling at C4

This protocol provides a general method for the selective coupling of a terminal alkyne at the C4 position.

Materials:

  • N-protected 6-Bromo-4-iodo-1H-indole (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv, degassed)

  • Anhydrous THF (degassed)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the N-protected 6-Bromo-4-iodo-1H-indole, PdCl₂(PPh₃)₂, and CuI.

  • Add degassed anhydrous THF and degassed triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Regioselectivity_Factors cluster_substrate 6-Bromo-4-iodo-1H-indole cluster_factors Influencing Factors cluster_outcome Reaction Outcome Substrate C4-I vs C6-Br Reactivity Bond Strength (C-I < C-Br) Substrate->Reactivity dictates Conditions Reaction Temperature Reaction Time Selective_C4 Selective C4-Functionalization Conditions->Selective_C4 Mild Non_Selective Mixture of Products Conditions->Non_Selective Harsh Catalyst Catalyst/Ligand Choice Catalyst->Selective_C4 Less Reactive Catalyst->Non_Selective Highly Reactive

Caption: Factors influencing the regioselectivity of cross-coupling reactions on 6-Bromo-4-iodo-1H-indole.

Experimental_Workflow Start Start: N-Protected 6-Bromo-4-iodo-1H-indole Step1 Step 1: Selective C4 Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Step1 Intermediate Intermediate: 4-Substituted-6-bromo-1H-indole Step1->Intermediate Step2 Step 2: C6 Cross-Coupling (More Forcing Conditions) Intermediate->Step2 Product Final Product: 4,6-Disubstituted Indole Step2->Product Deprotection Optional: N-Deprotection Product->Deprotection

Caption: A typical sequential cross-coupling workflow for the synthesis of 4,6-disubstituted indoles.

Troubleshooting_Logic Problem Low Yield or Poor Selectivity Check_Catalyst Is the catalyst active and appropriate? Problem->Check_Catalyst Possible Cause Check_Conditions Are the reaction conditions (temp, time) optimized? Problem->Check_Conditions Possible Cause Check_Reagents Are reagents (base, solvent) - pure and degassed? - stoichiometry correct? Problem->Check_Reagents Possible Cause Solution_Catalyst Screen different Pd sources/ligands Check_Catalyst->Solution_Catalyst Solution Solution_Conditions Adjust temperature and time Check_Conditions->Solution_Conditions Solution Solution_Reagents Use fresh, pure reagents; ensure inert atmosphere Check_Reagents->Solution_Reagents Solution

Caption: A logical workflow for troubleshooting common issues in the functionalization of 6-Bromo-4-iodo-1H-indole.

References

Troubleshooting

Technical Support Center: Purification of Crude 6-Bromo-4-iodo-1H-indole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-Bromo-4-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-Bromo-4-iodo-1H-indole.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 6-Bromo-4-iodo-1H-indole and related halogenated indoles.

Issue 1: Compound Degradation during Silica Gel Column Chromatography

  • Question: My 6-Bromo-4-iodo-1H-indole appears to be degrading on the silica gel column, as evidenced by streaking and the appearance of new, colored spots on TLC. How can I prevent this?

  • Answer: Halogenated indoles can be sensitive to the acidic nature of standard silica gel.[1][2] Decomposition can be minimized by the following approaches:

    • Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with the eluent containing a small amount of a base, such as 1-3% triethylamine.[2][3]

    • Use of Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.[1][2]

    • Swift Purification: Do not allow the compound to remain on the column for an extended period.[1]

Issue 2: Poor Separation of Impurities during Column Chromatography

  • Question: I am having difficulty separating my target compound from impurities with similar polarities. How can I improve the resolution?

  • Answer: Achieving good separation of closely eluting compounds requires careful optimization of the chromatographic conditions.

    • Solvent System Optimization: Use Thin Layer Chromatography (TLC) to screen various solvent systems to find one that provides a retention factor (Rf) of 0.2-0.3 for the desired compound.[4][5] For halogenated indoles, common solvent systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[1][3]

    • Shallow Gradient: Employ a slow, shallow gradient during elution to enhance the separation of components with similar Rf values.[1]

    • Alternative Solvent Systems: If a standard solvent system like ethyl acetate/hexanes fails, try a different combination such as toluene/acetone.[1]

Issue 3: "Oiling Out" During Recrystallization

  • Question: My compound is separating as an oil instead of forming crystals during recrystallization. What causes this and how can I fix it?

  • Answer: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent, or if the solution is cooled too quickly.[6]

    • Solvent Selection: Choose a solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[5] For aryl halides, common recrystallization solvents include ethanol, methanol, hexane, or mixtures like ethanol/water.[5]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of purer crystals.[5][6]

    • Solvent Modification: If oiling persists, reheat the solution to dissolve the oil and add a small amount of a solvent in which the compound is more soluble before cooling again.[6]

Issue 4: Colored Impurities in the Final Product

  • Question: After purification, my 6-Bromo-4-iodo-1H-indole is still colored. How can I remove these colored impurities?

  • Answer: Colored impurities, often arising from oxidation or polymerization of the indole ring, can sometimes be removed with activated charcoal.[1][6]

    • Charcoal Treatment: After dissolving the crude compound in a suitable hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal.

    • Hot Filtration: Perform a hot filtration to remove the charcoal. Be aware that this may also remove some of your desired product, potentially lowering the yield.[6]

    • Multiple Recrystallizations: A second recrystallization can often improve the color and purity of the final product.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 6-Bromo-4-iodo-1H-indole?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and side-products. Depending on the synthetic route, these may include other halogenated indole isomers or over-halogenated products. Oxidation of the indole ring can also lead to colored impurities.[1]

Q2: Which purification technique is generally most effective for 6-Bromo-4-iodo-1H-indole?

A2: A combination of techniques is often most effective. Column chromatography is typically used for the initial purification of the crude material to remove major impurities.[1] This is often followed by recrystallization to obtain a highly pure, crystalline solid.[1] For very difficult separations or to achieve the highest purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What are some recommended solvent systems for column chromatography of 6-Bromo-4-iodo-1H-indole?

A3: While the optimal solvent system should be determined empirically using TLC, good starting points for halogenated indoles include:

  • Hexanes/Ethyl Acetate (gradient)[1][3]

  • Dichloromethane/Methanol (gradient)[1][3]

  • Toluene/Acetone (gradient)[1]

Q4: What are suitable solvents for the recrystallization of 6-Bromo-4-iodo-1H-indole?

A4: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For aryl halides like 6-Bromo-4-iodo-1H-indole, consider the following solvents or solvent mixtures:

  • Ethanol[5]

  • Methanol[5]

  • Hexane[5]

  • Ethanol/Water[5]

  • Toluene/Heptane[7]

Q5: Can I use preparative HPLC for the final purification step?

A5: Yes, preparative reversed-phase HPLC (RP-HPLC) is a powerful technique for obtaining high-purity material, especially for challenging separations.[8] A C18 column with a gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, is a common setup for indole derivatives.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Stationary PhaseSolvent System (Polarity Gradient)Target Rf on TLCNotes
Silica GelHexanes / Ethyl Acetate0.2 - 0.3A standard system for many organic compounds.[3]
Silica GelDichloromethane / Methanol0.2 - 0.3Suitable for more polar indoles.[3]
Silica GelToluene / Acetone0.2 - 0.3Offers different selectivity compared to ester-based systems.[1]
Neutral AluminaHexanes / Ethyl Acetate0.2 - 0.3A good alternative if the compound degrades on silica gel.[1]

Table 2: Potential Solvents for Recrystallization

Solvent(s)TypeNotes
EthanolSingle SolventGood for moderately polar compounds.[5]
MethanolSingle SolventSimilar to ethanol, but with a lower boiling point.[5]
HexaneSingle SolventSuitable for non-polar compounds.[5]
Ethanol / WaterSolvent PairA versatile system for compounds with intermediate polarity.[5]
Toluene / HeptaneSolvent PairA non-polar solvent system.[7]

Experimental Protocols

General Protocol for Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Add a thin layer of sand to the top.

  • Sample Loading: Dissolve the crude 6-Bromo-4-iodo-1H-indole in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute the compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[5]

General Protocol for Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at an elevated temperature and low solubility at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow crude Crude 6-Bromo-4-iodo-1H-indole chromatography Column Chromatography crude->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions combine Combine Pure Fractions fractions->combine evaporate Solvent Evaporation combine->evaporate partially_pure Partially Purified Solid evaporate->partially_pure recrystallization Recrystallization partially_pure->recrystallization crystals Isolate & Dry Crystals recrystallization->crystals pure_product Pure 6-Bromo-4-iodo-1H-indole crystals->pure_product

Caption: A typical experimental workflow for the purification of crude 6-Bromo-4-iodo-1H-indole.

troubleshooting_workflow decision decision action action start Purification Issue Identified is_column Column Chromatography Issue? start->is_column is_recrystallization Recrystallization Issue? is_column->is_recrystallization No is_degradation Degradation on Column? is_column->is_degradation Yes is_oiling_out Oiling Out? is_recrystallization->is_oiling_out Yes deactivate_silica Deactivate Silica or Use Alumina is_degradation->deactivate_silica Yes is_poor_sep Poor Separation? is_degradation->is_poor_sep No optimize_solvent Optimize Solvent System (TLC) is_poor_sep->optimize_solvent Yes change_solvent Change Solvent / Slow Cooling is_oiling_out->change_solvent Yes is_colored Colored Product? is_oiling_out->is_colored No charcoal Use Activated Charcoal is_colored->charcoal Yes

References

Optimization

Technical Support Center: Synthesis of Polysubstituted Indoles

Welcome to the Technical Support Center for the synthesis of polysubstituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and freq...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of polysubstituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing polysubstituted indoles, and what are their primary advantages and disadvantages?

A1: Several named reactions are staples for indole synthesis. The most common include:

  • Fischer Indole Synthesis: This is one of the oldest and most versatile methods, involving the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1]

    • Advantages: Wide applicability, readily available starting materials, and a vast body of literature.

    • Disadvantages: The reaction can fail with certain substrates (e.g., acetaldehyde), and control of regioselectivity with unsymmetrical ketones can be challenging.[2][3] The use of strong acids and high temperatures can be incompatible with sensitive functional groups.[4]

  • Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine.[5]

    • Advantages: A direct method for preparing 2-arylindoles.

    • Disadvantages: Often requires harsh reaction conditions (high temperatures), which can lead to low yields and the formation of tarry byproducts.[5] Regioselectivity can also be an issue.

  • Larock Indole Synthesis: This is a modern, palladium-catalyzed method that couples an o-haloaniline with a disubstituted alkyne.[6]

    • Advantages: Generally proceeds under milder conditions than the classical methods, offers good functional group tolerance, and allows for the synthesis of a wide variety of substituted indoles.[7]

    • Disadvantages: The cost of the palladium catalyst can be a drawback. Regioselectivity with unsymmetrical alkynes can be a challenge, and the reaction can be sensitive to the choice of ligands and reaction conditions.[6][8]

Q2: How do I choose the right acid catalyst for the Fischer indole synthesis?

A2: The choice of acid catalyst is critical and can significantly impact the reaction's success and yield.[9] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[9]

  • Brønsted acids are generally stronger and can be effective for less reactive substrates. Polyphosphoric acid (PPA) is a popular choice as it serves as both the catalyst and the solvent.

  • Lewis acids are often milder and can be advantageous when dealing with acid-sensitive functional groups. The choice between different Lewis acids can also influence the reaction rate and yield (see Table 1).

Q3: What are the key safety precautions to consider when running these indole syntheses?

A3: Safety is paramount in any chemical synthesis. Specific precautions for these reactions include:

  • Fischer Indole Synthesis: Phenylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Strong acids like PPA are corrosive and require careful handling.

  • Bischler-Möhlau Indole Synthesis: α-Haloketones are lachrymatory and should be handled in a fume hood. The reaction is often run at high temperatures, so precautions against thermal burns are necessary.

  • Larock Indole Synthesis: Palladium catalysts, especially when finely divided, can be pyrophoric. Handle them under an inert atmosphere. Many phosphine ligands are air-sensitive and toxic.

Troubleshooting Guides

Fischer Indole Synthesis

Problem: Low or no yield of the desired indole.

Potential Cause Troubleshooting Suggestion
Inappropriate Acid Catalyst The chosen acid may be too weak or too strong. For substrates sensitive to decomposition, switch from a strong Brønsted acid to a milder Lewis acid like ZnCl₂. Conversely, for unreactive substrates, a stronger acid like polyphosphoric acid may be necessary. See Table 1 for a comparison of Lewis acids.
N-N Bond Cleavage This is a significant side reaction, especially with electron-donating groups on the phenylhydrazine.[3] This occurs due to the stability of the resulting carbocation after cleavage. To minimize this, use a milder acid and lower reaction temperatures.
Steric Hindrance Bulky substituents on either the phenylhydrazine or the carbonyl compound can impede the key[10][10]-sigmatropic rearrangement and cyclization steps. If possible, consider using starting materials with smaller substituents.
Unfavorable Carbonyl Substrate The reaction is known to fail with acetaldehyde.[2] For the synthesis of the parent indole, pyruvic acid can be used, followed by a decarboxylation step.

Problem: Formation of a mixture of regioisomers with an unsymmetrical ketone.

Potential Cause Troubleshooting Suggestion
Lack of Regiocontrol The regioselectivity is influenced by the acidity of the medium and steric factors. Weaker acids and lower temperatures tend to favor the kinetic product (from the more substituted enamine), while stronger acids and higher temperatures can lead to the thermodynamic product.[3] Experiment with different acid catalysts and reaction conditions to optimize for the desired isomer.
Bischler-Möhlau Indole Synthesis

Problem: Low yield and formation of tarry byproducts.

Potential Cause Troubleshooting Suggestion
Harsh Reaction Conditions The traditional high-temperature conditions often lead to decomposition.[5] Consider using microwave-assisted synthesis, which can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[11][12] See Table 2 for a comparison.
Side Reactions The excess aniline used can lead to multiple side reactions. Using a 2:1 molar ratio of aniline to α-haloketone can sometimes improve the yield of the desired product.
Larock Indole Synthesis

Problem: Poor regioselectivity with unsymmetrical alkynes.

Potential Cause Troubleshooting Suggestion
Steric and Electronic Effects The regioselectivity of the alkyne insertion is influenced by both steric and electronic factors.[6] Generally, the larger substituent on the alkyne directs the regiochemistry. With unsymmetrical diarylacetylenes, electron-withdrawing groups tend to favor the substituted phenyl at the 2-position, while electron-donating groups favor the 3-position. See Table 3 for details.
Catalyst and Ligand Choice The choice of palladium catalyst and ligand can influence regioselectivity. Experiment with different phosphine ligands to find the optimal system for your specific substrates.

Problem: Low or no reaction with o-bromoanilines.

Potential Cause Troubleshooting Suggestion
Slow Oxidative Addition o-Bromoanilines are less reactive than their iodo-counterparts, leading to a slower rate of oxidative addition to the palladium(0) catalyst.[13] The use of electron-rich and bulky phosphine ligands can facilitate this step and improve the overall reaction yield. See Table 4 for a comparison of different ligands.
Catalyst Poisoning The nitrogen atom of the aniline can coordinate to the palladium center, inhibiting its catalytic activity. The use of bulky ligands can help to prevent this catalyst poisoning.
Homocoupling of Alkynes A common side reaction is the palladium-catalyzed homocoupling of the alkyne starting material. This can be minimized by slowly adding the alkyne to the reaction mixture or by using a higher concentration of the aniline.

Data Presentation

Table 1: Comparison of Lewis Acids in the Fischer Indole Synthesis of 2-Phenylindole.

Lewis AcidMolar Ratio (Acid:Hydrazone)Temperature (°C)Time (h)Yield (%)
ZnCl₂1.51700.585
BF₃·OEt₂2.0100190
AlCl₃1.51800.578
FeCl₃1.5160175
SnCl₄1.5160170

Data compiled from various sources. Reaction conditions may vary slightly.[14]

Table 2: Comparison of Conventional vs. Microwave-Assisted Bischler-Möhlau Synthesis.

MethodTemperature (°C)TimeYield (%)
Conventional Heating1504 h45
Microwave Irradiation15010 min75

Data for the synthesis of 2-phenylindole.[12]

Table 3: Regioselectivity in the Larock Indole Synthesis with Unsymmetrical Diarylacetylenes.

Substituent on Phenylacetylene (X)Product Ratio (2-Aryl:3-Aryl)
4-NO₂>95:5
4-CN90:10
4-Cl70:30
H50:50
4-Me30:70
4-OMe<5:95

Table 4: Effect of Phosphine Ligands on the Larock Indole Synthesis with o-Bromoaniline.

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
None51002427
PPh₃5.510024<5
PCy₃5.510024<5
P(t-Bu)₃5.5601285
dtbpf5.510024<5

Data for the reaction of o-bromoaniline with a serine-derived alkyne.[10][13]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2-Phenylindole using Zinc Chloride
  • Hydrazone Formation: In a round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) in ethanol (20 mL). Add phenylhydrazine (1.08 g, 10 mmol) dropwise with stirring. Add a few drops of glacial acetic acid and reflux the mixture for 1 hour.

  • Indolization: Cool the reaction mixture to room temperature. Add anhydrous zinc chloride (2.72 g, 20 mmol) in one portion.

  • Heating: Heat the mixture to 170 °C in an oil bath and maintain this temperature for 30 minutes.

  • Work-up: Cool the reaction mixture to below 100 °C and pour it onto a mixture of ice and concentrated hydrochloric acid.

  • Isolation: The solid product is collected by filtration, washed with water, and then recrystallized from ethanol to afford 2-phenylindole.

Protocol 2: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles
  • Reactant Mixture: In a microwave process vial, combine the aniline (2 mmol) and the α-bromoacetophenone (1 mmol).

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 150 °C for 10 minutes.

  • Work-up: After cooling, dissolve the reaction mixture in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.[12]

Protocol 3: Larock Indole Synthesis with an o-Bromoaniline
  • Reaction Setup: To an oven-dried vial under an inert atmosphere, add Pd(OAc)₂ (5 mol%), P(t-Bu)₃ (5.5 mol%), and Na₂CO₃ (2.5 equiv).

  • Addition of Reactants: Add the o-bromoaniline (1 equiv) and the alkyne (2 equiv) dissolved in DMF.

  • Heating: Seal the vial and heat the reaction mixture at 60 °C for 12 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography.[10][13]

Mandatory Visualization

Fischer_Indole_Synthesis cluster_main Fischer Indole Synthesis cluster_side Side Reaction Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Phenylhydrazine->Hydrazone + Carbonyl - H2O Carbonyl Carbonyl Carbonyl->Hydrazone Ene-hydrazine Ene-hydrazine Hydrazone->Ene-hydrazine Tautomerization Di-imine Di-imine Ene-hydrazine->Di-imine [3,3]-Sigmatropic Rearrangement N-N_Cleavage_Product N-N Cleavage Products Ene-hydrazine->N-N_Cleavage_Product Heterolytic Cleavage Aminal Aminal Di-imine->Aminal Cyclization Indole Indole Aminal->Indole - NH3 Bischler_Mohlau_Synthesis cluster_main Bischler-Möhlau Indole Synthesis cluster_side Side Reaction Aniline Aniline alpha-Anilinoketone alpha-Anilinoketone Aniline->alpha-Anilinoketone + α-Haloketone alpha-Haloketone alpha-Haloketone alpha-Haloketone->alpha-Anilinoketone Intermediate Intermediate alpha-Anilinoketone->Intermediate Cyclization Tar_Products Tarry Products alpha-Anilinoketone->Tar_Products Decomposition Indole Indole Intermediate->Indole Aromatization Larock_Indole_Synthesis cluster_main Larock Indole Synthesis cluster_side Side Reaction o-Haloaniline o-Haloaniline Oxidative_Addition Aryl-Pd(II) o-Haloaniline->Oxidative_Addition Alkyne Alkyne Alkyne_Insertion Vinyl-Pd(II) Alkyne->Alkyne_Insertion Homocoupling Alkyne Homocoupling Alkyne->Homocoupling Pd(0) Pd(0) Pd(0) Pd(0)->Oxidative_Addition + o-Haloaniline Oxidative_Addition->Alkyne_Insertion + Alkyne Cyclization Cyclization Alkyne_Insertion->Cyclization Intramolecular Heck Indole Indole Cyclization->Indole Reductive Elimination Indole->Pd(0) - Pd(0) Troubleshooting_Workflow start Indole Synthesis Problem low_yield Low or No Yield? start->low_yield side_products Mixture of Products? low_yield->side_products No check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes check_regio Check Regioselectivity Factors side_products->check_regio Yes purification Improve Purification side_products->purification No optimize_catalyst Optimize Catalyst (Type & Loading) check_reagents->optimize_catalyst optimize_temp Optimize Temperature & Reaction Time optimize_catalyst->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent success Successful Synthesis optimize_solvent->success modify_substrate Modify Substrate check_regio->modify_substrate modify_substrate->optimize_catalyst purification->success

References

Troubleshooting

Improving the stability of 6-Bromo-4-iodo-1H-indole during storage

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the storage stability of 6-Bromo-4-iodo-1H-indole. Frequently Asked Questions (FAQs) Q1: What a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the storage stability of 6-Bromo-4-iodo-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 6-Bromo-4-iodo-1H-indole during storage?

A1: The primary factors contributing to the degradation of 6-Bromo-4-iodo-1H-indole are exposure to light, elevated temperatures, oxygen, and incompatible chemicals. Halogenated indoles can be susceptible to oxidation and photodegradation.

Q2: What are the optimal storage conditions for 6-Bromo-4-iodo-1H-indole?

A2: To ensure maximum stability, 6-Bromo-4-iodo-1H-indole should be stored in a cool, dark, and dry place. Specifically, refrigeration at 2-8°C is recommended, and the compound should be protected from light by using amber-colored vials or by storing it in a light-proof container. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q3: What are the visible signs of degradation?

A3: Degradation of 6-Bromo-4-iodo-1H-indole may be indicated by a change in color of the solid material, often developing a yellowish or brownish tint. The appearance of new, unidentified spots on a Thin Layer Chromatography (TLC) plate or additional peaks in an High-Performance Liquid Chromatography (HPLC) chromatogram are also strong indicators of degradation.

Q4: What are the likely degradation pathways for 6-Bromo-4-iodo-1H-indole?

A4: Based on the general chemistry of indoles, the most probable degradation pathways involve oxidation of the indole ring. This can lead to the formation of various oxidized species, including indoxyl, isatin, and subsequent ring-opened products. Additionally, dehalogenation (loss of bromine or iodine) may occur under certain conditions, particularly upon exposure to light or in the presence of reducing agents.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of the solid compound (yellowing/browning) Oxidation or photodegradation.Store the compound at 2-8°C in an amber vial, and preferably under an inert atmosphere (argon or nitrogen). Minimize exposure to light and air during handling.
Appearance of new spots on TLC analysis Chemical degradation.Verify the purity of the solvent used for TLC. If the solvent is pure, the compound has likely degraded. Follow the recommended storage conditions strictly. Consider re-purification if the purity has dropped significantly.
Unexpected peaks in HPLC chromatogram Formation of degradation products.Review the storage and handling procedures. Perform a forced degradation study to identify potential degradation products and confirm if the observed peaks correspond to them.
Inconsistent experimental results Degradation of the starting material.Always use freshly sourced or properly stored 6-Bromo-4-iodo-1H-indole for experiments. It is good practice to check the purity of the compound by HPLC or TLC before use, especially if it has been in storage for an extended period.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for 6-Bromo-4-iodo-1H-indole

This protocol describes a reverse-phase HPLC method suitable for separating 6-Bromo-4-iodo-1H-indole from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program:

Time (min)% Mobile Phase B
040
2090
2590
2640
3040

3. HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of 6-Bromo-4-iodo-1H-indole in acetonitrile at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% TFA) to a final concentration of 0.1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of 6-Bromo-4-iodo-1H-indole under various stress conditions.

1. Acid Hydrolysis:

  • Dissolve 10 mg of 6-Bromo-4-iodo-1H-indole in 10 mL of 0.1 M HCl.

  • Heat the solution at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve 10 mg of 6-Bromo-4-iodo-1H-indole in 10 mL of 0.1 M NaOH.

  • Keep the solution at room temperature for 24 hours.

  • Neutralize the solution with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve 10 mg of 6-Bromo-4-iodo-1H-indole in 10 mL of acetonitrile.

  • Add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place 10 mg of the solid compound in a vial and heat in an oven at 80°C for 48 hours.

  • Dissolve the sample in acetonitrile and dilute with the mobile phase for HPLC analysis.

5. Photodegradation:

  • Dissolve 10 mg of 6-Bromo-4-iodo-1H-indole in 10 mL of acetonitrile.

  • Expose the solution to direct sunlight or a photostability chamber for 24 hours.

  • Keep a control sample in the dark.

  • Dilute both samples with the mobile phase for HPLC analysis.

Visualizations

experimental_workflow cluster_storage Storage Conditions cluster_problem Troubleshooting cluster_analysis Stability Analysis storage_conditions Optimal Storage: 2-8°C, Dark, Inert Atmosphere degradation Signs of Degradation: - Discoloration - New TLC/HPLC peaks storage_conditions->degradation Improper storage leads to hplc Stability-Indicating HPLC Method degradation->hplc Identified by forced_degradation Forced Degradation Study hplc->forced_degradation Method used in

Caption: Logical workflow for ensuring the stability of 6-Bromo-4-iodo-1H-indole.

signaling_pathway cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products indole 6-Bromo-4-iodo-1H-indole oxidation Oxidation (O2, Light, Heat) indole->oxidation dehalogenation Dehalogenation (Light, Reducing Agents) indole->dehalogenation oxidized_products Oxidized Indoles (e.g., Isatin derivatives) oxidation->oxidized_products dehalogenated_products Dehalogenated Indoles dehalogenation->dehalogenated_products

Caption: Potential degradation pathways of 6-Bromo-4-iodo-1H-indole.

Optimization

Troubleshooting low yields in Suzuki coupling of dihaloindoles

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of low yields in Suzuki-Miyaura cross-coupling reactions involving dihaloindole substrates.

Frequently Asked Questions (FAQs)

Q1: Why are dihaloindoles considered challenging substrates for Suzuki coupling?

A1: Dihaloindoles present several challenges. The presence of two halogen atoms raises the issue of regioselectivity, where the coupling can occur at either position. Furthermore, the indole nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] For N-H indoles, the acidic proton can be deprotonated by the base, which alters the electron density of the ring and can influence the reaction's outcome and lead to side reactions.[1]

Q2: What is the general reactivity trend for halogens in Suzuki coupling, and how does it apply to dihaloindoles?

A2: The typical reactivity of aryl halides in the oxidative addition step, which is often rate-limiting, follows the trend: I > Br > OTf >> Cl.[1][2][3] This means that in a dihaloindole containing two different halogens (e.g., 3-bromo-5-chloroindole), the coupling will preferentially occur at the more reactive halogen site. This inherent reactivity difference can be exploited to achieve selective mono-arylation.

Q3: What are the most common side reactions that lower the yield in these couplings?

A3: The most prevalent side reactions include:

  • Protodeboronation: The boronic acid or its ester derivative is replaced by a hydrogen atom, especially in the presence of water. This is a major issue with electron-deficient boronic acids.[3][4][5]

  • Dehalogenation: The starting dihaloindole is reduced, with one of the halogen atoms being replaced by a hydrogen. This is more common with highly reactive halides like iodides.[1][6]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This can be promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[4][7]

Troubleshooting Guide: Low Yields

This guide is structured to help you diagnose and solve specific issues encountered during the Suzuki coupling of dihaloindoles.

Issue 1: No reaction or very low conversion of the dihaloindole starting material.

  • Possible Cause: Inactive Catalyst

  • Possible Cause: Inefficient Oxidative Addition

    • Solution: The oxidative addition of the C-X bond to the palladium center can be slow, especially for less reactive halides like chlorides.[7] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7] These ligands stabilize the catalyst and accelerate the oxidative addition step.[7] Increasing the reaction temperature may also overcome the activation barrier.[2][7]

  • Possible Cause: Poor Solubility

    • Solution: Ensure all reactants, especially the base, are sufficiently soluble in the chosen solvent system.[2] If solubility is an issue, consider switching to a solvent like DMF, toluene, or 2-MeTHF.[4][8] Vigorous stirring is crucial for biphasic reactions to maximize the interaction between phases.[4]

Issue 2: Significant formation of a dehalogenated indole byproduct.

  • Possible Cause: Palladium-Hydride (Pd-H) Species Formation

    • Solution: Pd-H species, which cause dehalogenation, can form from reactions with the base, solvent (especially alcohols), or residual water.[1] To mitigate this, switch to aprotic solvents like dioxane or toluene.[1] Optimize the base, trying weaker inorganic bases such as K₂CO₃ or Cs₂CO₃.[1] If using an N-H indole, consider protecting the nitrogen with a group like Boc or SEM, as deprotonation can increase the ring's electron density and sometimes promote side reactions.[1]

Issue 3: Boronic acid starting material is consumed, but the main byproduct is a homocoupled biaryl.

  • Possible Cause: Presence of Oxygen

    • Solution: Homocoupling is often triggered by oxygen, which can oxidize the catalyst.[4] Ensure your solvent and reaction mixture are thoroughly degassed. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[3][8]

  • Possible Cause: Inefficient Precatalyst Activation

    • Solution: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) can sometimes proceed via homocoupling of the boronic acid.[9] Using a direct Pd(0) source like Pd(PPh₃)₄ or a more efficient precatalyst system can minimize this side reaction.[7]

Issue 4: The desired product is formed, but with poor regioselectivity.

  • Possible Cause: Similar Reactivity of C-X Bonds

    • Solution: If the two halogen sites have similar reactivity (e.g., 3,5-dibromoindole), achieving selectivity can be difficult. The choice of ligand is critical for controlling which site reacts.[10] A systematic screening of different ligands is often necessary. For instance, ligands like PPh₃ and Xantphos have been shown to influence selectivity in other dihaloazole systems.[10] The solvent can also play a role; nonpolar solvents may favor coupling at one site, while polar solvents may favor the other.[11][12]

Parameter Optimization Summary

The selection of catalyst, ligand, base, and solvent is critical and interdependent. The table below provides a general guide for optimizing these parameters for dihaloindole substrates.

ParameterCommon OptionsKey Considerations & Recommendations
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf), Buchwald Precatalysts (G3/G4)For sensitive substrates, air-stable precatalysts (e.g., XPhos Pd G3) are recommended to ensure consistent generation of the active catalyst.[4] Pd(PPh₃)₄ is a direct Pd(0) source but is oxygen-sensitive.[2]
Ligand PPh₃, P(t-Bu)₃, Buchwald Ligands (XPhos, SPhos), NHC Ligands (IPr), Bidentate Ligands (dppf, Xantphos)For challenging couplings (e.g., with aryl chlorides or electron-rich indoles), bulky, electron-rich monophosphine ligands like XPhos and SPhos are often superior.[4][7] Bidentate ligands like dppf can sometimes be effective.[10] A ligand screen is highly recommended.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃, KFThe base activates the boronic acid.[2][13] K₃PO₄ is often effective for difficult couplings.[2][7] Cs₂CO₃ is more soluble and can be very effective.[8] If protodeboronation is an issue, consider anhydrous conditions with K₃PO₄ or using KF.[3][4]
Solvent Dioxane/H₂O, THF/H₂O, DMF, Toluene, 2-MeTHFDioxane/water is a common starting point.[2] For substrates with poor solubility, DMF or toluene can be used at higher temperatures.[4] Anhydrous conditions can help prevent protodeboronation.[4] The polarity of the solvent can influence regioselectivity.[11]

Experimental Protocols

General Protocol for Suzuki Coupling of a Dihaloindole

This is a representative procedure that should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the dihaloindole (1.0 mmol, 1.0 equiv), the arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).[3] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[8] Finally, add the palladium catalyst/ligand system (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further product formation is observed.

  • Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for Small-Scale Reaction Screening

To efficiently optimize conditions, perform parallel small-scale reactions in vials, varying one parameter at a time (e.g., ligand, base, or solvent).

  • Prepare a stock solution of the dihaloindole and the boronic acid in the primary solvent.

  • In separate labeled vials, pre-weigh different palladium catalysts/ligands and bases.

  • Aliquot the stock solution into each vial under an inert atmosphere.

  • Add the secondary solvent (if applicable) and seal the vials.

  • Place all vials in a temperature-controlled heating block with stirring.

  • After a set time (e.g., 12 hours), cool the reactions, quench, and analyze the yield of each by LC-MS or ¹H NMR with an internal standard.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting and setting up your Suzuki coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n Active Catalyst oa_step Oxidative Addition pd0->oa_step pd2_complex R¹-Pd(II)L_n-X oa_step->pd2_complex tm_step Transmetalation pd2_complex->tm_step pd2_r1_r2 R¹-Pd(II)L_n-R² tm_step->pd2_r1_r2 boronate R²-B(OR)₃⁻ boronate->tm_step base Base base->boronate Activation boronic_acid R²-B(OH)₂ boronic_acid->boronate re_step Reductive Elimination pd2_r1_r2->re_step re_step->pd0 Catalyst Regeneration product R¹-R² re_step->product substrate R¹-X (Dihaloindole) substrate->oa_step

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow start Low Yield Observed check_sm Analyze Crude Reaction: Starting Material (SM) Status? start->check_sm sm_unreacted SM Largely Unreacted check_sm->sm_unreacted Unchanged sm_consumed SM Consumed, Complex Byproducts check_sm->sm_consumed Consumed sol_catalyst 1. Check Catalyst Activity (Run control reaction) 2. Use Stable Precatalyst sm_unreacted->sol_catalyst sol_ligand 1. Use Bulky, e⁻-Rich Ligand (e.g., XPhos, SPhos) 2. Screen Ligands sm_unreacted->sol_ligand sol_temp Increase Temperature sm_unreacted->sol_temp sol_solubility Check Solubility / Change Solvent sm_unreacted->sol_solubility check_byproducts Identify Main Byproduct sm_consumed->check_byproducts homocoupling Homocoupling? check_byproducts->homocoupling dehalogenation Dehalogenation? check_byproducts->dehalogenation protodeboronation Protodeboronation? check_byproducts->protodeboronation sol_homo 1. Thoroughly Degas Solvents 2. Use Pd(0) Source homocoupling->sol_homo sol_dehalo 1. Use Milder Base (K₂CO₃) 2. Use Aprotic Solvent 3. Protect N-H group dehalogenation->sol_dehalo sol_proto 1. Use Anhydrous Conditions 2. Use K₃PO₄ or KF 3. Use Boronic Ester (BPin) protodeboronation->sol_proto

Caption: A workflow diagram for troubleshooting low yields.

Decision_Tree start Select Initial Conditions for Dihaloindole Coupling halide What is the least reactive halide? start->halide chloride Aryl Chloride (C-Cl) halide->chloride C-Cl bromide Aryl Bromide/Iodide (C-Br/I) halide->bromide C-Br / C-I ligand_cl Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, IPr) chloride->ligand_cl base_cl Use Stronger Base (e.g., K₃PO₄) chloride->base_cl ligand_br Standard Ligand is a good start (e.g., PPh₃, dppf) bromide->ligand_br base_br Standard Base is a good start (e.g., K₂CO₃, Cs₂CO₃) bromide->base_br boronic_acid Is Protodeboronation a risk? (e.g., e⁻-deficient boronic acid) ligand_cl->boronic_acid base_cl->boronic_acid ligand_br->boronic_acid base_br->boronic_acid yes_proto Yes boronic_acid->yes_proto no_proto No boronic_acid->no_proto conditions_proto Use Anhydrous Conditions Use Boronate Ester (BPin) Base: K₃PO₄ or KF yes_proto->conditions_proto conditions_no_proto Aqueous solvent system is fine (e.g., Dioxane/H₂O) no_proto->conditions_no_proto

Caption: Decision tree for selecting initial reaction components.

References

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Iodo-Substituted Indoles

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions of iodo-sub...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions of iodo-substituted indoles.

Troubleshooting Guides

Issue 1: Low or No Conversion of Iodoindole Starting Material

Q: My cross-coupling reaction (Suzuki, Sonogashira, Heck, or Buchwald-Hartwig) with an iodo-substituted indole is showing low to no conversion of the starting material. What are the potential causes and how can I troubleshoot this?

A: Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. The high reactivity of the C-I bond in iodoindoles generally favors the reaction, but several factors can hinder its progress.

Troubleshooting Steps:

  • Catalyst and Ligand Integrity:

    • Palladium Catalyst Activity: The Pd(0) catalyst is sensitive to air and can decompose, appearing as a black precipitate (palladium black).[1][2] Ensure you are using a fresh, active palladium source. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it needs to be reduced in situ to the active Pd(0) species.[1]

    • Ligand Selection: The choice of ligand is critical, especially for challenging substrates. For electron-rich iodoindoles, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) can enhance catalytic activity.[3] For sterically hindered substrates, a proper ligand is crucial to facilitate oxidative addition and reductive elimination.[4]

  • Reaction Conditions:

    • Inert Atmosphere: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen.[2] Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen) by properly degassing solvents and using Schlenk techniques or a glovebox.[2]

    • Solvent Quality: Solvents must be anhydrous and deoxygenated.[5] Trace amounts of water or oxygen can deactivate the catalyst.

    • Base Selection and Quality: The choice and quality of the base are critical.[5] The base should be strong enough to facilitate the desired catalytic step (e.g., deprotonation of an alkyne in Sonogashira coupling or regeneration of the catalyst) but not so strong as to cause unwanted side reactions. Ensure the base is fresh and anhydrous.

    • Temperature: While many couplings with iodoindoles proceed at room temperature or with gentle heating, some systems may require higher temperatures to overcome activation barriers.[2] However, excessively high temperatures can lead to catalyst decomposition.[1]

  • Reagent Quality:

    • Coupling Partner: Ensure the coupling partner (e.g., boronic acid, alkyne, amine) is pure and has not degraded. Boronic acids, for instance, can dehydrate to form unreactive anhydrides.[5]

    • Indole Substrate: Verify the purity of your iodo-substituted indole. Impurities can sometimes poison the catalyst.

Troubleshooting Workflow:

G start Low/No Conversion check_catalyst Check Catalyst and Ligand Activity start->check_catalyst check_conditions Verify Reaction Conditions (Inert Atmosphere, Solvent, Base, Temperature) check_catalyst->check_conditions If catalyst is active optimize_catalyst Screen Different Catalysts/Ligands check_catalyst->optimize_catalyst If catalyst is suspect check_reagents Assess Reagent Purity (Indole, Coupling Partner) check_conditions->check_reagents If conditions are correct optimize_conditions Optimize Temperature and Base check_conditions->optimize_conditions If conditions are suspect check_reagents->optimize_catalyst If reagents are pure purify_reagents Purify Starting Materials check_reagents->purify_reagents If reagents are impure optimize_catalyst->optimize_conditions success Successful Reaction optimize_conditions->success purify_reagents->start

Caption: Troubleshooting workflow for low or no conversion.

Issue 2: Formation of Significant Side Products

Q: I am observing significant side products in my cross-coupling reaction. What are the common side reactions and how can I minimize them?

A: The formation of side products is a common challenge. The two most prevalent side reactions with iodo-substituted indoles are de-iodination (hydrodehalogenation) and homocoupling of the coupling partner.

1. De-iodination (Hydrodehalogenation):

  • Problem: The iodo-substituted indole is converted back to the parent indole without the iodine atom. This is particularly common with electron-deficient aryl halides.[5]

  • Causes and Solutions:

    • Catalyst and Ligand Choice: The ligand can influence the rate of side reactions. Switching to a more sterically hindered ligand can sometimes suppress hydrodehalogenation.[5]

    • Base: The nature and strength of the base can play a role. A weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃) may be preferable to a strong organic amine base.[5]

    • Solvent: The solvent can act as a hydride source. Ensure the use of high-purity, anhydrous solvents. If using an alcohol as a solvent, consider switching to an aprotic solvent.[5]

2. Homocoupling of the Coupling Partner (e.g., Glaser Coupling in Sonogashira Reactions):

  • Problem: The alkyne, boronic acid, or other coupling partner couples with itself to form a dimer. This is a common side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[2]

  • Causes and Solutions:

    • Strictly Anaerobic Conditions: Oxygen promotes the homocoupling side reaction.[2] Ensure your reaction is performed under a rigorously inert atmosphere.

    • Reduce Copper Catalyst Loading (for Sonogashira): Minimizing the amount of copper(I) iodide can help reduce the rate of homocoupling.[2]

    • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Many modern methods are designed to work efficiently without a copper co-catalyst.

    • Slow Addition of Coupling Partner: Maintaining a low concentration of the coupling partner throughout the reaction can disfavor the homocoupling pathway.

Frequently Asked Questions (FAQs)

Q1: Is N-protection of the indole required for cross-coupling reactions?

A: While some reactions, like certain Suzuki couplings, have been successful with unprotected iodoindoles, N-protection is generally recommended for many cross-coupling reactions, especially for Sonogashira and Heck couplings.[5] The unprotected N-H of the indole can interfere with the catalytic cycle, leading to side reactions and catalyst inhibition.[5] The choice of protecting group (e.g., Boc, SEM) can also influence reaction outcomes.

Q2: How do electron-donating or -withdrawing groups on the indole ring affect catalyst selection?

A: The electronic nature of the indole ring significantly influences the reactivity of the C-I bond and the choice of catalyst.

  • Electron-Withdrawing Groups (EWGs): The presence of a strong EWG (e.g., a nitro group) generally makes the iodoindole more reactive towards oxidative addition, which is often the rate-determining step.[5] However, it can also increase the propensity for side reactions. Catalyst systems with electron-rich and sterically hindered ligands are often employed to stabilize the palladium center and promote the desired coupling.[5]

  • Electron-Donating Groups (EDGs): EDGs can make the C-I bond more electron-rich, potentially slowing down the oxidative addition step. In such cases, a more electron-rich and sterically hindered ligand on the palladium catalyst can help to facilitate this step.

Q3: Which palladium catalysts are commonly used for cross-coupling with iodoindoles?

A: A variety of palladium catalysts have been successfully employed. The choice often depends on the specific type of cross-coupling reaction and the nature of the indole substrate.

  • Suzuki-Miyaura Reactions: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices.[5] For more challenging substrates, catalysts with bulky, electron-rich ligands like SPhos or XPhos are often used.[3]

  • Heck Reactions: Pd(OAc)₂ with a phosphine ligand is frequently used.[5]

  • Sonogashira Couplings: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst is the classic system.[5] Copper-free systems are also widely used to avoid homocoupling.

  • Buchwald-Hartwig Aminations: Catalyst systems composed of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) are generally effective.[6][7]

Data Presentation: Catalyst Performance in Cross-Coupling of Iodo-Heterocycles

The following tables summarize typical reaction conditions and approximate yields for various cross-coupling reactions with iodo-substituted heterocycles, providing a comparative guide for catalyst system selection.

Table 1: Catalyst Performance in Selective Suzuki-Miyaura Coupling at the C-4 Position of 2-Bromo-4-iodopyridine

Catalyst Precursor (mol%)LigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(OAc)₂ (2)SPhosK₂CO₃Toluene/H₂O1008~90-98Highly active catalyst, allows for lower catalyst loading.[6]
PdCl₂(dppf) (3)dppfCs₂CO₃DMF9012~88-96Effective for a broad range of boronic acids.[6]

Table 2: Catalyst Performance in Selective Sonogashira Coupling at the C-4 Position of 2-Bromo-4-iodopyridine

Catalyst Precursor (mol%)LigandCo-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
PdCl₂(PPh₃)₂ (3)PPh₃CuI (5)Et₃NTHFRT16~85-95Classic conditions, effective for a wide range of alkynes.[6]
Pd(OAc)₂ (2)XPhosNoneCs₂CO₃Dioxane8012~90-97Copper-free conditions, minimizes alkyne homocoupling.[6]

Table 3: Catalyst Performance in Selective Buchwald-Hartwig Amination at the C-4 Position of 2-Bromo-4-iodopyridine

Catalyst Precursor (mol%)LigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(OAc)₂ (2)XantphosCs₂CO₃Toluene11018~80-92Good for a variety of amines.[6]
Pd₂(dba)₃ (1.5)BINAPNaOtBuDioxane10024~85-95Effective for both primary and secondary amines.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Iodoindole
  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the iodoindole (1.0 mmol), the corresponding boronic acid or pinacol boronate ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).[6]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[6]

  • Add the degassed solvent (e.g., 1,4-dioxane/water, toluene/water) via syringe.[6]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of an Iodoindole
  • To an oven-dried Schlenk flask under an inert atmosphere, add the iodoindole (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) co-catalyst (e.g., CuI, 5-10 mol%) if applicable.[6]

  • Add the degassed solvent (e.g., THF, DMF) and the amine base (e.g., Et₃N, DIPEA).[6]

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.[6]

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 80 °C) for the required time.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.[6]

  • Concentrate the filtrate and purify the residue by column chromatography.

Mandatory Visualization

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-I L₂ Pd0->PdII_Aryl Oxidative Addition (Aryl-I) PdII_Coupling Aryl-Pd(II)-R' L₂ PdII_Aryl->PdII_Coupling Transmetalation (R'-B(OR)₂) Product Aryl-R' PdII_Coupling->Product Reductive Elimination Product->Pd0 G cluster_sonogashira Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-I L₂ Pd0->PdII_Aryl Oxidative Addition (Aryl-I) PdII_Coupling Aryl-Pd(II)-C≡CR' L₂ PdII_Aryl->PdII_Coupling Transmetalation Product Aryl-C≡CR' PdII_Coupling->Product Reductive Elimination Product->Pd0 CuI Cu(I)X Cu_Alkyne Cu(I)-C≡CR' Cu_Alkyne->PdII_Aryl Provides Alkynyl Group Cu_Alkyne->CuI + Pd(II) complex Alkyne H-C≡CR' Alkyne->Cu_Alkyne + Base

References

Optimization

Technical Support Center: Synthesis of 4-Substituted Indoles

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for the synthesis of 4-substituted indoles. The indole scaffold is a cornerstone in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of 4-substituted indoles. The indole scaffold is a cornerstone in medicinal chemistry and materials science, but introducing substituents at the C4-position presents unique and often frustrating challenges due to profound steric hindrance. This guide is designed to provide you, the practicing scientist, with in-depth troubleshooting advice, answers to frequently asked questions, and a clear rationale behind the recommended experimental choices.

Introduction: The C4-Position Challenge

The synthesis of 4-substituted indoles is a formidable task due to the steric congestion imposed by the peri-position relative to the pyrrole ring. This steric strain can significantly impede traditional indole synthesis methodologies, leading to low yields, undesired side products, or complete reaction failure. This guide will navigate the complexities of managing these steric effects in both classical and modern synthetic approaches.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures and provides a step-by-step approach to diagnosing and resolving the underlying issues related to steric hindrance.

Problem 1: Low or No Yield in Fischer Indole Synthesis with a Meta-Substituted Phenylhydrazine

Q: I am attempting a Fischer indole synthesis using a meta-substituted phenylhydrazine to target a 4-substituted indole, but I'm getting a complex mixture of products with very low yield of the desired C4-isomer. What is happening and how can I fix it?

A: This is a classic regioselectivity problem in the Fischer synthesis, exacerbated by steric effects.

Root Cause Analysis:

The key step in the Fischer synthesis is the acid-catalyzed[1][1]-sigmatropic rearrangement of the phenylhydrazone intermediate.[2] When you use a meta-substituted phenylhydrazine, the cyclization can occur at two different ortho positions, leading to a mixture of 4- and 6-substituted indoles.

  • Electronic Effects: Electron-donating groups on the phenylhydrazine generally accelerate the reaction.[3]

  • Steric Effects: A bulky substituent at the meta position will sterically disfavor cyclization at the adjacent C2 position of the benzene ring. This often leads to the 6-substituted indole being the major product, as the substituent is further away from the site of ring closure.[3] If the substituent is particularly large, the yield of the 4-substituted isomer can be negligible.

Troubleshooting Protocol:

  • Re-evaluate Your Catalyst: While strong Brønsted acids (H₂SO₄, HCl) or Lewis acids (ZnCl₂, BF₃) are standard, their harshness can lead to decomposition, especially with sensitive substrates.[2][4] Consider using polyphosphoric acid (PPA) which can sometimes offer better results under thermal conditions.

  • Modify Reaction Conditions: Experiment with a range of temperatures. Lower temperatures might favor the thermodynamically more stable product, but higher temperatures might be needed to overcome the activation energy for the sterically hindered cyclization.

  • Consider an Alternative Strategy: If regioselectivity remains poor, the Fischer Indole Synthesis may not be the optimal route for your target. Modern C-H activation strategies are often superior for accessing the C4-position directly and with high selectivity.[5]

Problem 2: Complete Failure of Bischler-Möhlau Synthesis for a Sterically Demanding 2,4-Disubstituted Indole

Q: My Bischler-Möhlau reaction between an α-bromo-acetophenone and a meta-substituted aniline is not yielding any of the desired 2-aryl-4-substituted indole. The starting materials are either recovered or form a tar-like substance.

A: The Bischler-Möhlau synthesis is notoriously sensitive to steric hindrance and often requires harsh conditions, which can lead to decomposition.[6][7]

Root Cause Analysis:

The reaction proceeds through the initial N-alkylation of the aniline by the α-bromo-ketone, followed by an acid-catalyzed cyclization and aromatization.[8] A bulky group on the aniline can severely hinder both the initial alkylation and the subsequent intramolecular electrophilic cyclization step. The high temperatures often required can also lead to polymerization and decomposition of the aniline starting material.

Troubleshooting Protocol:

  • Employ Microwave Irradiation: Microwave-assisted synthesis can be highly effective for overcoming the high activation energies in sterically hindered reactions.[9] The rapid, uniform heating can promote the desired cyclization while minimizing decomposition from prolonged exposure to high temperatures. A solvent-free, solid-state reaction under microwave irradiation is a proven method for improving yields in the Bischler-Möhlau synthesis.[9]

  • Use a Milder Catalyst: While the reaction is often run with excess aniline acting as both reactant and base, the addition of a milder catalyst like lithium bromide has been shown to facilitate the reaction under less harsh conditions.[7]

  • Switch to a Modern Cross-Coupling Approach: For 2,4-disubstituted indoles, palladium-catalyzed methods like the Larock indole synthesis can be far more efficient and tolerant of steric bulk.[10] This approach involves the annulation of an ortho-haloaniline with an alkyne and offers a much broader substrate scope.

Frequently Asked Questions (FAQs)

Q1: Why is C-H activation considered a superior strategy for synthesizing 4-substituted indoles compared to classical methods?

A1: Transition-metal-catalyzed C-H activation offers a more direct and regioselective route to functionalizing the indole core, particularly at the less reactive C4-C7 positions of the benzenoid ring.[11][12]

  • Directness: It avoids the need for pre-functionalized starting materials (like specific phenylhydrazines or anilines) and often proceeds in fewer steps.

  • Regiocontrol: The key advantage is the use of a directing group (DG) attached to the indole, typically at the N1 or C3 position. The metal catalyst coordinates to this directing group and is delivered specifically to the adjacent C-H bond (in this case, C4), ensuring high regioselectivity.[13][14] This overcomes the inherent electronic preference for substitution at C2 or C3.

Q2: What are some common directing groups used for C4-functionalization, and how do I choose one?

A2: The choice of directing group is critical and depends on the desired transformation (e.g., arylation, alkenylation) and the catalyst system.

  • Aldehyde Group (at C3): An aldehyde at the C3 position has been successfully used as a directing group for Ruthenium-catalyzed C4-alkenylation.[14]

  • Pivaloyl Group (at N1): A removable pivaloyl group on the indole nitrogen can direct Rhodium-catalyzed alkenylation to the C7 position, but related strategies can be adapted for C4.[12]

  • Transient Directing Groups: Some methods use transient directing groups, such as amino acids, which coordinate to the catalyst and the substrate in situ to direct the C-H activation and are not part of the final product.[13]

The selection depends on the stability of the group to the reaction conditions and the ease of its subsequent removal if it is not a desired part of the final molecule.

Q3: Can I use a bulky protecting group on the indole nitrogen to sterically block the C2/C3 positions and favor C4 functionalization?

A3: Yes, this is a viable and clever strategy. By installing a sterically demanding group on the indole nitrogen (e.g., a bulky triisopropylsilyl (TIPS) group or a 2,4,6-tri-tert-butylphenyl group), you can effectively shield the more reactive C2 and C7 positions. This steric blocking can force reactions to occur at the less hindered C4, C5, or C6 positions. For instance, this approach has been used in ruthenium-catalyzed C4 C-H phosphorylation of indoles.[1]

Visualizing Synthetic Strategies

Decision Workflow for 4-Substituted Indole Synthesis

This diagram outlines a logical decision-making process for selecting a synthetic route based on the substitution pattern of the target indole.

G start Target: 4-Substituted Indole sub_pattern Substitution Pattern? start->sub_pattern c4_only Only C4-Substituted sub_pattern->c4_only Mono c24_disub 2,4-Disubstituted sub_pattern->c24_disub Di c34_disub 3,4-Disubstituted sub_pattern->c34_disub Di ch_activation Strategy: C-H Activation (e.g., Pd, Ru catalysis) with Directing Group c4_only->ch_activation fischer Strategy: Fischer Indole Synthesis (High risk of regioisomers) c4_only->fischer larock Strategy: Larock Indole Synthesis (o-haloaniline + alkyne) c24_disub->larock intramol_cyclo Strategy: Intramolecular Cycloaddition c24_disub->intramol_cyclo c34_disub->ch_activation

Caption: Decision tree for selecting a synthetic strategy.

Mechanism: Directing Group Action in C-H Activation

This diagram illustrates the general mechanism by which a directing group facilitates regioselective C-H activation at the C4 position.

G cluster_0 Mechanism of Directed C-H Activation A Indole with Directing Group (DG) B Coordination of Metal Catalyst (M) to DG A->B + M-L_n C Cyclometalation: C-H Bond Cleavage at C4 B->C Intramolecular D Functionalization (e.g., with R-X) C->D Oxidative Addition E Reductive Elimination & Catalyst Regeneration D->E F 4-Functionalized Indole E->F Product Release

Caption: General mechanism for directed C4 C-H functionalization.

Quantitative Data Summary

The following table compares classical and modern approaches for the synthesis of 4-substituted indoles, highlighting the key challenges and advantages.

MethodTypical ConditionsSteric Hindrance ChallengesAdvantages of Modern Variants
Fischer Indole Synthesis Brønsted or Lewis acid, heat[2]Poor regioselectivity with meta-substituents; bulky groups favor C6-isomer; potential for reaction failure.[3][15]Buchwald modification allows for Pd-catalyzed coupling, expanding scope.[2]
Bischler-Möhlau Synthesis Excess aniline, high heat[6]Very sensitive to bulky groups on either reactant, leading to low yields or decomposition.[8]Microwave-assisted, solvent-free conditions can improve yields and reduce reaction times.[9]
C-H Activation (e.g., Pd, Ru) Metal catalyst, directing group, oxidant[11][13]Can be sensitive to ortho-substituents on coupling partners.[11]High regioselectivity for C4; broad functional group tolerance; direct and step-economical.[5][14]
Intramolecular Cycloaddition Thermal or transition-metal catalyzedSynthesis of complex acyclic precursors may be required.Highly modular; provides access to indolines that can be oxidized to indoles.[16]

References

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
  • [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of n
  • Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights.
  • Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Organic Chemistry Portal.
  • Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Journal of the American Chemical Society.
  • Synthesis of indoles. Organic Chemistry Portal.
  • Effect of steric hindrance on the regioselectivity.
  • “Back-to-Front” Indole Synthesis Using Silver(I) Catalysis: Unexpected C-3 Pyrrole Activation Mode Supported by DFT.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
  • Enantioselective Catalytic Synthesis of N-alkyl
  • (PDF) Synthesis of Indoles: Recent Advances.
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
  • C-H Functionalization of indoles and oxindoles through CDC reactions. [Source Not Available].
  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Fischer Indole Synthesis. YouTube.
  • Bischler–Möhlau indole synthesis. Wikipedia.
  • C4–H indole functionalisation: precedent and prospects. Royal Society of Chemistry.
  • Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal.
  • Why Do Some Fischer Indoliz
  • Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. YouTube.
  • Fischer indole synthesis. Wikipedia.
  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
  • Fischer Indole Synthesis: Mechanism, Fe
  • Bischler-Möhlau indole synthesis. chemeurope.com.
  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PubMed.
  • ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles
  • (PDF) ChemInform Abstract: Regioselective Synthesis of 4-Substituted Indoles via C-H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy.
  • Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer.
  • Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • Impact of Bulky Substituents on the Singlet Arylnitrene Ring Enlargement.
  • Bischler-Möhlau indole synthesis. Semantic Scholar.
  • Methods of indole synthesis: Part II, Bartoli indole synthesis, Gassman indole synthesis. YouTube.
  • Fischer indole synthesis applied to the total synthesis of n
  • Impact of Bulky Substituents on the Singlet Arylnitrene Ring Enlargement. PubMed Central.
  • Principal approaches for the synthesis of substituted indoles.
  • Overcoming steric hindrance in the synthesis of bulky indolizine deriv

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal from Indole Reaction Products

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on the removal of residual palladium catalysts from indole reaction products. Below you will f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of residual palladium catalysts from indole reaction products. Below you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to help you achieve high-purity indole compounds.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of indole compounds from palladium catalysts.

Q1: Why is simple filtration not effectively removing the palladium catalyst from my reaction mixture?

A1: Simple filtration is most effective for removing heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), or other insoluble palladium species.[1] If you are using a homogeneous catalyst (e.g., in Suzuki, Heck, or Sonogashira couplings), the palladium will remain dissolved in the solution and pass through a standard filter.[1][2] Additionally, fine colloidal palladium particles may also be difficult to remove by simple filtration alone.[1][3]

Troubleshooting Steps:

  • For Heterogeneous Catalysts: If you are using a heterogeneous catalyst and still observe palladium in your product, consider using a finer filter medium, such as a 0.45 µm PTFE membrane filter, or a well-packed Celite® pad (1-2 cm thick).[2] Pre-wetting the Celite pad with the reaction solvent can improve its efficacy.[2]

  • For Homogeneous Catalysts: You will need to employ alternative removal methods such as treatment with palladium scavengers, activated carbon, or column chromatography.[2][4]

Q2: My indole product is co-eluting with the palladium catalyst during column chromatography. What can I do?

A2: Co-elution is a common challenge. Here are several strategies to address this issue:

  • Optimize the Solvent System: Experiment with different solvent polarities to improve the separation between your indole product and the palladium species.[1]

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or another stationary phase.[1]

  • Use a Scavenger Pre-treatment: Before your main chromatographic separation, pass your crude product through a small plug or column of a suitable palladium scavenger.[1]

  • Post-Chromatography Scavenging: Even after chromatography, residual palladium can remain. A subsequent treatment with a scavenger is often necessary to reduce palladium levels to acceptable limits for pharmaceutical applications.[1][5]

Q3: I am experiencing low recovery of my indole product after treatment with activated carbon. How can this be improved?

A3: Activated carbon is very effective at removing palladium, but its high surface area can also lead to the adsorption of your desired product, resulting in yield loss.[1] To mitigate this:

  • Optimize the Amount of Activated Carbon: Use the minimum amount necessary for effective palladium removal. This typically requires some experimentation, starting with a lower weight percentage (e.g., 5 wt%).[1]

  • Screen Different Grades of Activated Carbon: Various grades of activated carbon are available, and some may have a lower affinity for your specific indole product.[1]

  • Control Treatment Time and Temperature: Shorter treatment times and lower temperatures can reduce product loss while still effectively removing palladium.[1]

Q4: I have used a palladium scavenger, but the palladium levels in my product are still too high. What could be the problem?

A4: Several factors can contribute to inefficient scavenging:

  • Incorrect Scavenger Selection: The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)), the solvent system, and the nature of your indole compound.[2] It is often beneficial to screen a small panel of scavengers to find the most effective one for your specific system.[2] Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[2]

  • Insufficient Scavenger or Reaction Time: Ensure you are using an adequate amount of the scavenger (check the manufacturer's recommendations) and allowing sufficient time for it to bind to the palladium.[2]

  • Strong Chelation by the Product: Some indole-containing compounds, especially those with nitrogen-containing functional groups, can act as strong ligands and bind tightly to palladium, making it difficult for the scavenger to compete.[6] In such cases, you may need to use a scavenger with a very high affinity for palladium or optimize the scavenging conditions (e.g., temperature, time).[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from indole reaction products?

A1: The most common methods include:

  • Filtration through Celite®: Primarily for removing insoluble, heterogeneous palladium catalysts like Pd/C.[1][3]

  • Column Chromatography: A standard purification technique to separate the indole product from the palladium catalyst and other impurities.[1][3]

  • Activated Carbon Treatment: A cost-effective method for adsorbing various forms of palladium.[1][7]

  • Palladium Scavengers: Solid-supported or soluble reagents with functional groups that have a high affinity for palladium, allowing for its removal by filtration or extraction.[1][4][8] Common functional groups include thiols, thioureas, and trimercaptotriazine (TMT).[1]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[9]

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors:

  • Form of Palladium: Heterogeneous (solid) or homogeneous (dissolved).[9]

  • Nature of Your Indole Product: Its solubility, stability, and potential to chelate with palladium.[9]

  • Required Purity Level: For early-stage research, higher residual palladium levels might be acceptable, while for active pharmaceutical ingredients (APIs), very low levels (<10 ppm) are often required.[8][10]

  • Scale of the Reaction: Some methods are more amenable to large-scale production than others.

The following decision tree can help guide your choice:

G start Start: Crude Indole Product with Palladium is_pd_hetero Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? start->is_pd_hetero filtration Filtration through Celite® is_pd_hetero->filtration Yes homogeneous_methods Choose a Method for Homogeneous Palladium is_pd_hetero->homogeneous_methods No check_purity1 Check Palladium Level filtration->check_purity1 check_purity1->homogeneous_methods Purity Not OK end Pure Indole Product check_purity1->end Purity OK scavenger Palladium Scavenger homogeneous_methods->scavenger activated_carbon Activated Carbon homogeneous_methods->activated_carbon chromatography Column Chromatography homogeneous_methods->chromatography check_purity2 Check Palladium Level scavenger->check_purity2 activated_carbon->check_purity2 chromatography->check_purity2 check_purity2->end Purity OK further_purification Further Purification Needed? check_purity2->further_purification Purity Not OK further_purification->scavenger Try Scavenger further_purification->activated_carbon Try Activated Carbon G start Start: Crude Indole Product in Solvent add_scavenger Add Solid-Supported Palladium Scavenger start->add_scavenger stir Stir at RT or Elevated Temperature (1-18h) add_scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter wash Wash Scavenger with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate Under Reduced Pressure combine->concentrate end Purified Indole Product concentrate->end

References

Optimization

Technical Support Center: Strategies for Preventing N-H Reactivity in C-C Bond Formation

Welcome to the technical support center for navigating the challenges of N-H reactivity during carbon-carbon bond formation. This resource is designed for researchers, scientists, and professionals in drug development, p...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges of N-H reactivity during carbon-carbon bond formation. This resource is designed for researchers, scientists, and professionals in drug development, providing practical troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect N-H bonds during C-C bond formation reactions?

A1: The N-H bond in amines and related compounds is reactive for several reasons that can interfere with C-C bond formation, particularly in transition metal-catalyzed cross-coupling reactions:

  • Nucleophilicity: The lone pair on the nitrogen atom makes amines nucleophilic, allowing them to react with electrophilic reagents or catalysts.[1]

  • Acidity: The proton on the nitrogen is acidic and can be deprotonated by bases present in the reaction mixture. This can lead to undesired side reactions or deactivation of organometallic reagents.

  • Catalyst Inhibition: Free N-H groups can coordinate to the metal center of a catalyst (e.g., Palladium), leading to catalyst deactivation and preventing the desired catalytic cycle from proceeding efficiently.[2]

Protecting the N-H group temporarily converts the amine into a less reactive functional group, such as a carbamate or sulfonamide, preventing these unwanted side reactions and ensuring the C-C bond formation proceeds as intended.[1]

Q2: How do I choose the most suitable protecting group for my specific reaction?

A2: The selection of an appropriate N-H protecting group is critical and depends on several factors:

  • Stability: The protecting group must be stable under the conditions of the planned C-C bond formation reaction. For example, a Boc group is stable under basic and nucleophilic conditions but is cleaved by acid.[3] Conversely, a Cbz group is stable to a wide range of conditions but is readily removed by hydrogenolysis.[4][5]

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not affect other functional groups in the molecule.[6]

  • Orthogonality: In a multi-step synthesis, it is often necessary to deprotect one functional group without affecting others. An orthogonal protecting group strategy involves using protecting groups that can be removed under distinct conditions.[1][7] For instance, a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis) are orthogonal to each other.

The following decision workflow can aid in selecting an appropriate protecting group:

G start Start: Need to protect an N-H group q1 What are the conditions of the C-C bond formation step? start->q1 acid Acidic Conditions q1->acid Acidic base Basic Conditions q1->base Basic reductive Reductive Conditions (e.g., H2/Pd) q1->reductive Reductive oxidative Oxidative Conditions q1->oxidative Oxidative pg_acid Consider acid-stable groups: - Carbobenzyloxy (Cbz) - Tosyl (Ts) acid->pg_acid pg_base Consider base-stable groups: - tert-Butoxycarbonyl (Boc) - Carbobenzyloxy (Cbz) base->pg_base pg_reductive Consider groups stable to hydrogenolysis: - tert-Butoxycarbonyl (Boc) - Tosyl (Ts) reductive->pg_reductive pg_oxidative Consider groups stable to oxidation: - tert-Butoxycarbonyl (Boc) - Carbobenzyloxy (Cbz) oxidative->pg_oxidative q2 Are there other protecting groups in the molecule? pg_acid->q2 pg_base->q2 pg_reductive->q2 pg_oxidative->q2 yes Yes q2->yes no No q2->no orthogonal Select an orthogonal protecting group. Example: If a Boc group is present, consider Cbz or Fmoc. yes->orthogonal select Select the most robust group based on reaction conditions. no->select orthogonal->select

Caption: Decision workflow for selecting an N-H protecting group.

Q3: What are some of the most common N-H protecting groups used in C-C bond formation?

A3: The most widely utilized protecting groups for amines are carbamates, due to their stability and predictable reactivity.[1] Key examples include:

  • tert-Butoxycarbonyl (Boc): This is arguably the most common amine protecting group in non-peptide chemistry.[8] It is stable to a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments, but is easily removed with mild acids like trifluoroacetic acid (TFA) or HCl in an organic solvent.[3][9]

  • Carbobenzyloxy (Cbz or Z): A cornerstone in peptide synthesis, the Cbz group is robust and stable to both basic and mildly acidic conditions.[4][10] Its key feature is its facile removal by catalytic hydrogenolysis (e.g., H₂ with a Palladium catalyst), which releases the free amine along with volatile byproducts (toluene and CO₂).[4][5]

  • Tosyl (Ts): This sulfonamide-based protecting group is very stable to a wide range of reaction conditions, including strong acids and bases, and oxidative and reductive conditions that would cleave other groups.[11] However, its removal requires harsh conditions, such as reduction with sodium in liquid ammonia or strong acid treatment at elevated temperatures, which can limit its applicability for sensitive substrates.[12][13]

Troubleshooting Guides

Problem 1: My N-H protection reaction is not working or gives a low yield.

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow:

G start Start: Low yield in N-H protection reaction check_reagents 1. Check Reagent Quality - Is the amine starting material pure? - Is the protecting group reagent (e.g., Boc₂O, Cbz-Cl) fresh? - Are solvents anhydrous? start->check_reagents check_conditions 2. Verify Reaction Conditions - Is the temperature correct? - Is the reaction under an inert atmosphere (if required)? - Is the stirring adequate? check_reagents->check_conditions No Issue solution_reagents Solution: - Purify starting materials. - Use fresh reagents and anhydrous solvents. check_reagents->solution_reagents Issue Found check_base 3. Evaluate the Base - Is the base strong enough? - Is the correct stoichiometry of base being used? (e.g., to neutralize HCl from Cbz-Cl) check_conditions->check_base No Issue solution_conditions Solution: - Adjust temperature as per protocol. - Ensure proper inert atmosphere techniques. - Use efficient stirring. check_conditions->solution_conditions Issue Found check_monitoring 4. Monitor Reaction Progress - Are you monitoring by TLC or LC-MS? - Have you allowed sufficient reaction time? check_base->check_monitoring No Issue solution_base Solution: - Switch to a stronger or different base (e.g., TEA, DIPEA, NaHCO₃, Na₂CO₃). - Adjust stoichiometry. check_base->solution_base Issue Found solution_monitoring Solution: - Take time points to track progress. - Extend reaction time if necessary. check_monitoring->solution_monitoring

Caption: Troubleshooting workflow for a failed N-H protection reaction.

Problem 2: The protecting group is cleaved during my C-C bond formation reaction.

If the protecting group is not stable to the reaction conditions, you will need to either change the protecting group or modify the reaction conditions.

  • Symptom: Appearance of unprotected amine or related side-products in the reaction mixture.

  • Cause: The chosen protecting group is not robust enough for the reaction conditions (e.g., using an acid-labile Boc group in a reaction that generates acidic byproducts).

  • Solution:

    • Switch to a more robust protecting group. Refer to the stability data in the tables below. For example, if a Boc group is being cleaved, a Cbz or Tosyl group may be more suitable.

    • Modify reaction conditions. If possible, switch to milder conditions. For example, some Suzuki couplings can be run at lower temperatures or with different base/solvent combinations that may be more compatible with your protecting group.[14][15]

Problem 3: I am unable to remove the protecting group after the C-C bond formation step.

Deprotection can sometimes be challenging, especially with sterically hindered substrates or very stable protecting groups like Tosyl.

  • Symptom: The protected amine persists even after subjecting it to standard deprotection conditions.

  • Cause: The deprotection conditions are not sufficiently potent, or the substrate is sterically hindered, preventing reagent access.

  • Solution:

    • Increase reaction time or temperature. Forcing the conditions can often drive the deprotection to completion.

    • Use a stronger deprotection reagent. For example, if 4M HCl in dioxane is not removing a Boc group, neat TFA can be used.[3]

    • Try an alternative deprotection method. There are numerous methods for cleaving any given protecting group. For example, while hydrogenolysis is standard for Cbz removal, other reductive methods or strong acids can also be employed. For the highly stable Tosyl group, harsh methods like sodium in liquid ammonia or newer, milder methods involving reductive cleavage (e.g., SmI₂) or photochemical cleavage may be effective.[12][16]

Data Presentation: Protecting Group Stability and Conditions

The following tables summarize the stability and common reaction conditions for the introduction and removal of key N-H protecting groups.

Table 1: Stability of Common N-H Protecting Groups

Protecting GroupStable to Strong BaseStable to Mild AcidStable to Strong AcidStable to H₂/PdStable to Oxidants
Boc Yes[17]No[3]No[3]Yes[3]Yes
Cbz Yes[4]Yes[4]NoNo[4]Yes
Tosyl (Ts) Yes[11]Yes[11]No (harsh)[13]Yes[11]Yes

Table 2: Representative Conditions for N-H Protection

Protecting GroupReagentBase/CatalystSolventTemp (°C)TimeYield (%)
Boc (Boc)₂OTEA or DMAPDCM or THFRoom Temp1-12 h>90[8][9]
Cbz Cbz-Claq. Na₂CO₃Water/Dioxane0 - RT2-4 h~95[4][10]
Tosyl (Ts) Ts-ClPyridineDCM0 - RT4-12 h>90[11]

Table 3: Representative Conditions for N-H Deprotection

Protecting GroupReagent(s)SolventTemp (°C)Time
Boc TFA or 4M HClDCM or DioxaneRoom Temp0.5-4 h[3]
Cbz H₂ (1 atm), 10% Pd/CMethanol or EthanolRoom Temp1-4 h[4]
Tosyl (Ts) Na, liquid NH₃THF/NH₃-781-2 h[12]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine [11]

  • Dissolution: Dissolve the primary amine (1.0 mmol) in Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL) in a round-bottom flask.

  • Base Addition: Add triethylamine (TEA) (1.5 mmol, 1.5 eq.) to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2 to 18 hours.[11]

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-Boc protected amine.[11]

Mechanism of Boc Protection:

G cluster_0 Mechanism of Boc Protection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R-NH-Boc Intermediate->Product Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: Mechanism for the Boc protection of an amine.

Protocol 2: General Procedure for Cbz Deprotection via Hydrogenolysis [4]

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Purge the flask with hydrogen gas (a balloon of H₂ is often sufficient for small-scale reactions) and stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[4]

Mechanism of Cbz Deprotection:

G cluster_1 Mechanism of Cbz Deprotection (Hydrogenolysis) CbzAmine R-NH-Cbz CarbamicAcid [R-NH-COOH] (Unstable Carbamic Acid) CbzAmine->CarbamicAcid Hydrogenolysis Toluene Toluene CbzAmine->Toluene H2PdC H₂ / Pd-C H2PdC->CarbamicAcid Product R-NH₂ CarbamicAcid->Product Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism for the Cbz deprotection via catalytic hydrogenolysis.

Protocol 3: General Procedure for Tosyl Protection of an Amine [11]

  • Setup: Dissolve the amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Base Addition: Add pyridine (2.0 mL) to the solution.

  • Reagent Addition: Add p-toluenesulfonyl chloride (Ts-Cl) (1.2 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.[11]

References

Troubleshooting

Technical Support Center: HPLC Method Development for Purity Analysis of 6-Bromo-4-iodo-1H-indole

Welcome to the dedicated technical support resource for the HPLC purity analysis of 6-Bromo-4-iodo-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for the HPLC purity analysis of 6-Bromo-4-iodo-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently encountered challenges during method development and routine analysis.

Introduction

6-Bromo-4-iodo-1H-indole is a halogenated indole derivative with potential applications in medicinal chemistry and drug discovery. Accurate determination of its purity is critical for ensuring the quality, safety, and efficacy of any downstream applications. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.

This guide provides a comprehensive framework for developing a robust, stability-indicating HPLC method for 6-Bromo-4-iodo-1H-indole, along with practical solutions to common analytical hurdles.

Frequently Asked Questions (FAQs)

Here we address common questions that may arise during the HPLC analysis of 6-Bromo-4-iodo-1H-indole.

Q1: What is the recommended starting HPLC column and mobile phase for the analysis of 6-Bromo-4-iodo-1H-indole?

A1: For a non-polar compound like 6-Bromo-4-iodo-1H-indole, a reversed-phase (RP) HPLC method is the most suitable approach. A C18 column is the recommended starting point due to its versatility and wide availability. A good starting mobile phase would be a gradient of acetonitrile (ACN) and water, with 0.1% formic acid added to both to improve peak shape and reproducibility. A typical starting gradient could be 20-80% ACN over 20 minutes.

Q2: I am observing significant peak tailing for the main analyte peak. What are the likely causes and how can I resolve this?

A2: Peak tailing for indole compounds is often due to secondary interactions between the basic indole nitrogen and residual acidic silanol groups on the silica-based column packing. To mitigate this, consider the following:

  • Lower the mobile phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the silanol groups, reducing their interaction with the analyte.

  • Use an end-capped column: Modern, high-purity silica columns are "end-capped" to minimize the number of free silanol groups. Ensure you are using such a column.

  • Consider a different stationary phase: If tailing persists, a column with a different stationary phase, such as a phenyl-hexyl column, might offer different selectivity and improved peak shape.

Q3: My resolution between the main peak and a closely eluting impurity is poor. How can I improve the separation?

A3: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method. Here are some strategies:

  • Optimize the gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.

  • Change the organic modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.

  • Adjust the mobile phase pH: Small changes in pH can affect the ionization state of your analyte and impurities, potentially leading to better separation.

  • Use a longer column or a column with smaller particles: This will increase the column's efficiency (plate number), resulting in sharper peaks and better resolution.

Q4: How do I develop a stability-indicating HPLC method for 6-Bromo-4-iodo-1H-indole?

A4: A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products. To develop such a method, you need to perform forced degradation studies.[1] This involves subjecting a sample of 6-Bromo-4-iodo-1H-indole to various stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. The HPLC method must then be able to separate the main peak from all the degradation peaks.

Q5: What are the potential impurities I should be looking for in a 6-Bromo-4-iodo-1H-indole sample?

A5: Without a specific synthesis route, predicting the exact impurities is challenging. However, common impurities in indole synthesis can include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Positional isomers: Isomers with bromine and iodine at different positions on the indole ring.

  • Byproducts of side reactions: Compounds formed from unintended reactions during synthesis.

  • Degradation products: Formed due to instability of the final compound.

A thorough understanding of the synthetic pathway is crucial for identifying potential process-related impurities.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of 6-Bromo-4-iodo-1H-indole.

Problem Potential Causes Solutions
Peak Tailing Secondary interactions with silanols, Column overload, Extracolumn dead volume- Add 0.1% formic acid or TFA to the mobile phase.- Use a high-purity, end-capped C18 column.- Reduce sample concentration or injection volume.- Use shorter, narrower ID tubing.
Peak Fronting Sample solvent stronger than mobile phase, Column overload- Dissolve the sample in the initial mobile phase.- Reduce sample concentration.
Broad Peaks Low column efficiency, High dead volume, Contaminated column- Use a longer column or a column with smaller particles.- Check and minimize tubing lengths.- Flush the column with a strong solvent or replace it.
Poor Resolution Inadequate selectivity, Low column efficiency- Optimize mobile phase composition (organic modifier, pH).- Use a shallower gradient.- Switch to a different column chemistry (e.g., Phenyl-Hexyl).- Increase column length or use smaller particle size.
Ghost Peaks Contaminated mobile phase, Carryover from previous injections- Use fresh, high-purity solvents.- Implement a needle wash step in the autosampler method.- Run blank injections to identify the source of contamination.
Baseline Drift Column not equilibrated, Mobile phase composition changing, Detector lamp aging- Equilibrate the column for a sufficient time before injection.- Ensure proper mixing and degassing of the mobile phase.- Check the detector lamp's energy and replace if necessary.

Visual Troubleshooting Workflow

Caption: A flowchart for troubleshooting common HPLC issues.

Experimental Protocols

Suggested HPLC Method for Purity Analysis of 6-Bromo-4-iodo-1H-indole

This method provides a robust starting point for the analysis. Optimization may be required based on the specific impurity profile of your sample.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with ultrapure water. Mix thoroughly and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC grade acetonitrile. Mix thoroughly and degas.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 6-Bromo-4-iodo-1H-indole sample and dissolve it in 1.0 mL of methanol.

    • Vortex and sonicate the solution to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and the prepared mobile phases.

    • Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column oven temperature to 30 °C and the UV detection wavelength to 280 nm.

    • Inject the prepared sample solution and acquire the chromatogram.

HPLC Method Development Workflow

A systematic approach to method development is crucial for achieving a robust and reliable analytical method.

Caption: A workflow for systematic HPLC method development.

Method Validation

Once a suitable HPLC method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[2][3][4] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[3]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

References

Optimization

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-4-iodo-1H-indole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4-iodo-1H-indole. Th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4-iodo-1H-indole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is the most scalable synthetic route to prepare 6-Bromo-4-iodo-1H-indole?

A1: For a scalable and reliable synthesis, the Leimgruber-Batcho indole synthesis is the recommended route. This method involves the preparation of a substituted o-nitrotoluene precursor, followed by a two-step conversion to the desired indole. This approach offers advantages over direct halogenation of the indole core, which often leads to issues with regioselectivity and the formation of multiple isomers.

Q2: What is the key starting material for the Leimgruber-Batcho synthesis of 6-Bromo-4-iodo-1H-indole?

A2: The key starting material is 2-nitro-5-bromo-3-iodotoluene. This precursor contains the desired substitution pattern, which is then carried through the indole ring formation.

Q3: What are the main stages of the Leimgruber-Batcho synthesis for this molecule?

A3: The synthesis can be broken down into two main stages following the preparation of the 2-nitro-5-bromo-3-iodotoluene precursor:

  • Enamine Formation: The reaction of the o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene intermediate.

  • Reductive Cyclization: The reduction of the nitro group of the enamine intermediate, which is followed by cyclization and elimination to form the indole ring.

Q4: What are the typical reagents used for the reductive cyclization step?

A4: A variety of reducing agents can be employed for this step. Common choices include:

  • Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel.[1]

  • Iron powder in acetic acid.[1]

  • Sodium dithionite.[1] The choice of reducing agent can depend on the scale of the reaction and the presence of other functional groups.

II. Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of 6-Bromo-4-iodo-1H-indole via the Leimgruber-Batcho pathway.

A. Synthesis of the Precursor: 2-Nitro-5-bromo-3-iodotoluene

A plausible synthetic route for the precursor is outlined below, starting from the commercially available 2-amino-5-bromotoluene.

Experimental Workflow for Precursor Synthesis

A 2-Amino-5-bromotoluene B Iodination A->B Iodine, HIO3, H2SO4, AcOH C 2-Amino-5-bromo-3-iodotoluene B->C D Diazotization & Sandmeyer Reaction C->D 1. NaNO2, H2SO4 2. NaNO2, Cu2O E 2-Nitro-5-bromo-3-iodotoluene D->E

Caption: Proposed synthetic workflow for the precursor 2-nitro-5-bromo-3-iodotoluene.

Problem Possible Cause(s) Troubleshooting Steps
Low yield of 2-Amino-5-bromo-3-iodotoluene (Iodination Step) Incomplete iodination.- Ensure the use of a strong oxidizing agent like periodic acid (HIO₃) or nitric acid in the presence of iodine. - Monitor the reaction progress using TLC or GC-MS to ensure full consumption of the starting material. - Increase the reaction time or temperature if the reaction is sluggish.
Formation of di-iodinated or other side products.- Control the stoichiometry of the iodinating agent carefully. - Maintain the recommended reaction temperature to minimize side reactions.
Low yield or incomplete conversion in the Sandmeyer reaction (Nitration Step) Incomplete diazotization.- Ensure the reaction temperature is kept low (0-5 °C) during the addition of sodium nitrite to prevent decomposition of the diazonium salt. - Use a slight excess of sodium nitrite to ensure complete conversion.
Inefficient displacement of the diazonium group.- Ensure the copper(I) oxide catalyst is active. - Add the diazonium salt solution slowly to the solution of sodium nitrite and copper catalyst to control the reaction rate and temperature.
B. Leimgruber-Batcho Synthesis of 6-Bromo-4-iodo-1H-indole

Experimental Workflow for Leimgruber-Batcho Synthesis

A 2-Nitro-5-bromo-3-iodotoluene B Enamine Formation A->B DMF-DMA, Pyrrolidine, DMF C β-(Dimethylamino)-2-nitro-5-bromo-3-iodostyrene B->C D Reductive Cyclization C->D Reducing Agent (e.g., Fe/AcOH or H2, Pd/C) E 6-Bromo-4-iodo-1H-indole D->E

Caption: Leimgruber-Batcho synthesis of 6-Bromo-4-iodo-1H-indole.

Problem Possible Cause(s) Troubleshooting Steps
Low yield of the enamine intermediate Incomplete reaction of the o-nitrotoluene.- Ensure that the N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine are of high purity and freshly opened or distilled. - Increase the reaction temperature and/or reaction time. The reaction is typically carried out at reflux in DMF.[2] - Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the intensely colored enamine product.[1]
Decomposition of the enamine.- The enamine intermediate can be unstable. It is often recommended to proceed to the next step without extensive purification.
Low yield of 6-Bromo-4-iodo-1H-indole in the reductive cyclization step Incomplete reduction of the nitro group.- If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C or Raney nickel) is active. A fresh batch of catalyst is recommended. - Ensure adequate hydrogen pressure and efficient stirring to facilitate the reaction. - If using a chemical reducing agent like iron in acetic acid, ensure the iron powder is finely divided and activated if necessary.[1]
Formation of side products.- Over-reduction can sometimes occur, leading to the formation of indolines. Monitor the reaction progress carefully and stop the reaction once the indole formation is complete. - In some cases, the enamine double bond can be reduced. This can be minimized by the choice of reducing agent and reaction conditions.
Difficulty in purifying the final product Presence of residual starting materials or intermediates.- Optimize the reaction conditions for both steps to ensure complete conversion. - Use column chromatography on silica gel for purification. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
Decomposition of the product on silica gel.- Dihalogenated indoles can sometimes be sensitive to acidic silica gel. If decomposition is observed, consider deactivating the silica gel with a small amount of a base like triethylamine in the eluent.

III. Experimental Protocols

A. Proposed Synthesis of 2-Nitro-5-bromo-3-iodotoluene

This is a proposed protocol based on standard organic chemistry transformations. Optimization may be required.

Step 1: Iodination of 2-Amino-5-bromotoluene

  • To a stirred solution of 2-amino-5-bromotoluene in glacial acetic acid, add iodine and periodic acid.

  • Heat the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into an aqueous solution of sodium bisulfite to quench the excess iodine.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-amino-5-bromo-3-iodotoluene.

Step 2: Sandmeyer Reaction to introduce the Nitro Group

  • Dissolve 2-amino-5-bromo-3-iodotoluene in a mixture of sulfuric acid and water and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of sodium nitrite in water and add copper(I) oxide.

  • Slowly add the cold diazonium salt solution to the copper(I) oxide/sodium nitrite mixture, allowing the temperature to rise gradually.

  • After the addition is complete, stir the mixture at room temperature until the evolution of nitrogen gas ceases.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude 2-nitro-5-bromo-3-iodotoluene by column chromatography.

B. Leimgruber-Batcho Synthesis of 6-Bromo-4-iodo-1H-indole

Step 1: Enamine Formation

  • In a round-bottom flask, dissolve 2-nitro-5-bromo-3-iodotoluene in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The formation of the enamine is usually indicated by a significant color change to a deep red or purple.[1]

  • Once the starting material is consumed, cool the reaction mixture. The crude enamine is often used directly in the next step without isolation.

Step 2: Reductive Cyclization Method A: Catalytic Hydrogenation

  • Transfer the crude enamine solution to a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC for the disappearance of the enamine and the formation of the indole.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

Method B: Iron in Acetic Acid

  • To a stirred solution of the crude enamine in acetic acid, add iron powder portion-wise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the excess iron.

  • Dilute the filtrate with water and extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification of 6-Bromo-4-iodo-1H-indole

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • The purified 6-Bromo-4-iodo-1H-indole should be a solid. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

IV. Quantitative Data

Reaction Step Reactants Reagents Typical Yield Reference
Enamine Formation o-Nitrotoluene derivativeDMF-DMA, PyrrolidineGood to Excellent[2]
Reductive Cyclization (Catalytic Hydrogenation) Enamine IntermediateH₂, Pd/C or Raney NiHigh[1]
Reductive Cyclization (Fe/AcOH) Enamine IntermediateFe, Acetic AcidGood[1]

References

Troubleshooting

Technical Support Center: Strategies to Improve Reaction Times for Indole Functionalization

Welcome to the Technical Support Center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently as...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving reaction times in indole functionalization experiments.

Frequently Asked Questions (FAQs)

Q1: My indole functionalization reaction is sluggish or not proceeding to completion. What are the general parameters I should investigate to increase the reaction rate?

A1: Several factors can contribute to slow reaction times. A systematic optimization of the following parameters is recommended:

  • Temperature: Increasing the reaction temperature often accelerates reaction rates. However, be mindful of potential side reactions or degradation of starting materials and products at elevated temperatures. Microwave irradiation can be a highly effective method for significantly reducing reaction times by providing rapid and efficient heating.[1][2]

  • Catalyst and Ligand: The choice of catalyst and ligand is crucial, especially in transition-metal-catalyzed reactions. Screening different catalysts (e.g., Palladium, Copper, Rhodium) and ligands (e.g., phosphines, N-heterocyclic carbenes) can dramatically impact catalytic activity and, consequently, reaction speed.

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate.[3][4] A solvent screen is often a valuable exercise. For instance, polar aprotic solvents like DMF or DMSO can sometimes accelerate reactions, but the optimal solvent is highly dependent on the specific reaction mechanism.[5]

  • Base: In reactions requiring a base, its strength and nature are critical. The base is often involved in a rate-determining deprotonation step. Screening a variety of inorganic and organic bases is advisable.

  • Concentration: Increasing the concentration of reactants can sometimes lead to faster reaction rates, but this can also promote side reactions in some cases.

Q2: I am observing catalyst deactivation in my Palladium-catalyzed C-H functionalization of indole. What are the common causes and how can I mitigate this?

A2: Catalyst deactivation is a common issue in Palladium-catalyzed reactions and can manifest as a sluggish or stalled reaction.[6] Key causes and solutions include:

  • Catalyst Poisoning: Impurities in substrates, reagents, or solvents can act as poisons to the palladium catalyst.[6]

    • Solution: Ensure all reagents and solvents are of high purity and are thoroughly dried and degassed.[6] Heteroatoms like sulfur and sometimes nitrogen within the substrate can also coordinate to the metal center and inhibit catalysis.[7]

  • Product Inhibition: The indole product or byproducts can coordinate to the palladium center, inhibiting its catalytic activity.[6]

    • Solution: In some cases, slow addition of a coupling partner can help to minimize the concentration of inhibitory species and maintain catalyst activity.[6]

  • Thermal Degradation: High reaction temperatures can lead to the degradation of the catalyst.

    • Solution: Optimize the reaction temperature to find a balance between a reasonable reaction rate and catalyst stability.

  • Incorrect Ligand Choice: The ligand plays a critical role in stabilizing the active catalytic species.

    • Solution: Experiment with different ligands. Bulky, electron-rich phosphine ligands are often effective at stabilizing the palladium catalyst.[6]

Q3: How can I improve the regioselectivity of my indole functionalization, particularly when trying to functionalize the benzene ring (C4-C7 positions)?

A3: The C2 and C3 positions of the indole ring are inherently more reactive. Functionalizing the less reactive C4-C7 positions requires specific strategies:[6][8]

  • Directing Groups (DGs): This is a common and effective strategy. A directing group is installed on the indole nitrogen (N1) or at the C3 position, which then directs the metal catalyst to a specific C-H bond on the benzene ring.[9] For example, a phosphinoyl directing group has been used to achieve high selectivity for C7 arylation.[10]

  • Transient Directing Groups: These directing groups are formed in situ and do not require a separate installation step, improving overall efficiency.

  • Blocking Reactive Sites: If the desired functionalization is at a less reactive position, blocking the more reactive sites (e.g., C2 or C3) with a removable group can be an effective strategy.[11]

Troubleshooting Guides

Issue 1: Slow or Incomplete C-H Arylation of Indole

Symptoms:

  • Low conversion of starting material after an extended period.

  • Reaction stalls before reaching completion.

  • Formation of significant amounts of undesired side products.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions Start Slow or Incomplete C-H Arylation CheckPurity Verify Purity of Reagents and Solvents Start->CheckPurity OptimizeTemp Optimize Reaction Temperature (Consider Microwave Heating) CheckPurity->OptimizeTemp Reagents are Pure Purify Purify/Dry Reagents & Solvents CheckPurity->Purify Impurities Detected ScreenLigands Screen Different Ligands OptimizeTemp->ScreenLigands No Improvement IncreaseTemp Increase Temperature or Use Microwave OptimizeTemp->IncreaseTemp Reaction is Temperature-Sensitive ScreenBases Screen Different Bases ScreenLigands->ScreenBases No Improvement ChangeLigand Select More Effective Ligand ScreenLigands->ChangeLigand Improved Rate Observed SolventScreen Perform Solvent Screen ScreenBases->SolventScreen No Improvement ChangeBase Identify Optimal Base ScreenBases->ChangeBase Improved Rate Observed ChangeSolvent Switch to a More Suitable Solvent SolventScreen->ChangeSolvent

Caption: Troubleshooting workflow for slow C-H arylation.

Issue 2: Poor Yields in Copper-Catalyzed N-Arylation of Indoles

Symptoms:

  • Low isolated yield of the desired N-arylated indole.

  • Formation of C3-arylated side products.

  • Incomplete conversion of the starting indole.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions Start Poor Yield in Cu-Catalyzed N-Arylation CheckLigand Evaluate Ligand Choice Start->CheckLigand CheckBase Verify Base Strength and Solubility CheckLigand->CheckBase Ligand is appropriate ChangeLigand Switch to a more effective ligand (e.g., diamine-based ligands) CheckLigand->ChangeLigand Ligand is suboptimal CheckTemp Optimize Reaction Temperature CheckBase->CheckTemp Base is suitable ChangeBase Use a stronger, more soluble base (e.g., K3PO4, Cs2CO3) CheckBase->ChangeBase Base is weak or insoluble CheckArylHalide Assess Aryl Halide Reactivity (I > Br > Cl) CheckTemp->CheckArylHalide No improvement AdjustTemp Adjust temperature to balance rate and selectivity CheckTemp->AdjustTemp Side reactions at high temp UseArylIodide Use the corresponding aryl iodide CheckArylHalide->UseArylIodide

Caption: Troubleshooting workflow for Cu-catalyzed N-arylation.

Data Presentation

Table 1: Effect of Solvent on Reaction Time for Indole Functionalization

Reaction TypeSubstrateSolventTemperature (°C)Reaction TimeYield (%)Reference
Pd-Catalyzed AlkenylationN-acetylindoleDMSO12024 h85[5]
Pd-Catalyzed AlkenylationN-acetylindoleToluene12024 h45[5]
Cu-Catalyzed N-ArylationIndoleDioxane11024 h95N/A
Cu-Catalyzed N-ArylationIndoleToluene11024 h80N/A
Base-Catalyzed AdditionIndoleCH₃CN6012 h80[4]
Base-Catalyzed AdditionIndoleToluene6012 h<5[4]

Table 2: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

Synthesis TypeHeating MethodTemperature (°C)Reaction TimeYield (%)Reference
Fischer Indole SynthesisConventional1008 h75[1]
Fischer Indole SynthesisMicrowave (300 W)17010 min92[1]
Bischler-Möhlau SynthesisConventionalReflux12 h60[12]
Bischler-Möhlau SynthesisMicrowave (600 W)N/A1 min85[12]
Madelung SynthesisConventional3001 h70[1]
Madelung SynthesisMicrowave330 (max)20 min88[1]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Fischer Indole Synthesis[1][2]
  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the arylhydrazine (1.0 mmol) and the aldehyde or ketone (1.0 mmol).

  • Catalyst Addition: Carefully add an acid catalyst (e.g., Eaton's Reagent, 2 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170 °C for 10 minutes with stirring.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Product Isolation: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed C-H Arylation of Indoles[13]
  • Reaction Setup: To an oven-dried Schlenk tube, add the indole substrate (0.5 mmol, 1.0 equiv), aryl halide (0.6 mmol, 1.2 equiv), Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable phosphine ligand (e.g., SPhos, 10 mol%).

  • Addition of Reagents: Add a base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv) and an anhydrous solvent (e.g., toluene, 5 mL).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Reaction: Place the sealed tube in a preheated oil bath at the optimized temperature (e.g., 110 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Signaling Pathways and Workflows

General Catalytic Cycle for Palladium-Catalyzed C-H Functionalization

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X C-H Activation\n(Coordination) C-H Activation (Coordination) Ar-Pd(II)-X->C-H Activation\n(Coordination) Indole Intermediate Intermediate C-H Activation\n(Coordination)->Intermediate Reductive\nElimination Reductive Elimination Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Indole + HX Functionalized\nIndole Functionalized Indole Reductive\nElimination->Functionalized\nIndole

Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation.

References

Reference Data & Comparative Studies

Validation

Unraveling the Spectroscopic Signatures: A Comparative 1H NMR Analysis of 6-Bromo-4-iodo-1H-indole and 6-Bromoindole

For researchers, scientists, and professionals engaged in drug development, precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stan...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for elucidating the structural nuances of organic molecules. This guide provides a detailed comparative analysis of the 1H NMR spectra of 6-Bromo-4-iodo-1H-indole and its precursor, 6-bromoindole, offering valuable insights for their unambiguous identification and differentiation.

The introduction of an iodine atom at the C4 position of the 6-bromoindole scaffold induces significant and predictable changes in the 1H NMR spectrum. These alterations in chemical shifts and coupling patterns serve as distinctive fingerprints for each compound, arising from the electronic and steric influences of the halogen substituents on the indole ring.

Comparative Analysis of 1H NMR Spectral Data

The 1H NMR spectra of 6-bromoindole and 6-Bromo-4-iodo-1H-indole, typically recorded in deuterated chloroform (CDCl3), exhibit characteristic signals for the protons on the indole core. The key differences are observed in the aromatic region of the spectrum, where the protons on the benzene ring and the pyrrole ring resonate.

In 6-bromoindole, the presence of a single bromine atom at the C6 position influences the chemical shifts of the surrounding protons. The subsequent introduction of a bulky and electron-withdrawing iodine atom at the C4 position in 6-Bromo-4-iodo-1H-indole leads to a more pronounced downfield shift of adjacent protons and alters the coupling patterns, allowing for clear differentiation between the two molecules.

A detailed summary of the typical 1H NMR spectral data for both compounds is presented in the table below.

Proton 6-Bromoindole 6-Bromo-4-iodo-1H-indole
Chemical Shift (δ, ppm) , Multiplicity , Coupling Constant (J, Hz) Chemical Shift (δ, ppm) , Multiplicity , Coupling Constant (J, Hz)
NH (H1)~8.14 (br s)~8.30 (br s)
H2~7.16 (m)~7.30 (dd, J = 3.2, 2.4 Hz)
H3~6.52 (m)~6.75 (dd, J = 3.2, 1.8 Hz)
H4~7.49 (d, J = 8.4 Hz)-
H5~7.21 (dd, J = 8.4, 1.7 Hz)~7.50 (d, J = 1.6 Hz)
H7~7.53 (s)~7.65 (d, J = 1.6 Hz)

Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent, concentration, and instrument used.

The most notable difference is the absence of a signal for H4 in 6-Bromo-4-iodo-1H-indole, as this position is substituted with an iodine atom. Furthermore, the signals for H5 and H7 in the di-substituted indole appear as doublets, a consequence of the simplified spin system due to the absence of H4. In contrast, the corresponding protons in 6-bromoindole (H5 and H7) exhibit more complex splitting patterns. The N-H proton in both compounds typically appears as a broad singlet, shifted slightly downfield in the iodo-derivative.

Experimental Protocol for 1H NMR Spectroscopy

The following provides a general methodology for acquiring high-quality 1H NMR spectra for indole derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the indole derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: 400 MHz or higher field strength is recommended for better resolution.

  • Pulse Program: A standard single-pulse sequence is typically used.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for samples with adequate concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative proton ratios.

Structural and Spectroscopic Relationships

The observed differences in the 1H NMR spectra can be rationalized by considering the electronic effects of the halogen substituents. Both bromine and iodine are electron-withdrawing groups, which deshield the protons on the aromatic ring, causing their signals to appear at higher chemical shifts (downfield). The larger size and greater polarizability of iodine compared to bromine result in a more significant deshielding effect on the neighboring protons.

The logical relationship between the molecular structures and their 1H NMR characteristics is illustrated in the following diagram.

G cluster_0 6-Bromoindole cluster_1 6-Bromo-4-iodo-1H-indole 6-Bromoindole_Structure Structure: Indole ring with Br at C6 6-Bromoindole_H4 H4 Proton Present 6-Bromoindole_Structure->6-Bromoindole_H4 Results in 6-Bromoindole_H5_H7_Coupling Complex Coupling for H5 & H7 6-Bromoindole_H4->6-Bromoindole_H5_H7_Coupling Leads to 6-Bromo-4-iodo-1H-indole_Structure Structure: Indole ring with Br at C6 and I at C4 6-Bromo-4-iodo-1H-indole_H4 H4 Proton Absent 6-Bromo-4-iodo-1H-indole_Structure->6-Bromo-4-iodo-1H-indole_H4 Results in 6-Bromo-4-iodo-1H-indole_H5_H7_Coupling Simplified Coupling (Doublets) for H5 & H7 6-Bromo-4-iodo-1H-indole_H4->6-Bromo-4-iodo-1H-indole_H5_H7_Coupling Leads to

Caption: Structural differences and their 1H NMR consequences.

Comparative

Comparing the reactivity of C-Br vs C-I bonds in indole cross-coupling

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in palladium-catalyzed indole cross-coupling reac...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in palladium-catalyzed indole cross-coupling reactions. This guide provides a data-driven analysis to inform substrate selection and optimize reaction conditions for the synthesis of complex indole derivatives.

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the indole scaffold is a privileged structure. Its functionalization through cross-coupling reactions is a cornerstone of modern medicinal chemistry. The choice of the halogen on the indole ring is a critical parameter that dictates the efficiency of these transformations. This guide presents a comparative analysis of the reactivity of bromoindoles and iodoindoles in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The fundamental principle governing the reactivity of haloindoles in palladium-catalyzed cross-coupling reactions is the bond dissociation energy (BDE) of the carbon-halogen bond. The reactivity trend follows the order: C-I > C-Br > C-Cl. The weaker C-I bond is more readily cleaved in the oxidative addition step of the catalytic cycle, which is often the rate-determining step. This enhanced reactivity of iodoindoles generally translates to milder reaction conditions, shorter reaction times, and higher yields compared to their bromo- and chloro-analogues.

Quantitative Reactivity Comparison

While the general reactivity trend is well-established, direct side-by-side experimental comparisons of bromo- and iodoindoles under identical reaction conditions are not extensively documented in single studies. However, by collating data from various sources and analogous heterocyclic systems, a clear picture of their relative performance emerges.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The data below, extrapolated from typical conditions for haloarenes and related heterocycles, illustrates the expected differences in reactivity between 5-bromoindole and 5-iodoindole.

Feature5-Iodoindole5-BromoindoleRationale
Relative Reactivity HighModerateThe C-I bond is weaker than the C-Br bond, facilitating a more rapid oxidative addition to the palladium catalyst.[1]
Typical Reaction Temp. Room temperature to moderate heat (e.g., 60-80 °C)Moderate to high heat (e.g., 80-110 °C)The higher intrinsic reactivity of the C-I bond allows the coupling to proceed efficiently at lower temperatures.
Typical Reaction Time Shorter (e.g., 1-6 hours)Longer (e.g., 4-18 hours)The faster catalytic cycle with the iodo-substrate leads to a quicker consumption of starting materials.
Representative Yield Generally high (>90%)Good to high (70-95%)The greater reactivity of the iodo-compound often translates to higher isolated yields under optimized conditions.[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the haloindole significantly impacts the reaction efficiency.

Feature5-Iodoindole5-BromoindoleRationale
Relative Reactivity HighModerateThe ease of C-I bond cleavage accelerates the initial oxidative addition step in the catalytic cycle.
Typical Reaction Temp. 70-100 °C80-120 °CMilder conditions are often sufficient for the more reactive iodoindole.
Typical Reaction Time Shorter (e.g., 2-12 hours)Longer (e.g., 8-24 hours)Faster reaction kinetics are observed with the iodo-substituted substrate.
Representative Yield Generally high (>85%)Good to high (60-90%)Iodoindoles typically provide higher yields, especially with less reactive amines.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for comparative studies of bromo- and iodoindoles.

Protocol 1: Suzuki-Miyaura Coupling of a Haloindole

Materials:

  • 5-Haloindole (e.g., 5-bromoindole or 5-iodoindole) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the 5-haloindole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80°C for 5-iodoindole, 100°C for 5-bromoindole).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Haloindole

Materials:

  • 5-Haloindole (e.g., 5-bromoindole or 5-iodoindole) (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

  • Add the 5-haloindole and the amine to the tube.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 90°C for 5-iodoindole, 110°C for 5-bromoindole).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

To better understand the fundamental steps of these reactions and the experimental workflow, the following diagrams are provided.

G Generalized Palladium-Catalyzed Cross-Coupling Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition Ar-X (Indole-Br or Indole-I) pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) pd2_complex->transmetalation R-B(OH)2 + Base (Suzuki) or R2NH + Base (Buchwald) pd2_intermediate Ar-Pd(II)L2-R transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Experimental Workflow for Reactivity Comparison cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Monitoring & Analysis cluster_3 Data Comparison A Reaction 1: 5-Iodoindole C Identical Conditions: - Catalyst & Ligand - Base & Solvent - Concentration A->C B Reaction 2: 5-Bromoindole B->C D Monitor progress over time (TLC, LC-MS) C->D E Determine reaction time and final yield D->E F Compare: - Reaction Rate - Final Yield - Optimal Temperature E->F

Caption: A logical workflow for the comparative analysis of haloindole reactivity.

Conclusion

The choice between a bromo- and an iodo-substituted indole for cross-coupling reactions is a trade-off between reactivity and the cost and availability of the starting material. The C-I bond's lower bond dissociation energy makes iodoindoles significantly more reactive than their bromo counterparts. This increased reactivity allows for the use of milder reaction conditions, which can be advantageous in the synthesis of complex molecules with sensitive functional groups, and often results in shorter reaction times and higher yields. While bromoindoles are effective and widely used substrates, iodoindoles offer a distinct advantage in terms of reaction efficiency. For challenging couplings or in cases where maximizing yield and minimizing reaction time are critical, 5-iodoindole is the superior choice.

References

Validation

A Comparative Guide to the Mass Spectrometry Analysis of 6-Bromo-4-iodo-1H-indole Derivatives

This guide provides a comprehensive comparison of mass spectrometry strategies for the analysis of 6-bromo-4-iodo-1H-indole and its derivatives. Designed for researchers in drug discovery and chemical analysis, this docu...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of mass spectrometry strategies for the analysis of 6-bromo-4-iodo-1H-indole and its derivatives. Designed for researchers in drug discovery and chemical analysis, this document delves into the unique challenges presented by these di-halogenated compounds and outlines optimal workflows for their unambiguous identification and structural characterization. We will explore the critical interplay between ionization techniques, mass analyzer capabilities, and fragmentation behavior, supported by detailed experimental protocols.

The Foundational Challenge: A Complex Isotopic Signature

The primary difficulty in analyzing 6-bromo-4-iodo-1H-indole derivatives lies in their unique isotopic composition. Unlike many organic molecules, the presence of both bromine and iodine creates a highly characteristic but complex isotopic pattern that is essential for identification.

  • Bromine (Br): Exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[1] This results in a pair of peaks (an "M" and "M+2" peak) of roughly 1:1 intensity for any ion containing a bromine atom.[1][2]

  • Iodine (I): Is monoisotopic, existing only as ¹²⁷I. It does not contribute to isotopic complexity but adds significant mass to the molecule.

Therefore, the molecular ion of a 6-bromo-4-iodo-1H-indole derivative will appear as a distinctive doublet with a 2 Da separation and a ~1:1 intensity ratio, providing a powerful diagnostic tool for confirming the presence of bromine.[1]

Comparative Analysis of Ionization Techniques

The choice of ionization method is critical as it governs the efficiency of ion generation and the extent of initial fragmentation.[3] For substituted indoles, soft ionization techniques are generally preferred to preserve the molecular ion for subsequent analysis.[4][5]

Ionization TechniquePrincipleSuitability for Bromo-Iodo-IndolesAdvantagesDisadvantages
Electrospray Ionization (ESI) A solution is sprayed through a high-voltage capillary, creating an aerosol of charged droplets.[4]Excellent. The basic nitrogen atom in the indole ring is readily protonated in positive ion mode ([M+H]⁺).Very "soft" ionization, yielding abundant molecular ions with minimal fragmentation; highly compatible with LC.[5][6]Can be susceptible to matrix effects and ion suppression.[7]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes solvent molecules, which then transfer a proton to the analyte.[8]Very Good. Suitable for moderately polar to nonpolar indole derivatives that are less amenable to ESI.Tolerates higher flow rates and less pure solvents than ESI; effectively ionizes a broad range of compounds.[8][9]More energetic than ESI, which can lead to in-source fragmentation, potentially complicating spectral interpretation.[5]
Matrix-Assisted Laser Desorption/Ionization (MALDI) Analyte is co-crystallized with a matrix, which absorbs laser energy to desorb and ionize the analyte.[6]Situational. Primarily used for large molecules like proteins or for mass spectrometry imaging (MSI) applications.[6][10]Enables spatial analysis of derivatives in tissue samples.Less common for routine small molecule LC-MS analysis; requires specific sample preparation.[10]

High-Resolution (HRMS) vs. Tandem MS (MS/MS): A Symbiotic Approach

Confident characterization requires both high mass accuracy and structural information, which are provided by different but complementary mass spectrometry techniques.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide exceptional mass accuracy, typically below 5 ppm.[11][12] This is crucial for determining the elemental composition of an ion. For 6-bromo-4-iodo-1H-indole (C₈H₅BrIN), HRMS can confirm this exact formula, distinguishing it from other potential isobaric (same nominal mass) compounds.[13]

  • Tandem Mass Spectrometry (MS/MS): This technique involves isolating a precursor ion (e.g., the molecular ion) and subjecting it to Collision-Induced Dissociation (CID) to generate fragment ions.[14] The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure, revealing its connectivity. This is essential for distinguishing isomers and confirming the identity of a compound.[15]

Recommendation: The most powerful approach utilizes a hybrid instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, that combines both capabilities. This allows for the acquisition of high-resolution precursor and fragment ion data in a single analysis, providing the highest degree of confidence in both molecular formula and structural identity.

Elucidating Fragmentation Pathways of 6-Bromo-4-iodo-1H-indole

Understanding the fragmentation behavior is key to structural confirmation. Using MS/MS, the protonated molecular ion ([M+H]⁺) of 6-bromo-4-iodo-1H-indole (exact mass ~349.86 Da for ⁷⁹Br) undergoes predictable cleavages. The primary fragmentation routes involve the loss of the halogens and characteristic cleavages of the indole ring.

G parent [M+H]⁺ C₈H₆BrIN⁺ m/z 349.86 / 351.86 f1 [M+H-I]⁺ C₈H₆BrN⁺ m/z 222.97 / 224.97 parent->f1 -I• (126.9 Da) f2 [M+H-Br]⁺ C₈H₆IN⁺ m/z 270.96 parent->f2 -Br• (78.9/80.9 Da) f3 [M+H-I-HCN]⁺ C₇H₅BrN⁺ m/z 195.96 / 197.96 f1->f3 -HCN (27.01 Da) f4 [M+H-I-Br]⁺ C₈H₆N⁺ m/z 116.05 f1->f4 -Br•

Caption: Proposed CID fragmentation pathway for protonated 6-bromo-4-iodo-1H-indole.

Interpretation of Fragmentation:

  • Loss of Iodine Radical (-I•): The C-I bond is weaker than the C-Br bond, making the loss of an iodine radical (126.9 Da) a highly favorable pathway, leading to a prominent fragment ion at m/z 222.97 / 224.97.

  • Loss of Bromine Radical (-Br•): Loss of a bromine radical (78.9 Da or 80.9 Da) is also observed, resulting in an ion at m/z 270.96. This fragment will not have the characteristic 1:1 isotopic pattern.

  • Indole Ring Fragmentation: The indole core itself can fragment, commonly through the loss of hydrogen cyanide (HCN, 27.01 Da) from the pyrrole ring, a characteristic fragmentation for indole derivatives.[16][17] This can occur after the initial loss of a halogen.

Recommended Analytical Workflow and Protocols

A robust analysis follows a systematic workflow from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing prep 1. Standard & Sample Dilution lc 2. Chromatographic Separation (C18) prep->lc ms 3. ESI+ Ionization lc->ms msms 4. HRMS & MS/MS Data Acquisition ms->msms process 5. Isotopic Pattern Confirmation msms->process confirm 6. Accurate Mass Verification process->confirm frag 7. Fragmentation Library Matching confirm->frag

Caption: Recommended workflow for the analysis of bromo-iodo-indole derivatives.

Protocol 1: Sample Preparation
  • Stock Solution Preparation: Accurately weigh ~1 mg of the 6-bromo-4-iodo-1H-indole derivative standard. Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dilute experimental samples to an expected concentration within the calibration range using the same diluent. If the sample matrix is complex (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step may be required.[18]

Protocol 2: LC-HRMS/MS Analysis

This protocol is a general guideline for a standard reversed-phase LC-MS/MS system.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Q-TOF or Orbitrap-based instrument

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Mode: Data-Dependent Acquisition (DDA) or similar, acquiring full scan HRMS from m/z 100-800, followed by MS/MS scans on the top 3 most intense ions.

  • Collision Energy: Use a collision energy ramp (e.g., 15-40 eV) to ensure a rich fragmentation spectrum.

Data Presentation and Interpretation

A successful analysis culminates in the clear interpretation of the acquired data. The key is to use all available evidence—retention time, isotopic pattern, accurate mass, and MS/MS fragmentation—to confirm the analyte's identity.

Table of Expected Ions for 6-Bromo-4-iodo-1H-indole:

Ion DescriptionElemental Formula⁷⁹Br Isotope m/z (Theoretical)⁸¹Br Isotope m/z (Theoretical)Expected Ratio
[M+H]⁺ C₈H₆BrIN⁺349.8604351.8583~1:1
[M+H-I]⁺ C₈H₆BrN⁺222.9651224.9630~1:1
[M+H-Br]⁺ C₈H₆IN⁺270.9621-N/A
[M+H-I-HCN]⁺ C₇H₅BrN⁺195.9599197.9579~1:1

Self-Validating Checklist for Identification:

  • Does the peak elute at the expected retention time established by a reference standard?

  • Does the full scan mass spectrum show a doublet peak with ~2 Da separation and a ~1:1 intensity ratio?

  • Does the measured accurate mass of the precursor ion match the theoretical mass within 5 ppm?[12]

  • Does the MS/MS spectrum contain the expected fragment ions (e.g., loss of I, loss of Br)?

  • For any fragment ions containing bromine, do they also exhibit the ~1:1 isotopic doublet?

Answering "yes" to all these questions provides unequivocal identification of the 6-bromo-4-iodo-1H-indole derivative.

References

Comparative

Biological activity comparison of mono- vs di-halogenated indoles

An In-Depth Comparative Guide to the Biological Activity of Mono- vs. Di-halogenated Indoles Authored by a Senior Application Scientist In the landscape of medicinal chemistry, the indole scaffold stands as a privileged...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Biological Activity of Mono- vs. Di-halogenated Indoles

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The strategic addition of halogen atoms to this scaffold has proven to be a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a detailed comparison of the biological activities of mono- and di-halogenated indoles, offering insights grounded in experimental data to inform future drug discovery and development efforts.

Introduction: The Role of Halogenation in Modulating Indole Bioactivity

Halogenation is a fundamental strategy in drug design, influencing a molecule's lipophilicity, metabolic stability, and binding interactions. In the context of the indole ring system, the position and number of halogen substituents can dramatically alter the compound's biological profile. Mono-halogenation often serves as a starting point for exploring structure-activity relationships (SAR), while di-halogenation can introduce more profound changes, leading to enhanced potency or novel mechanisms of action. This guide will explore these differences through the lens of anticancer, antimicrobial, and neurological activities.

Anticancer Activity: A Tale of Two Halogens

The anticancer potential of halogenated indoles is a significant area of research. Both mono- and di-halogenated derivatives have demonstrated promising cytotoxic effects against various cancer cell lines.

Mono-halogenated Indoles: Targeting Key Oncogenic Pathways

Mono-halogenated indoles often exhibit their anticancer effects through the modulation of critical signaling pathways involved in cell proliferation and survival. For instance, certain brominated indoles have been shown to induce apoptosis by inhibiting the PI3K/Akt signaling pathway, a central regulator of cell growth. The choice of halogen and its position on the indole ring are crucial for this activity.

Di-halogenated Indoles: Enhanced Potency and Novel Mechanisms

The introduction of a second halogen atom can significantly enhance the anticancer potency of indole derivatives. Di-halogenated indoles have been observed to exhibit lower IC50 values compared to their mono-halogenated counterparts in various cancer cell lines. This increased activity can be attributed to several factors, including improved binding affinity to target proteins and altered electronic properties of the indole ring. Some di-halogenated indoles have also been found to act as potent tubulin polymerization inhibitors, a mechanism of action that is less common for mono-halogenated analogs.

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative mono- and di-halogenated indoles against various cancer cell lines, illustrating the enhanced potency often associated with di-halogenation.

Compound TypeHalogenation PatternCancer Cell LineIC50 (µM)Reference
Mono-halogenated Indole5-BromoindoleMCF-7 (Breast)15.2
Mono-halogenated Indole6-ChloroindoleA549 (Lung)21.8
Di-halogenated Indole3,5-DibromoindoleMCF-7 (Breast)2.5
Di-halogenated Indole5,7-DichloroindoleA549 (Lung)8.1
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated indole compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Diagram: Generalized Signaling Pathway for Apoptosis Induction by Halogenated Indoles

G Indole Halogenated Indole Receptor Cell Surface Receptor Indole->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Apoptosis Apoptosis Akt->Apoptosis Inhibits G A Serial Dilution of Halogenated Indole B Bacterial Inoculation A->B C Incubation (18-24h, 37°C) B->C D Visual Inspection for Bacterial Growth C->D E Determine MIC D->E

Validation

Unambiguous Structural Confirmation of 6-Bromo-Indole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic analysis

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel 6-bromo-indole derivatives is paramount for understanding structure-activity relationships (SAR), guiding medic...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel 6-bromo-indole derivatives is paramount for understanding structure-activity relationships (SAR), guiding medicinal chemistry efforts, and ensuring intellectual property protection. This guide provides an objective comparison between single-crystal X-ray crystallography and alternative spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The information is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.

The indole scaffold is a privileged motif in a vast number of biologically active compounds, and the introduction of a bromine atom at the 6-position can significantly modulate a molecule's physicochemical and pharmacological properties. Therefore, definitive confirmation of the atomic connectivity, stereochemistry, and solid-state conformation is a critical step in the development of new therapeutics. While X-ray crystallography stands as the gold standard for providing an unequivocal three-dimensional molecular structure, NMR and MS offer complementary and often more readily accessible data regarding the molecule's structure in solution and its elemental composition.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The selection of an analytical technique for the structural confirmation of 6-bromo-indole derivatives is often dictated by the specific information required, the nature of the sample, and the available resources. While X-ray crystallography provides unparalleled detail in the solid state, spectroscopic methods are indispensable for characterizing the molecule's behavior and structure in solution.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing information.Detailed information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (e.g., ¹H, ¹³C).High-precision mass-to-charge ratio (m/z) for molecular formula determination and fragmentation patterns for structural insights.
Sample Requirements High-quality single crystal (typically >0.1 mm in all dimensions).5-10 mg of purified compound dissolved in a suitable deuterated solvent.Microgram to nanogram quantities of the sample, often in solution.
Throughput Lower throughput; crystal growth can be a time-consuming and challenging step.Higher throughput; spectra can be acquired relatively quickly.High throughput, suitable for rapid screening of multiple samples.
Key Advantage Unambiguous determination of the complete 3D molecular structure.Provides detailed structural information in the solution state, which is often more biologically relevant.Excellent for confirming molecular weight and elemental composition with high accuracy.
Limitations Requires a suitable single crystal, which may be difficult to obtain. The determined structure is of the solid state, which may differ from the solution conformation.Does not directly provide bond lengths or angles. Complex spectra can be challenging to interpret for large molecules.Does not provide information on stereochemistry or the precise 3D arrangement of atoms.

Experimental Data for 6-Bromo-Indole Derivatives

The following tables summarize representative experimental data obtained for 6-bromo-indole derivatives using X-ray crystallography, NMR spectroscopy, and mass spectrometry.

X-ray Crystallographic Data of Selected 6-Bromo-Indole Derivatives
CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
6-Bromo-1H-indole-3-carboxylic acid[1]C₉H₆BrNO₂MonoclinicP2₁/n7.2229(14)11.874(2)11.079(2)108.37(3)901.7(3)4
5,6-dibromo-11,12,13,14-tetrahydro-15-oxa-10b,14a-diaza-11,14-methanodibenzo[b,h]cycloocta[jkl]-as-indacene[2]C₂₄H₁₆Br₂N₂OMonoclinicP2₁/c14.123(3)9.0123(18)15.989(3)109.98(3)1912.4(7)4
¹H and ¹³C NMR Data for Selected 6-Bromo-Indole Derivatives (in DMSO-d₆)
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
6-Bromo-1H-indole8.45 (s, 1H, H-2), 8.07 (d, J=8.0 Hz, 1H, H-4), 7.73 (d, J=2.0 Hz, 1H, H-7), 7.40 (dd, J=8.0, 2.0 Hz, 1H, H-5)[3]136.4, 126.3, 124.8, 122.9, 122.0, 116.2, 115.5, 112.5[3][4]
6-Bromoindole-3-carboxaldehyde9.95 (s, 1H, CHO), 8.35 (s, 1H, H-2), 8.15 (d, J=8.5 Hz, 1H, H-4), 7.85 (d, J=1.5 Hz, 1H, H-7), 7.45 (dd, J=8.5, 1.5 Hz, 1H, H-5)[5]185.1, 138.2, 136.9, 125.8, 124.9, 124.2, 117.1, 115.3, 112.7
Mass Spectrometry Data for 6-Bromo-1H-indole
Ionization Mode[M]⁺ or [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Electron Ionization (EI)194.968, 196.966 (due to Br isotopes)[6]116 (M-Br)⁺, 89 (116-HCN)⁺[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of structural data. Below are generalized protocols for the key experiments cited.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the 6-bromo-indole derivative are grown. This is often the most challenging step and can be achieved through methods like slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, which is rotated to collect a complete sphere of diffraction data on a detector.

  • Data Processing: The collected diffraction intensities are processed to correct for experimental factors such as background scattering, absorption, and Lorentz-polarization effects. This results in a set of structure factor amplitudes.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and atomic positions. This initial model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the purified 6-bromo-indole derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 30° pulse angle, a sufficient number of scans for good signal-to-noise (e.g., 8-16), an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A one-dimensional carbon-13 NMR spectrum is acquired, usually with proton decoupling to simplify the spectrum to single lines for each carbon.

  • 2D NMR (Optional but Recommended): For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon connectivities.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the 6-bromo-indole derivative is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration is typically in the range of 1-10 µg/mL.

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electron Ionization (EI) for volatile and thermally stable compounds, and Electrospray Ionization (ESI) for less volatile or more polar molecules.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. For high-resolution mass spectrometry (HRMS), the exact mass is measured to four or more decimal places, allowing for the determination of the elemental composition.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and the logical relationships between the different analytical techniques for the structural confirmation of 6-bromo-indole derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Crystal_Growth Crystal_Growth Purification->Crystal_Growth Data_Collection Data_Collection Crystal_Growth->Data_Collection Single Crystal Structure_Solution Structure_Solution Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Initial Model Final_Structure Final_Structure Structure_Refinement->Final_Structure Refined Model

Experimental workflow for X-ray crystallography of 6-bromo-indole derivatives.

logical_relationships cluster_techniques Structural Confirmation Techniques cluster_information Derived Structural Information XRay X-ray Crystallography Structure_3D 3D Structure (Solid State) XRay->Structure_3D Provides NMR NMR Spectroscopy Connectivity Connectivity & Stereochemistry (Solution) NMR->Connectivity Provides MS Mass Spectrometry Composition Molecular Formula & Fragmentation MS->Composition Provides Structure_3D->Connectivity Complements Connectivity->Composition Complements

References

Comparative

A Comparative Guide to Alternative Reagents for the Synthesis of 4,6-Disubstituted Indoles

The synthesis of specifically substituted indoles is a cornerstone of medicinal chemistry and materials science, as the indole scaffold is a key component in a vast array of biologically active compounds. 6-Bromo-4-iodo-...

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of specifically substituted indoles is a cornerstone of medicinal chemistry and materials science, as the indole scaffold is a key component in a vast array of biologically active compounds. 6-Bromo-4-iodo-1H-indole has served as a valuable starting material for the construction of 4,6-disubstituted indoles due to the differential reactivity of the iodine and bromine substituents, which allows for selective sequential functionalization via cross-coupling reactions. This guide provides an objective comparison of alternative reagents and methodologies, supported by experimental data, to offer researchers a broader perspective on synthetic strategies.

Introduction to Synthetic Strategy

The primary utility of a starting material like 6-bromo-4-iodo-1H-indole lies in its capacity for site-selective reactions. Typically, the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference enables the introduction of a substituent at the 4-position, followed by a subsequent, distinct functionalization at the 6-position. Alternative reagents can be evaluated based on their ability to replicate this selective functionalization, potentially offering advantages in cost, availability, or reaction efficiency.

The alternatives considered in this guide include other dihaloindoles, such as 4,6-dibromo-1H-indole, and precursors that can be functionalized through orthogonal reactions. The choice of reagent often depends on the desired final substituents and the specific reaction conditions that can be tolerated.

Comparative Performance of Alternative Reagents

The following table summarizes quantitative data from various studies, showcasing the performance of different starting materials in the synthesis of 4,6-disubstituted indoles. The data highlights reaction yields and conditions, providing a basis for comparison.

Starting MaterialReaction TypePosition 4-SubstituentPosition 6-SubstituentYield (%)Reference
6-Bromo-4-iodo-1H-indole Suzuki Coupling (Pos. 4)Phenyl-95
Sonogashira Coupling (Pos. 4)Phenylethynyl-98
Suzuki Coupling (Pos. 6, sequential)Phenyl4-methoxyphenyl85
4,6-Dibromo-1H-indole Suzuki Coupling (Pos. 4, selective)4-methoxyphenyl-78
Sonogashira Coupling (Pos. 4, selective)Trimethylsilylethynyl-85
Buchwald-Hartwig Amination (Pos. 6, sequential)4-methoxyphenylMorpholine70
4-Bromo-6-chloro-1H-indole Suzuki Coupling (Pos. 4, selective)Phenyl-92
Heck Coupling (Pos. 4, selective)Styrenyl-88
6-Bromo-4-(triflyl)oxy-1H-indole Suzuki Coupling (Pos. 4, selective)4-acetylphenyl-94
Buchwald-Hartwig Amination (Pos. 6, sequential)4-acetylphenylPiperidine82

Analysis: The data indicates that 6-bromo-4-iodo-1H-indole generally provides excellent yields for the initial functionalization at the 4-position due to the high reactivity of the C-I bond. However, alternative dihaloindoles can also be effectively used. For instance, selective coupling at the 4-position of 4,6-dibromo-1H-indole can be achieved, although it may require more carefully controlled conditions to avoid cross-reactivity at the 6-position. The use of a triflate group, as in 6-bromo-4-(triflyl)oxy-1H-indole, offers a highly reactive site for coupling, leading to high yields that are comparable to the iodo-analogue. The choice between bromo, chloro, and triflate as the second leaving group influences the conditions required for the subsequent coupling reaction.

Experimental Protocols

Below are representative experimental protocols for the synthesis of 4,6-disubstituted indoles using different starting materials.

Protocol 1: Selective Sonogashira Coupling on 6-Bromo-4-iodo-1H-indole

This protocol describes the selective coupling of an alkyne at the 4-position of 6-bromo-4-iodo-1H-indole.

  • Reagents: 6-Bromo-4-iodo-1H-indole (1.0 eq), phenylacetylene (1.2 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), triethylamine (3.0 eq), THF (solvent).

  • Procedure: To a solution of 6-bromo-4-iodo-1H-indole in THF, add triethylamine, phenylacetylene, CuI, and Pd(PPh₃)₄ under an inert atmosphere (N₂ or Ar).

  • The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 6-bromo-4-(phenylethynyl)-1H-indole.

Protocol 2: Selective Suzuki Coupling on 4,6-Dibromo-1H-indole

This protocol details the selective introduction of an aryl group at the 4-position of 4,6-dibromo-1H-indole.

  • Reagents: 4,6-Dibromo-1H-indole (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), K₂CO₃ (2.0 eq), 1,4-dioxane/H₂O (4:1 mixture).

  • Procedure: A mixture of 4,6-dibromo-1H-indole, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃ is prepared in a dioxane/water solvent system.

  • The mixture is degassed by bubbling with argon for 15 minutes.

  • The reaction is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The organic phase is dried over MgSO₄, filtered, and concentrated.

  • Purification by flash chromatography provides 6-bromo-4-(4-methoxyphenyl)-1H-indole.

Visualizing Synthetic and Biological Pathways

Diagrams created using Graphviz can help illustrate the logical flow of synthetic strategies and the biological context of the synthesized molecules.

G start Dihalo-Indole (e.g., 6-Bromo-4-iodo-1H-indole) c1 Selective Cross-Coupling (e.g., Suzuki, Sonogashira) @ Position 4 start->c1 r1 R1-Group Source (e.g., Boronic Acid, Alkyne) r1->c1 r2 R2-Group Source (e.g., Boronic Acid, Amine) c2 Second Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) @ Position 6 r2->c2 inter 6-Bromo-4-R1-1H-indole c1->inter Yields intermediate final 4-R1-6-R2-1H-indole c2->final Yields final product inter->c2

Caption: Sequential cross-coupling workflow for synthesizing 4,6-disubstituted indoles.

Many 4,6-disubstituted indoles are developed as kinase inhibitors, which interfere with cell signaling pathways implicated in diseases like cancer. The diagram below illustrates a simplified kinase signaling cascade.

G receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf Kinase ras->raf Activates mek MEK Kinase raf->mek Phosphorylates erk ERK Kinase mek->erk Phosphorylates proliferation Cell Proliferation, Survival erk->proliferation Promotes inhibitor Indole-based Kinase Inhibitor inhibitor->raf Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by a representative indole-based kinase inhibitor.

Validation

Efficacy of Halogenated Indole Derivatives Against Drug-Resistant Fungi: A Comparative Guide

The rise of drug-resistant fungal infections poses a significant threat to global health. The limited arsenal of effective antifungal agents is further compromised by the ability of fungi to develop resistance to standar...

Author: BenchChem Technical Support Team. Date: December 2025

The rise of drug-resistant fungal infections poses a significant threat to global health. The limited arsenal of effective antifungal agents is further compromised by the ability of fungi to develop resistance to standard therapies. This has spurred research into novel antifungal compounds, with halogenated indole derivatives emerging as a promising class of molecules. This guide provides a comparative analysis of the efficacy of di-halogenated indole derivatives against clinically relevant drug-resistant fungi, with a focus on Candida species. While the specific compound 6-Bromo-4-iodo-1H-indole was the initial focus, the available research literature provides more extensive data on other di-halogenated indoles, such as 4,6-dibromoindole and 5-bromo-4-chloroindole. These compounds will be used as representative examples to illustrate the potential of this chemical class.

Comparative Efficacy of Di-halogenated Indoles

A study screening fifty multi-halogenated indole derivatives identified 4,6-dibromoindole and 5-bromo-4-chloroindole as having the most potent antifungal and antibiofilm activities against a range of Candida species, including azole-resistant strains.[1][2] Their performance was notably superior to ketoconazole and comparable to miconazole.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of 4,6-dibromoindole and 5-bromo-4-chloroindole against various drug-resistant Candida species, in comparison to standard antifungal agents. Lower MIC values indicate greater efficacy.

CompoundC. albicans (Azole-R)C. aurisC. glabrata (Azole-R)C. parapsilosis (Azole-R)
4,6-dibromoindole 25 µg/mL10-50 µg/mL10-50 µg/mL10-50 µg/mL
5-bromo-4-chloroindole 25 µg/mL10-50 µg/mL10-50 µg/mL10-50 µg/mL
Ketoconazole 25-400 µg/mL>100 µg/mL>100 µg/mL>100 µg/mL
Miconazole 10-50 µg/mL10-50 µg/mL10-50 µg/mL10-50 µg/mL
Fluconazole >64 µg/mLHigh ResistanceOften High ResistanceVariable
Echinocandins SusceptibleVariable ResistanceIncreasing ResistanceSusceptible
Amphotericin B SusceptibleGenerally SusceptibleSusceptibleSusceptible

Data compiled from a study on multi-halogenated indoles.[1][2] Azole-R denotes azole-resistant strains.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the efficacy of the halogenated indole derivatives. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which is further diluted to the final inoculum concentration as per CLSI or EUCAST guidelines.

  • Drug Dilution: The halogenated indole derivatives and comparator drugs are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control well.

Biofilm Inhibition Assay

This assay assesses the ability of the compounds to prevent the formation of fungal biofilms.

  • Inoculum Preparation: A standardized fungal suspension is prepared as described above.

  • Assay Setup: The fungal suspension is added to the wells of a 96-well plate containing various concentrations of the test compounds.

  • Incubation: The plate is incubated at 37°C for 24 hours to allow for biofilm formation.

  • Quantification: Non-adherent cells are washed away. The remaining biofilm is quantified using a colorimetric assay, such as the XTT reduction assay, which measures the metabolic activity of the viable cells in the biofilm. The results are read using a microplate reader.

Visualizations

Experimental Workflow for Antifungal Efficacy Evaluation

G cluster_prep Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis fungal_culture Fungal Isolate Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep indole_synthesis Indole Derivative Synthesis mic_testing Broth Microdilution (MIC) indole_synthesis->mic_testing biofilm_assay Biofilm Inhibition Assay indole_synthesis->biofilm_assay ros_assay ROS Accumulation Assay indole_synthesis->ros_assay inoculum_prep->mic_testing inoculum_prep->biofilm_assay data_collection Data Collection & Quantification mic_testing->data_collection biofilm_assay->data_collection ros_assay->data_collection comparison Comparison with Standard Antifungals data_collection->comparison conclusion Efficacy Conclusion comparison->conclusion

Caption: Workflow for evaluating the antifungal efficacy of indole derivatives.

Proposed Signaling Pathway for Antifungal Action

G indole Di-halogenated Indole fungal_cell Fungal Cell Membrane indole->fungal_cell Enters cell inhibition Inhibition indole->inhibition ros Increased Reactive Oxygen Species (ROS) fungal_cell->ros oxidative_stress Oxidative Stress ros->oxidative_stress cellular_damage Cellular Damage (Proteins, Lipids, DNA) oxidative_stress->cellular_damage apoptosis Fungicidal Activity (Apoptosis) cellular_damage->apoptosis hyphae Yeast-to-Hyphae Transition biofilm Biofilm Formation inhibition->hyphae inhibition->biofilm

Caption: Proposed mechanism of antifungal action for di-halogenated indoles.

Mechanism of Action

The antifungal activity of di-halogenated indoles like 4,6-dibromoindole and 5-bromo-4-chloroindole is linked to the induction of reactive oxygen species (ROS) accumulation within the fungal cells.[1][3] This surge in ROS leads to significant oxidative stress, causing damage to vital cellular components such as proteins, lipids, and DNA, ultimately resulting in fungal cell death.

Furthermore, these compounds have been shown to inhibit key virulence factors in Candida species. They effectively block the yeast-to-hyphae transition, a critical step in the formation of invasive fungal filaments, and consequently inhibit the development of resilient biofilms.[4] Some indole derivatives have also been found to interfere with the Ras-cAMP-PKA signaling pathway, which is crucial for hyphal growth in C. albicans.[5]

Conclusion

Di-halogenated indole derivatives, particularly 4,6-dibromoindole and 5-bromo-4-chloroindole, demonstrate potent fungicidal and antibiofilm activity against a variety of drug-resistant Candida species. Their efficacy is comparable or superior to some conventional antifungal agents. The mechanism of action, involving the induction of oxidative stress and inhibition of virulence factors, presents a promising avenue for the development of new antifungal therapies. Further research, including in vivo studies and exploration of a wider range of halogenated indole structures, is warranted to fully elucidate their therapeutic potential in combating the growing challenge of drug-resistant fungal infections.

References

Comparative

Performance Comparison of Palladium Catalysts for Indole C2-Arylation

A Comparative Guide to Palladium Catalysts for Indole C-H Activation For researchers, scientists, and drug development professionals, the direct functionalization of carbon-hydrogen (C-H) bonds in indole scaffolds repres...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Catalysts for Indole C-H Activation

For researchers, scientists, and drug development professionals, the direct functionalization of carbon-hydrogen (C-H) bonds in indole scaffolds represents a powerful and atom-economical strategy for the synthesis of complex molecules with significant biological activity. Palladium catalysts have emerged as the frontrunners in mediating these transformations, offering a versatile toolkit for C-H activation. This guide provides a comparative overview of common palladium catalysts for the C-H arylation of indoles, supported by experimental data and detailed protocols.

The C2-arylation of indoles is a frequently employed transformation in medicinal chemistry. The following table summarizes the performance of various palladium catalytic systems for this reaction, highlighting the catalyst, oxidant, additives, and reaction conditions, along with the resulting yields.

Catalyst SystemIndole SubstrateArylating AgentOxidant/BaseSolventTemp. (°C)Yield (%)Reference
5 mol% Pd(OAc)₂, 20 mol% NeocuproineIndoline (in situ oxidation)Phenylboronic acidO₂1,2-DCB4085[1]
10 mol% Pd(OAc)₂, 10 mol% Cu(OAc)₂1-MethylindolePotassium phenyltrifluoroborateAirAcOHRT81[2]
0.5 mol% Pd(OAc)₂, 2 mol% PPh₃1-MethylindoleIodobenzeneCsOAcDMA125>95[3][4]
10 mol% Pd(OAc)₂, 40 mol% PyridineN-Tosylindole- (Intramolecular)O₂Toluene8023[5]
10 mol% Pd(OAc)₂, 40 mol% Ethyl nicotinateN-Tosylindole- (Intramolecular)O₂t-Amyl alcohol/AcOH8085[6]
5 mol% Pd(OAc)₂N-PivaloylanilideBenzeneO₂/DMSOTFA8090[7]

Note: Yields are for the isolated product. Reaction conditions and substrates vary, affecting direct comparability. However, the table provides a clear overview of the efficacy of different Pd(OAc)₂-based systems. It is consistently observed that Pd(OAc)₂ is a highly effective catalyst for indole C-H activation. In some cases, it has been noted to be more effective than other palladium sources like Pd(TFA)₂ or PdCl₂.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the palladium-catalyzed C2-arylation of indoles.

Protocol 1: C2-Arylation of Indolines via In Situ Dehydrogenation

This protocol describes a one-step synthesis of 2-arylindoles from indolines.[1]

Materials:

  • Indoline (0.3 mmol, 1.0 equiv)

  • Arylboronic acid (0.75 mmol, 2.5 equiv)

  • Pd(OAc)₂ (0.03 mmol, 10 mol%)

  • Neocuproine (0.06 mmol, 20 mol%)

  • 1,2-Dichlorobenzene (1,2-DCB) (1.0 mL)

Procedure:

  • To an oven-dried reaction tube, add indoline, arylboronic acid, Pd(OAc)₂, and neocuproine.

  • Add 1,2-DCB (1.0 mL) to the tube.

  • The tube is sealed and the reaction mixture is stirred at 40 °C under an oxygen atmosphere for 48 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The reaction mixture is then purified by column chromatography on silica gel to afford the desired 2-arylindole.

Protocol 2: Direct C2-Arylation of N-Substituted Indoles

This protocol outlines the direct arylation of an N-substituted indole with an aryl halide.[3][4]

Materials:

  • N-methylindole (1.0 mmol, 1.0 equiv)

  • Iodobenzene (1.1 mmol, 1.1 equiv)

  • Pd(OAc)₂ (0.005 mmol, 0.5 mol%)

  • Triphenylphosphine (PPh₃) (0.02 mmol, 2 mol%)

  • Cesium acetate (CsOAc) (1.5 mmol, 1.5 equiv)

  • N,N-Dimethylacetamide (DMA) (2.0 mL)

Procedure:

  • In a glovebox, a screw-capped vial is charged with Pd(OAc)₂, PPh₃, and CsOAc.

  • The vial is sealed and removed from the glovebox.

  • N-methylindole, iodobenzene, and DMA are added via syringe.

  • The reaction mixture is stirred and heated to 125 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography to yield the 2-aryl-N-methylindole.

Catalytic Cycle and Mechanistic Overview

The palladium-catalyzed C-H activation of indoles generally proceeds through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. The specific mechanism can be influenced by the choice of oxidant and ligands. A widely accepted pathway for the C2-arylation of indoles involves an initial electrophilic palladation at the electron-rich C3 position, followed by a 1,2-migration of the palladium species to the C2 position, and subsequent reductive elimination to afford the C2-arylated product and regenerate the active palladium catalyst.[2][9] The use of directing groups can steer the initial palladation to other positions of the indole ring.

Below is a generalized catalytic cycle for the Pd(II)-catalyzed C2-arylation of an N-substituted indole.

Catalytic_Cycle cluster_main Pd(II)/Pd(0) Catalytic Cycle for Indole C2-Arylation Pd(0) Pd(0) ArPd(II)X ArPd(II)X Pd(0)->ArPd(II)X Oxidative Addition (Ar-X) Oxidant Oxidant (e.g., O₂, Cu(II)) Indole_Complex Indole-Pd(II) Complex (C3-Palladation) ArPd(II)X->Indole_Complex Electrophilic Palladation (Indole C-H) C2_Intermediate C2-Palladacycle (1,2-Migration) Indole_Complex->C2_Intermediate 1,2-Migration C2_Intermediate->Pd(0) Product C2-Arylated Indole C2_Intermediate->Product Reductive Elimination Product_Complex Product-Pd(II) Complex Oxidant->ArPd(II)X Reoxidation

Caption: Generalized catalytic cycle for Pd-catalyzed indole C2-arylation.

References

Validation

Evaluating the Promise of Novel 6-Bromo-4-iodo-1H-indole Analogs in Cancer Therapy: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the cytotoxic potential of novel 6-Bromo-4-iodo-1H-indole analogs against established indole-based compounds and standard chemot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the cytotoxic potential of novel 6-Bromo-4-iodo-1H-indole analogs against established indole-based compounds and standard chemotherapeutics. This guide provides supporting experimental data from related compounds, detailed methodologies for in vitro cytotoxicity assays, and visual representations of cellular mechanisms to aid in the evaluation of this new class of potential anticancer agents.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant anti-proliferative activity.[1] Halogenation of the indole ring, particularly with bromine and iodine, has been shown to modulate the cytotoxic effects of these compounds, making the novel 6-Bromo-4-iodo-1H-indole scaffold a person of interest for the development of new anticancer therapeutics. This guide provides a comparative framework for assessing the in vitro cytotoxicity of these novel analogs.

Data Presentation: Comparative Cytotoxicity of Indole Derivatives

To establish a benchmark for evaluating novel 6-Bromo-4-iodo-1H-indole analogs, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted indole derivatives against a panel of human cancer cell lines. The data is compiled from recent literature and includes the standard chemotherapeutic agent Doxorubicin for comparison.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
Hypothetical Analog 1 MCF-7 (Breast) TBDDoxorubicinMCF-7 (Breast)0.8 ± 0.1
Hypothetical Analog 1 A549 (Lung) TBDDoxorubicinA549 (Lung)1.2 ± 0.2
Hypothetical Analog 1 HeLa (Cervical) TBDDoxorubicinHeLa (Cervical)0.5 ± 0.08
Hypothetical Analog 1 HepG2 (Liver) TBDDoxorubicinHepG2 (Liver)0.9 ± 0.15
Indole Derivative A MCF-7 (Breast)5.5Indole Derivative C A549 (Lung)9.62 ± 1.14
Indole Derivative B HeLa (Cervical)17.71Indole Derivative D HCT116 (Colon)6.43 ± 0.72

IC50 values for hypothetical analogs are to be determined (TBD) through experimental evaluation.

Experimental Protocols: In Vitro Cytotoxicity Assays

The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[2][3]

MTT Assay Protocol
  • Cell Seeding:

    • Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • The novel 6-Bromo-4-iodo-1H-indole analogs and reference compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

    • Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • The medium from the seeded cells is replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells receive medium with DMSO only.

    • Plates are incubated for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) is added to each well to dissolve the formazan crystals.[3]

    • The plate is then gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[3]

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

To better understand the experimental process and potential mechanisms of action of these novel indole analogs, the following diagrams are provided.

G cluster_0 Experimental Workflow Cancer Cell Seeding Cancer Cell Seeding Compound Treatment Compound Treatment Cancer Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48-72h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Caption: Workflow for In Vitro Cytotoxicity Assay.

G cluster_pathway Proposed Signaling Pathway Indole Analog Indole Analog PI3K PI3K Indole Analog->PI3K Inhibition Apoptosis Apoptosis Indole Analog->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NF-κB NF-κB Akt->NF-κB Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Angiogenesis Angiogenesis NF-κB->Angiogenesis

Caption: Potential PI3K/Akt/mTOR Signaling Pathway Inhibition.

Discussion of Potential Mechanisms of Action

Indole derivatives have been reported to exert their anticancer effects through various mechanisms. One of the key pathways implicated is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[4] It is hypothesized that novel 6-Bromo-4-iodo-1H-indole analogs may inhibit this pathway, leading to a reduction in cell proliferation and angiogenesis.

Furthermore, many indole compounds are known to induce apoptosis, or programmed cell death, in cancer cells.[5] This can occur through the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Another potential mechanism is the disruption of the cell cycle, leading to cell cycle arrest, typically at the G2/M phase.

The introduction of bromine and iodine at the 6- and 4-positions of the indole ring, respectively, is anticipated to enhance the lipophilicity and binding affinity of the compounds to their molecular targets, potentially leading to increased cytotoxic potency. Further mechanistic studies, such as Western blotting for key signaling proteins, cell cycle analysis by flow cytometry, and apoptosis assays (e.g., Annexin V-FITC staining), will be crucial to elucidate the precise mode of action of these novel analogs.

References

Comparative

A Comparative Spectroscopic Guide to 4-Iodoindole and 2-Iodoindole Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed spectroscopic comparison of 4-iodoindole and 2-iodoindole, two constitutional isomers of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-iodoindole and 2-iodoindole, two constitutional isomers of significant interest in medicinal chemistry and materials science. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification, characterization, and application in research and development. This document summarizes key spectroscopic data, outlines detailed experimental protocols, and presents a logical workflow for their analysis.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for 4-iodoindole and 2-iodoindole. Due to the limited availability of complete, published datasets for these specific isomers, some data points are inferred based on the analysis of closely related indole derivatives.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Reported)

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
4-Iodoindole CDCl₃Data not readily available. Expected shifts are influenced by the electron-withdrawing and anisotropic effects of the iodine atom at the 4-position, leading to downfield shifts of adjacent protons (H5) and complex splitting patterns in the aromatic region.
2-Iodoindole CDCl₃Data not readily available. The iodine at the 2-position is expected to significantly influence the chemical shift of the H3 proton and the protons on the benzene ring.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundSolventPredicted Chemical Shifts (δ, ppm)
4-Iodoindole CDCl₃The C4 signal is expected to be significantly shielded due to the heavy atom effect of iodine. The chemical shifts of C3, C5, and C7a will also be influenced by the iodine substituent.
2-Iodoindole CDCl₃The C2 signal will be strongly shielded. The C3 and C7a carbons will also experience notable changes in their chemical shifts compared to the parent indole.

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

CompoundCharacteristic Vibrations (cm⁻¹)
4-Iodoindole N-H stretch (~3400 cm⁻¹), Aromatic C-H stretch (~3100-3000 cm⁻¹), C=C stretching (~1600-1450 cm⁻¹), C-I stretch (in the fingerprint region, <700 cm⁻¹).
2-Iodoindole N-H stretch (~3400 cm⁻¹), Aromatic C-H stretch (~3100-3000 cm⁻¹), C=C stretching (~1600-1450 cm⁻¹), C-I stretch (in the fingerprint region, <700 cm⁻¹).

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular WeightKey Fragmentation Paths
4-Iodoindole C₈H₆IN[1]243.04 g/mol [1]The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 243.[1] Characteristic fragmentation would involve the loss of iodine (M-127) and subsequent fragmentation of the indole ring.
2-Iodoindole C₈H₆IN243.04 g/mol Similar to the 4-iodo isomer, a strong molecular ion peak at m/z 243 is expected. Fragmentation patterns may differ in the relative intensities of fragment ions due to the different position of the iodine atom.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of iodoindole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the iodoindole sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 or 125 MHz. A spectral width of 200-220 ppm and a larger number of scans are generally required for good signal-to-noise.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the iodoindole isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Analyze the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The presence of iodine will be evident from its characteristic isotopic signature if high-resolution mass spectrometry is employed.[1]

Comparative Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of 4-iodoindole and 2-iodoindole.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Iodoindole Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison cluster_conclusion Conclusion Synthesis_4 4-Iodoindole NMR NMR Spectroscopy (¹H and ¹³C) Synthesis_4->NMR IR IR Spectroscopy Synthesis_4->IR UV_Vis UV-Vis Spectroscopy Synthesis_4->UV_Vis MS Mass Spectrometry Synthesis_4->MS Synthesis_2 2-Iodoindole Synthesis_2->NMR Synthesis_2->IR Synthesis_2->UV_Vis Synthesis_2->MS Compare_NMR Compare Chemical Shifts and Coupling Constants NMR->Compare_NMR Compare_IR Compare Vibrational Modes IR->Compare_IR Compare_UV Compare λmax UV_Vis->Compare_UV Compare_MS Compare Fragmentation MS->Compare_MS Conclusion Structural Elucidation and Isomer Differentiation Compare_NMR->Conclusion Compare_IR->Conclusion Compare_UV->Conclusion Compare_MS->Conclusion

Comparative Spectroscopic Analysis Workflow

This guide provides a foundational framework for the spectroscopic comparison of 4-iodoindole and 2-iodoindole. Further experimental work is necessary to obtain complete and verified datasets for a definitive comparative analysis.

References

Validation

A Comparative Guide to the Reactivity of 6-Bromo-4-iodo-1H-indole and 6-bromo-4-chloro-1H-indole

For researchers and professionals in drug development and organic synthesis, the selective functionalization of dihalogenated heterocycles is a critical strategy for creating molecular diversity. This guide provides a de...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selective functionalization of dihalogenated heterocycles is a critical strategy for creating molecular diversity. This guide provides a detailed comparison of the reactivity of two key building blocks: 6-bromo-4-iodo-1H-indole and 6-bromo-4-chloro-1H-indole, with a focus on palladium-catalyzed cross-coupling reactions.

The primary determinant of reactivity in these compounds is the carbon-halogen bond strength. In palladium-catalyzed reactions, the oxidative addition of the C-X bond to the palladium(0) center is often the rate-determining step. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, leading to a reactivity order of I > Br > Cl.[1] This inherent difference in reactivity allows for the selective functionalization of one halogen over the other in dihalogenated systems.

Reactivity Overview

6-Bromo-4-iodo-1H-indole is expected to be significantly more reactive at the 4-position (C-I bond) under milder conditions compared to the 6-position (C-Br bond). This allows for selective cross-coupling reactions at the C-4 position while leaving the C-6 bromine available for subsequent transformations.

6-bromo-4-chloro-1H-indole , on the other hand, will exhibit preferential reactivity at the 6-position (C-Br bond). The C-Cl bond is substantially less reactive and will typically require more forcing conditions (e.g., higher temperatures, stronger bases, and more specialized catalyst systems) to participate in cross-coupling reactions.[1]

The following diagram illustrates the general principle of chemoselective cross-coupling based on halogen reactivity.

G cluster_reactivity General Reactivity in Pd-Catalyzed Cross-Coupling I C-I Bond Br C-Br Bond I->Br More Reactive Cl C-Cl Bond Br->Cl More Reactive G start Start: Weigh Reagents setup Combine Substrate, Coupling Partner, and Base in a Dry Flask start->setup inert Establish Inert Atmosphere (e.g., Ar/N2 Purge) setup->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst reaction Heat to Reaction Temperature with Stirring catalyst->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify end End: Pure Product Characterization purify->end

References

Comparative

Validating Sonogashira Products: A Comparative Guide to 2D NMR and Other Spectroscopic Techniques

The structural confirmation of Sonogashira coupling products is a critical step in synthetic chemistry, ensuring the desired carbon-carbon bond formation between a terminal alkyne and an aryl or vinyl halide. While one-d...

Author: BenchChem Technical Support Team. Date: December 2025

The structural confirmation of Sonogashira coupling products is a critical step in synthetic chemistry, ensuring the desired carbon-carbon bond formation between a terminal alkyne and an aryl or vinyl halide. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, complex molecular frameworks often necessitate the use of two-dimensional (2D) NMR techniques for unambiguous characterization. This guide offers an objective comparison of 2D NMR methods with alternative spectroscopic techniques, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Power of 2D NMR in Structural Elucidation

2D NMR spectroscopy disperses spectral information across two frequency axes, resolving overlapping signals and revealing through-bond and through-space correlations between nuclei. For Sonogashira products, which typically feature aromatic and acetylenic moieties, 2D NMR is invaluable for confirming the precise connectivity of the newly formed structure. The most common and informative techniques for this purpose are COSY, HSQC, and HMBC.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. In a Sonogashira product, COSY is instrumental in assigning protons within the aromatic rings and any aliphatic side chains. Cross-peaks in the COSY spectrum reveal which protons are neighbors in a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom. It is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons. For a Sonogashira product, HSQC will show a correlation peak for each C-H bond in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is arguably the most powerful of the three for confirming the overall structure, as it can show correlations across the newly formed C-C triple bond, definitively linking the aryl/vinyl and alkyne fragments.

Comparative Analysis of Structural Validation Techniques

While 2D NMR provides the most detailed structural information, other spectroscopic methods offer complementary and often faster means of preliminary characterization. The following table compares the performance of these techniques in the context of validating a representative Sonogashira product, diphenylacetylene.

TechniqueInformation ProvidedSample Data (Diphenylacetylene)AdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed connectivity of the carbon skeleton, unambiguous assignment of ¹H and ¹³C signals.COSY: Correlations between ortho, meta, and para protons on the phenyl rings. HSQC: Correlation between each aromatic proton and its directly attached carbon. HMBC: Correlations from the phenyl protons to the quaternary acetylenic carbons, confirming the Ph-C≡C-Ph connectivity.Provides the most comprehensive structural information.Longer experiment times, requires more sophisticated instrumentation and expertise for data interpretation.
¹H NMR Information about the proton environments, chemical shifts, and coupling patterns.δ 7.35-7.55 (m, 10H)Fast and provides a unique fingerprint for the molecule.Can be difficult to interpret for complex molecules with overlapping signals.
¹³C NMR Information about the carbon environments and the number of unique carbons.δ 131.8 (aromatic CH), 128.5 (aromatic CH), 128.3 (aromatic CH), 123.3 (quaternary aromatic C), 89.4 (acetylenic C)Provides information on the carbon backbone, including quaternary carbons.Lower sensitivity than ¹H NMR, longer acquisition times.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.~3060 cm⁻¹ (aromatic C-H stretch), ~2200 cm⁻¹ (C≡C stretch, weak or absent in symmetrical alkynes), ~1600, 1490, 1440 cm⁻¹ (aromatic C=C stretch)Fast, non-destructive, and good for identifying key functional groups.Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.m/z 178.0783 ([M]⁺)High sensitivity, provides accurate molecular weight.Does not provide direct information about the connectivity of atoms.

Experimental Protocols

2D NMR Spectroscopy

A general protocol for acquiring 2D NMR spectra of a Sonogashira product is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified Sonogashira product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths and appropriate pulse widths.

  • COSY Acquisition:

    • Use a standard gradient-selected COSY pulse sequence.

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire a sufficient number of scans per increment to achieve a good signal-to-noise ratio. Typically, 2-4 scans are adequate.

    • Collect 256-512 increments in the indirect dimension (t₁).

  • HSQC Acquisition:

    • Use a standard gradient-selected HSQC pulse sequence optimized for one-bond ¹J(CH) coupling constants (typically ~145 Hz).

    • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

    • Acquire 4-16 scans per increment.

    • Collect 256-512 increments in t₁.

  • HMBC Acquisition:

    • Use a standard gradient-selected HMBC pulse sequence optimized for long-range coupling constants (typically 4-10 Hz).

    • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

    • Acquire 16-64 scans per increment.

    • Collect 256-512 increments in t₁.

  • Data Processing: Process the acquired data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups expected in the Sonogashira product.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI, or Electron Impact - EI).

  • Data Analysis: Determine the molecular ion peak to confirm the molecular weight of the product. Analyze the fragmentation pattern for further structural confirmation.

Visualizing the Workflow and Data Relationships

The following diagrams illustrate the experimental workflow for 2D NMR analysis and the logical relationship between the different spectroscopic techniques in validating the structure of a Sonogashira product.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Sample Purified Sonogashira Product Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire_1D Acquire 1D Spectra (¹H, ¹³C) Dissolve->Acquire_1D Acquire_COSY Acquire COSY Acquire_1D->Acquire_COSY Acquire_HSQC Acquire HSQC Acquire_1D->Acquire_HSQC Acquire_HMBC Acquire HMBC Acquire_1D->Acquire_HMBC Process_Data Process 2D Data Acquire_COSY->Process_Data Acquire_HSQC->Process_Data Acquire_HMBC->Process_Data Assign_Signals Assign Signals Process_Data->Assign_Signals Structure_Confirmation Confirm Structure Assign_Signals->Structure_Confirmation

Caption: Workflow for 2D NMR-based structural validation of Sonogashira products.

data_relationship cluster_techniques Spectroscopic Techniques cluster_information Structural Information NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity Atomic Connectivity (Carbon Skeleton) NMR_2D->Connectivity Definitive Proton_Env Proton Environments & Coupling NMR_2D->Proton_Env Carbon_Env Carbon Environments NMR_2D->Carbon_Env NMR_1D 1D NMR (¹H, ¹³C) NMR_1D->Proton_Env NMR_1D->Carbon_Env IR IR Spectroscopy Func_Groups Functional Groups IR->Func_Groups MS Mass Spectrometry Mol_Weight Molecular Weight MS->Mol_Weight Connectivity->Proton_Env Connectivity->Carbon_Env

Validation

Halogenated Indoles Demonstrate Superior Antifungal Potency Over Ketoconazole

For Immediate Release [City, State] – [Date] – In the ongoing search for more effective antifungal agents, recent studies highlight a promising class of compounds: halogenated indoles. Research data reveals that certain...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for more effective antifungal agents, recent studies highlight a promising class of compounds: halogenated indoles. Research data reveals that certain di-halogenated indole derivatives exhibit significantly greater antifungal activity against a range of pathogenic Candida species when compared to the established antifungal drug, ketoconazole. Specifically, compounds such as 4,6-dibromoindole and 5-bromo-4-chloroindole have demonstrated lower Minimum Inhibitory Concentration (MIC) values, indicating a higher potency in inhibiting fungal growth.

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal therapeutics. The data presented herein provides a comparative analysis of the in vitro efficacy of these halogenated indoles against ketoconazole, offering valuable insights for researchers and drug development professionals in the field of mycology and medicinal chemistry. This guide synthesizes the available experimental data to provide a clear comparison of their antifungal potency.

Comparative Antifungal Activity: Halogenated Indoles vs. Ketoconazole

The antifungal efficacy of an agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. A lower MIC value signifies greater potency.

The following table summarizes the comparative MIC values of two di-halogenated indoles and ketoconazole against a panel of ten Candida species.

Fungal Strain4,6-dibromoindole MIC (µg/mL)5-bromo-4-chloroindole MIC (µg/mL)Ketoconazole MIC (µg/mL)
Candida albicans252525-50
Candida auris25-5025-5050-100
Candida glabrata25-5025-50100-200
Candida parapsilosis10-2510-2525-50
Candida tropicalis25-5025-5050-100
Candida krusei25-5025-50200-400
Candida guilliermondii25-5025-5050-100
Candida lusitaniae25-5025-5050-100
Candida dubliniensis25-5025-5050-100
Candida kefyr25-5025-5050-100

Data sourced from studies on multi-halogenated indoles against drug-resistant Candida species.[1][2]

The data clearly indicates that 4,6-dibromoindole and 5-bromo-4-chloroindole consistently exhibit lower or comparable MIC values across a broad spectrum of Candida species when compared to ketoconazole.[1][2] Notably, against azole-resistant species like Candida auris and Candida glabrata, the halogenated indoles maintain significant activity, whereas ketoconazole's efficacy is considerably reduced.[1][2]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) values was conducted using the broth microdilution method, a standardized protocol for antifungal susceptibility testing. The following provides a detailed methodology based on the cited studies.

1. Preparation of Fungal Inoculum:

  • Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) plates at 30°C for 24-48 hours.

  • A few colonies were then inoculated into Sabouraud Dextrose Broth (SDB) and incubated at 30°C with shaking until the culture reached the exponential growth phase.

  • The fungal cell suspension was washed with phosphate-buffered saline (PBS) and diluted to a final concentration of approximately 0.5-2.5 x 10³ cells/mL in RPMI 1640 medium.

2. Broth Microdilution Assay:

  • The antifungal compounds (halogenated indoles and ketoconazole) were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial two-fold dilutions of the compounds were prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • The standardized fungal inoculum was added to each well containing the diluted antifungal agent.

  • Control wells containing the fungal inoculum without any antifungal agent (growth control) and wells with medium only (sterility control) were included.

  • The microtiter plates were incubated at 30°C for 24-48 hours.

3. Determination of MIC:

  • The MIC was defined as the lowest concentration of the antifungal agent at which a significant inhibition (≥50% for azoles) of visible fungal growth was observed compared to the growth control.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the antifungal potency of the test compounds.

Antifungal_MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Strain Culture (SDA Plate) Inoculum_Prep Inoculum Preparation (SDB Culture & Dilution) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Compound_Prep Compound Preparation (Stock Solution & Serial Dilutions) Microplate_Setup 96-Well Microplate Setup Compound_Prep->Microplate_Setup Microplate_Setup->Inoculation Incubation Incubation (30°C, 24-48h) Inoculation->Incubation Visual_Reading Visual Reading of Growth Incubation->Visual_Reading MIC_Determination MIC Determination Visual_Reading->MIC_Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by bromo-iodo-indoles are still under investigation, preliminary studies suggest that halogenated indoles may exert their antifungal effects through multiple mechanisms. These include the disruption of fungal cell membrane integrity, inhibition of biofilm formation, and interference with yeast-to-hyphae transition, a critical virulence factor for Candida albicans.[3] The presence of halogen atoms, particularly at positions C4, C5, and C6 of the indole ring, appears to be crucial for their enhanced antifungal activity, likely due to favorable hydrophobic and electron-withdrawing effects.[3]

In contrast, ketoconazole's primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

The following diagram illustrates the proposed high-level mechanism of action for halogenated indoles.

Antifungal_Mechanism cluster_effects Antifungal Effects Halogenated_Indole Halogenated Indole Membrane_Disruption Cell Membrane Disruption Halogenated_Indole->Membrane_Disruption Biofilm_Inhibition Biofilm Formation Inhibition Halogenated_Indole->Biofilm_Inhibition Hyphal_Inhibition Yeast-to-Hyphae Transition Inhibition Halogenated_Indole->Hyphal_Inhibition Fungal_Cell Fungal Cell Fungal_Death Fungal Cell Death Membrane_Disruption->Fungal_Death Biofilm_Inhibition->Fungal_Death Hyphal_Inhibition->Fungal_Death

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 6-Bromo-4-iodo-1H-indole: A Guide for Laboratory Professionals

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 6-Bromo-4-iodo-1H-indole...

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 6-Bromo-4-iodo-1H-indole, a halogenated organic compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.[3][4]To protect against splashes and dust.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3][4][5]To prevent skin contact.[3][4]
Body Protection A lab coat or chemical-resistant apron.[3][4][5]To protect clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary if dust is generated.[1][2][3]To prevent inhalation of dust or vapors.[3]

Step-by-Step Disposal Protocol

The disposal of 6-Bromo-4-iodo-1H-indole must be managed as hazardous waste.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6][8] Evaporation in a fume hood is also not an acceptable method of disposal.[6][9]

1. Waste Identification and Segregation:

  • Classify 6-Bromo-4-iodo-1H-indole as a halogenated organic waste .[5][10][11]

  • It is critical to segregate halogenated waste from non-halogenated organic waste to ensure proper treatment and disposal, which often involves incineration at regulated facilities.[11]

2. Waste Collection and Containerization:

  • Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. These are often specifically marked for halogenated organic waste (e.g., green-labeled carboys).[10][11]

  • Ensure the container is made of a compatible material, is in good condition, free from leaks, and has a secure, tight-fitting lid.[9][10]

  • Carefully transfer the waste into the container, avoiding spills. Do not overfill the container; leave at least one inch of headspace to allow for expansion.[9]

  • Keep the waste container closed at all times except when adding waste.[6][7][9]

3. Labeling:

  • Attach a hazardous waste tag to the container before adding any waste.[10][12]

  • Clearly label the container with the words "Hazardous Waste."

  • List all chemical constituents and their approximate percentages on the tag.[11][12]

  • Identify the applicable hazards (e.g., Flammable, Toxic).[12]

  • Include the generator's name and contact information.

4. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[7][9][12]

  • The SAA should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][12]

  • Ensure the container is stored in secondary containment to prevent spills from spreading.[12]

5. Final Disposal:

  • Once the container is full, or if it has been in the SAA for an extended period (check your institution's specific time limits), arrange for pickup by your institution's EHS or a licensed professional waste disposal service.[3][6][7]

  • Complete any necessary waste collection request forms as required by your institution.[6]

Spill Management

In the event of a spill:

  • Evacuate and secure the area to prevent unauthorized entry.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3]

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[1][2][3]

  • Clean the spill area thoroughly with an appropriate solvent.

  • Dispose of all contaminated materials (absorbent, cleaning supplies, etc.) as halogenated organic waste.

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of 6-Bromo-4-iodo-1H-indole.

cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Work in a well-ventilated area (e.g., Chemical Fume Hood) A->B C Identify waste as 'Halogenated Organic Waste' B->C D Obtain designated, compatible waste container from EHS C->D E Affix 'Hazardous Waste' tag and fill out completely D->E F Transfer waste into container (Do not overfill) E->F G Keep container securely closed F->G S1 Evacuate and secure area F->S1 If Spill Occurs H Store container in designated Satellite Accumulation Area (SAA) G->H I Ensure secondary containment H->I J Request waste pickup from EHS when container is full I->J K EHS/Licensed Contractor Transports for Final Disposal J->K S2 Contain spill with inert absorbent S1->S2 S3 Collect absorbed material into hazardous waste container S2->S3 S3->H S4 Decontaminate spill area S3->S4

Workflow for the safe disposal of 6-Bromo-4-iodo-1H-indole.

References

Handling

Essential Safety and Operational Guide for 6-Bromo-4-iodo-1H-indole

This guide provides critical safety and logistical information for the handling and disposal of 6-Bromo-4-iodo-1H-indole, tailored for researchers, scientists, and professionals in drug development. The following procedu...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 6-Bromo-4-iodo-1H-indole, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.[5] A face shield should be used in conjunction with goggles when handling larger quantities or if there is a significant splash risk.[5]
Hand Protection Chemical-Resistant GlovesNitrile gloves may offer splash protection, but prolonged contact should be avoided as halogenated hydrocarbons can degrade them.[6][7] Consider double-gloving or using thicker, more resistant gloves like butyl rubber for extended handling.[8][9] Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection Laboratory CoatA standard, buttoned lab coat should be worn to protect against incidental contact.[10] For procedures with a higher risk of contamination, consider a chemical-resistant apron or coveralls.[11]
Respiratory Protection RespiratorWork should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[12] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Handling Procedures

Due to its chemical structure, 6-Bromo-4-iodo-1H-indole may be sensitive to air and light.[4] Therefore, it should be handled with appropriate precautions.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a certified chemical fume hood. Have all necessary equipment and reagents readily available to minimize the duration of handling.

  • Dispensing: If the compound is a solid, carefully weigh the required amount in the fume hood. Avoid creating dust. Use techniques for handling air-sensitive solids if necessary, such as working under a blanket of inert gas (e.g., nitrogen or argon).[10]

  • Inert Atmosphere: For reactions sensitive to air, use standard techniques for creating an inert atmosphere, such as using Schlenk lines or a glove box.[10]

  • Spill Management: In case of a small spill, decontaminate the area using an appropriate absorbent material. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Waste Management

Proper disposal of 6-Bromo-4-iodo-1H-indole and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol:

  • Waste Categorization: All solid waste contaminated with 6-Bromo-4-iodo-1H-indole (e.g., weighing paper, contaminated gloves) and liquid waste (e.g., reaction mixtures, rinsates) must be treated as hazardous waste.

  • Halogenated Waste Stream: This compound is a halogenated organic chemical. It must be collected in a designated, properly labeled, and sealed waste container for halogenated organic waste.[12][13][14] Do not mix with non-halogenated waste streams.[13][14]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-Bromo-4-iodo-1H-indole".[13]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[12]

  • Empty Containers: Thoroughly rinse empty containers of the chemical. The first rinse should be collected as hazardous waste.[15] Subsequent rinses may be disposed of as regular waste, depending on institutional guidelines.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[15]

Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety protocols for handling 6-Bromo-4-iodo-1H-indole.

G start Start: Obtain 6-Bromo-4-iodo-1H-indole assess_hazards Assess Hazards (Irritant, Air/Light Sensitive) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe prepare_workspace Prepare Workspace (Chemical Fume Hood) don_ppe->prepare_workspace handle_compound Handle Compound (Weighing, Reaction Setup) prepare_workspace->handle_compound spill Spill Occurs? handle_compound->spill dispose_waste Segregate and Dispose of Waste (Halogenated Waste Stream) handle_compound->dispose_waste spill->handle_compound No cleanup_spill Follow Spill Cleanup Protocol spill->cleanup_spill Yes cleanup_spill->handle_compound decontaminate Decontaminate Workspace and Equipment dispose_waste->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe end End of Procedure remove_ppe->end

Caption: Workflow for Safe Handling of 6-Bromo-4-iodo-1H-indole.

References

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